Technical Documentation Center

5,6-Dichloroquinazolin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6-Dichloroquinazolin-2-amine

Core Science & Biosynthesis

Foundational

5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5): A Technical Whitepaper on Synthesis, Properties, and Pharmacophore Utility

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, the 2-aminoquinazoline derivatives have emerged as highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, the 2-aminoquinazoline derivatives have emerged as highly potent, ATP-competitive kinase inhibitors. This whitepaper provides an in-depth technical analysis of 5,6-Dichloroquinazolin-2-amine , a highly specialized molecular building block. By integrating electron-withdrawing chlorine atoms at the 5 and 6 positions, this intermediate offers unique steric and electronic properties that enhance target residence time and metabolic stability. This guide details its physicochemical profile, validated synthetic pathways, and downstream applications in drug discovery.

Physicochemical Properties & Molecular Identity

Understanding the baseline properties of 5,6-Dichloroquinazolin-2-amine is critical for predicting its behavior in organic synthesis and biological assays. The low molecular weight ensures that downstream derivatization (e.g., Buchwald-Hartwig cross-coupling at the 2-amino position) yields final compounds that comply with Lipinski's Rule of Five.

Table 1: Molecular Identity and Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name 5,6-Dichloroquinazolin-2-amineStandard IUPAC nomenclature.
CAS Number 2365420-03-5Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C8H5Cl2N3Dictates the stoichiometric requirements for downstream derivatization.
Molecular Weight 214.05 g/mol Low MW allows for extensive functionalization while remaining bioavailable.
Core Structure 2-AminoquinazolineProvides critical hydrogen bond donor/acceptor pairs for target binding.
Substitution 5,6-DichloroEnhances lipophilicity and exploits halogen bonding in deep hydrophobic pockets.

Mechanistic Role in Drug Discovery

The 2-aminoquinazoline core acts as a highly effective 2 in the ATP-binding pocket of kinases such as Lck, PI3K, and EGFR[2].

  • Causality of the 2-Amino Group: The N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region.

  • Causality of the 5,6-Dichloro Substitution: Halogenation at the 5 and 6 positions introduces lipophilic bulk. These chlorine atoms engage in halogen bonding with hydrophobic residues deep within the selectivity pocket (e.g., the gatekeeper residue), significantly improving target selectivity and reducing off-target toxicity[3].

KinaseInhibition Ligand 5,6-Dichloroquinazolin-2-amine Derivative Pocket Kinase ATP-Binding Pocket (Hinge Region) Ligand->Pocket Hydrogen Bonding (N1 & N3 nitrogens) Block Competitive Inhibition (Blocks ATP) Pocket->Block Conformational Lock Downstream Suppression of Downstream Phosphorylation Cascade Block->Downstream Signal Abrogation Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Phenotypic Response

Mechanism of action: 5,6-Dichloroquinazolin-2-amine derivatives as kinase inhibitors.

Synthetic Methodologies & Chemical Workflows

The synthesis of highly functionalized 2-aminoquinazolines typically relies on the cyclocondensation of 2-aminobenzaldehydes or 2-aminobenzonitriles with cyanamide or guanidine derivatives[4]. To ensure high atom economy and scalability, the following protocol utilizes a transition-metal-free oxidative cyclization approach.

Synthesis A 2-Amino-5,6-dichloro benzaldehyde C Condensation Intermediate A->C + Cyanamide B Cyanamide (Acidic Conditions) B->C D 5,6-Dichloroquinazolin- 2-amine C->D Cyclization & Dehydration

Synthetic workflow for 5,6-Dichloroquinazolin-2-amine via oxidative cyclocondensation.

Protocol 1: Synthesis of 5,6-Dichloroquinazolin-2-amine
  • Objective: To synthesize the target compound from 2-amino-5,6-dichlorobenzaldehyde with high purity (>98%) suitable for downstream biological screening.

  • Self-Validating Principle: In-process LC-MS monitoring ensures the reaction is driven to completion, preventing the co-elution of unreacted aldehyde during purification.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Charge a dry, argon-flushed round-bottom flask with 2-amino-5,6-dichlorobenzaldehyde (1.0 eq) and cyanamide (1.5 eq).

    • Causality: A slight excess of cyanamide compensates for its potential dimerization at elevated temperatures, ensuring the aldehyde is the limiting reagent.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Introduce a catalytic amount of concentrated HCl (0.1 eq).

    • Causality: The acidic environment protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity and facilitating the initial nucleophilic attack by cyanamide.

  • Thermal Cyclization: Heat the reaction mixture to 100°C under reflux for 12 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration step, forming the stable aromatic quinazoline system.

  • In-Process Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-grade acetonitrile, and inject into the LC-MS.

    • Validation Check: The reaction is deemed complete only when the precursor mass (m/z ~190) is <2% of the total ion current, and the product mass (m/z 214.0) is the dominant peak.

  • Workup and Isolation: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5,6-Dichloroquinazolin-2-amine.

Biological Validation: High-Throughput Kinase Inhibition Assay

Once synthesized and derivatized, the biological efficacy of these compounds must be rigorously validated. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for kinase screening due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

TRFRET A Kinase + ATP + Substrate B Addition of Test Compound A->B Incubation C Phosphorylation Event B->C Enzymatic Reaction D Eu-Anti-Phospho Antibody + APC-Tracer C->D Quenching & Detection E FRET Signal Quantification D->E 665nm/615nm Ratio

Workflow of the self-validating TR-FRET kinase inhibition assay.

Protocol 2: TR-FRET Kinase Assay for 2-Aminoquinazoline Derivatives
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against target kinases.

  • Self-Validating Principle: The inclusion of positive controls and the calculation of the Z'-factor ensures the assay's dynamic range is statistically robust before any data is reported.

Step-by-Step Methodology:

  • Assay Plate Preparation: Dispense the 5,6-Dichloroquinazolin-2-amine derivative (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well low-volume microplate.

    • Causality: Serial dilution is required to generate a complete dose-response curve, allowing for accurate non-linear regression and IC50 calculation.

  • Enzyme/Substrate Addition: Add the target kinase and a biotinylated peptide substrate suspended in assay buffer (HEPES pH 7.5, MgCl2, EGTA, DTT, and 0.01% Tween-20).

    • Causality: Tween-20 prevents the non-specific aggregation of the hydrophobic quinazoline derivatives, ensuring they remain available in solution to bind the kinase.

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (Km) for the specific kinase.

    • Causality: Running the assay at the ATP Km ensures maximum sensitivity for detecting ATP-competitive inhibitors like 2-aminoquinazolines.

  • Incubation and Quenching: Incubate at room temperature for 60 minutes. Stop the reaction by adding a quench buffer containing EDTA.

    • Causality: EDTA chelates the Mg2+ ions essential for kinase catalytic activity, instantly halting the reaction and preventing signal drift.

  • Detection Reagent Addition: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.

  • Data Acquisition and Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Validation Check: Calculate the Z'-factor using the DMSO negative control and a known reference inhibitor (e.g., Staurosporine) positive control. Proceed with data analysis only if Z' > 0.6, indicating an excellent, high-confidence assay.

Conclusion

5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5) is a highly versatile and structurally privileged intermediate. Its rational integration into drug discovery pipelines—supported by robust, self-validating synthetic and biological protocols—enables the rapid development of potent, selective kinase inhibitors and other targeted therapeutics.

References

  • Hangzhou J&H Chemical Co., Ltd. Product Catalog (CAS 2365420-03-5) . ChemicalBook. Available at: 1

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances . Frontiers in Chemistry. Available at:4

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity . Journal of Medicinal Chemistry (ACS). Available at: 2

  • Advances in Synthesis and Biological Activities of Quinazoline Scaffold Analogues: A Review . ResearchGate. Available at: 3

Sources

Exploratory

The 5,6-Dichloroquinazolin-2-amine Scaffold: Physicochemical Properties, Synthesis, and Applications in Kinase Drug Discovery

Executive Summary The 2-aminoquinazoline core is a privileged scaffold in medicinal chemistry, historically foundational to alpha-1 adrenoceptor antagonists and modern receptor tyrosine kinase inhibitors (1). Among its h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminoquinazoline core is a privileged scaffold in medicinal chemistry, historically foundational to alpha-1 adrenoceptor antagonists and modern receptor tyrosine kinase inhibitors (1). Among its highly functionalized derivatives, 5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5) has emerged as a critical building block. The strategic placement of chlorine atoms at the C5 and C6 positions provides unique electronic deactivation and steric bulk. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and the mechanistic rationale for utilizing this specific halogenated scaffold to overcome metabolic instability in targeted oncology therapies.

Physicochemical Profiling

Understanding the fundamental properties of 5,6-dichloroquinazolin-2-amine is critical for downstream cross-coupling reactions and formulation. The dual chlorine substitution significantly lowers the pKa of the quinazoline nitrogens compared to unsubstituted variants, impacting both solubility and target binding kinetics.

PropertyValueCausality / Implication for Drug Design
Chemical Name 5,6-Dichloroquinazolin-2-amineCore scaffold for kinase hinge-binding.
CAS Registry Number 2365420-03-5Standardized identification (2).
Molecular Formula C8H5Cl2N3High halogen fraction increases lipophilicity.
Molecular Weight 214.05 g/mol Low MW allows for extensive downstream functionalization while maintaining Lipinski compliance.
Appearance Off-white to pale yellow solidIndicates extended conjugation of the aromatic system.
H-Bond Donors 1 (Primary amine, -NH2)Critical for bidentate interaction with kinase hinge regions.
H-Bond Acceptors 3 (Quinazoline N1, N3, and NH2)Facilitates orientation within solvent-exposed pockets.
Solubility Profile High in DMSO/HFIP; Low in H2ORequires polar aprotic or strongly hydrogen-bonding solvents for synthesis.

Core Synthetic Methodologies

Historically, synthesizing 2-aminoquinazolines required multi-step, low-yielding routes starting from 2-aminoacetophenones. Modern methodologies favor direct [4+2] annulation strategies. We utilize an acid-mediated cyclization pathway that provides high atom economy and scalable yields (3).

Mechanistic Pathway

Mechanism N1 2-Amino-5,6-dichlorobenzaldehyde + Cyanamide N2 Protonation of Cyanamide (Acidic Media) N1->N2 HCl / HFIP N3 Electrophilic Attack by Aniline Nitrogen N2->N3 Increased Electrophilicity N4 Amidine Intermediate Formation N3->N4 C-N Bond Formation N5 Intramolecular Cyclization (Nucleophilic Attack on Carbonyl) N4->N5 Ring Closure N6 Dehydration & Aromatization (-H2O) N5->N6 Acid Catalyzed N7 5,6-Dichloroquinazolin-2-amine (Target Scaffold) N6->N7 Thermodynamic Sink

Fig 1. Acid-mediated [4+2] annulation mechanism for 2-aminoquinazoline synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . The causality of each reagent choice is explicitly defined to empower the bench scientist.

Reagents & Causality:

  • Starting Materials: 2-amino-5,6-dichlorobenzaldehyde (1.0 equiv) and cyanamide (1.5 equiv).

  • Solvent (HFIP): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is chosen because it is a strong hydrogen-bond donor but a poor nucleophile. It stabilizes the highly polar transition state of the amidine intermediate without competing for electrophilic sites.

  • Catalyst (HCl): Aqueous HCl (2.0 equiv) is required to protonate the cyanamide, drastically increasing its electrophilicity—a necessity given the electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring which deactivate the aniline nitrogen.

Step-by-Step Workflow:

  • Initiation: Charge a 50 mL round-bottom flask with 2-amino-5,6-dichlorobenzaldehyde (10 mmol) and cyanamide (15 mmol).

  • Solvation & Activation: Add 20 mL of HFIP, followed by the dropwise addition of concentrated aqueous HCl (20 mmol). Stir at room temperature for 10 minutes to ensure homogeneous protonation.

  • Cyclization: Heat the reaction mixture to 70 °C in an oil bath for 2 hours.

  • Self-Validation Checkpoint 1 (Reaction Progress): As the reaction proceeds, the highly soluble benzaldehyde converts into the rigid, planar quinazoline core. Upon cooling the flask to room temperature, the spontaneous precipitation of an off-white solid serves as a primary visual indicator of successful cyclization.

  • Quenching & Isolation: Pour the mixture into 50 mL of ice-cold saturated NaHCO3 solution to neutralize the acid. Filter the resulting precipitate under a vacuum.

  • Self-Validation Checkpoint 2 (Purity via Trituration): Wash the crude solid with cold diethyl ether (2 × 15 mL). Unreacted cyanamide and benzaldehyde are highly soluble in ether and will be washed away. If the remaining solid exhibits a sharp melting point (typically >230 °C), the annulation is confirmed successful, yielding highly pure 5,6-dichloroquinazolin-2-amine without the need for immediate chromatographic purification.

Note: For alternative functionalization, metal-free oxidative annulation utilizing cyclic amines can be employed to generate diverse libraries (4).

Pharmacological Application & Structural Logic

The 5,6-dichloroquinazolin-2-amine scaffold is not merely a structural novelty; it is a direct solution to the "potency-ADME trade-off" frequently encountered in kinase inhibitor discovery.

Overcoming Metabolic Instability in HPK1 Inhibitors

Hematopoietic Progenitor Kinase 1 (HPK1) is a critical suppressor of T-cell immunity. While early-generation HPK1 inhibitors achieved subnanomolar potency, they suffered from rapid hepatic clearance (CYP3A4/2C9-mediated oxidative metabolism) due to exposed electron-rich aromatic rings.

By integrating the 5,6-dichloroquinazolin-2-amine core, researchers utilize a spatially resolved strategy (5). The 2-amino group and the N1/N3 nitrogens form high-affinity bidentate hydrogen bonds with the HPK1 hinge region (Leu23/Phe93/Gly95). Simultaneously, the bulky, electron-withdrawing C5 and C6 chlorine atoms occupy a solvent-exposed allosteric site, sterically shielding the molecule from CYP450 enzymes. This structural logic drastically reduces intrinsic clearance (CLint < 1 mL/min/kg) and boosts oral bioavailability.

Logical Workflow of Kinase Binding

Binding B1 5,6-Dichloroquinazolin-2-amine Core B2 Hinge Region Binding (Leu23/Phe93/Gly95) B1->B2 Bidentate H-Bonds B3 Allosteric Site Occupation B1->B3 C5/C6 Chloro Substituents B6 Synergistic Antitumor Immunity B2->B6 Target Engagement B4 Steric Blockade of CYP450 Metabolism B3->B4 Shielding B5 Enhanced Oral Bioavailability B4->B5 Reduced Clearance B5->B6 Sustained Exposure

Fig 2. Logical workflow of HPK1 kinase binding and pharmacokinetic optimization.

Conclusion

The 5,6-dichloroquinazolin-2-amine scaffold represents a triumph of rational drug design, merging synthetic accessibility with profound pharmacokinetic advantages. By leveraging acid-mediated [4+2] annulation in specialized solvent systems like HFIP, chemists can reliably access this core. Its strategic incorporation into development pipelines continues to solve critical metabolic liabilities in next-generation immunotherapies.

References

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • ChemicalBook: 5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5) ChemicalBook
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation PubMed Central (PMC) / Tetrahedron Letters
  • Structure-Guided Optimization of 2-Aminoquinazoline Hematopoietic Progenitor Kinase 1 Inhibitors for Improved Oral Bioavailability and Synergistic Antitumor Immunity Journal of Medicinal Chemistry - ACS Public

Sources

Foundational

molecular structure of 5,6-Dichloroquinazolin-2-amine

Molecular Architecture and Synthetic Utility of 5,6-Dichloroquinazolin-2-amine in Targeted Drug Discovery Executive Summary The quinazoline scaffold is one of the most privileged structures in modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture and Synthetic Utility of 5,6-Dichloroquinazolin-2-amine in Targeted Drug Discovery

Executive Summary

The quinazoline scaffold is one of the most privileged structures in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib). Within this chemical space, 5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5) has emerged as a highly specialized molecular building block. This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and synthetic methodologies, designed for researchers and drug development professionals focusing on targeted therapeutics.

Introduction: The Privileged Quinazoline Scaffold

The biological efficacy of quinazoline derivatives stems from their rigid, planar bicyclic aromatic structure, which perfectly mimics the adenine ring of ATP. This allows quinazoline-based compounds to act as potent ATP-competitive inhibitors within the kinase domain [1].

The introduction of specific substituents on this core drastically alters its pharmacodynamic profile. The 5,6-dichloro substitution and the 2-amino group in 5,6-Dichloroquinazolin-2-amine are not arbitrary; they are meticulously designed modifications that serve distinct mechanistic purposes in structure-based drug design (SBDD).

Structural & Physicochemical Profiling

As a Senior Application Scientist, it is critical to understand the causality behind these structural features rather than just their presence.

Causality of the 5,6-Dichloro Motif
  • Steric Occlusion & Lipophilicity: The dual chlorine atoms at the 5 and 6 positions significantly increase the lipophilicity (LogP) of the scaffold. In the context of kinase active sites, this lipophilic bulk is designed to project into and occupy deep, hydrophobic allosteric pockets adjacent to the ATP-binding cleft, enhancing target residence time.

  • Inductive Electron Withdrawal: Halogens exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic system. This pulls electron density away from the pyrimidine nitrogens (N1 and N3), lowering their pKa. This reduced basicity prevents off-target hERG liability (cardiotoxicity) and improves the metabolic stability of the molecule against cytochrome P450-mediated oxidation.

Causality of the 2-Amino Group

The exocyclic primary amine at the C2 position acts as an essential hydrogen-bond donor. In the kinase hinge region, the 2-amino group forms a critical, highly directional hydrogen bond with the backbone carbonyl of the gatekeeper residue, anchoring the scaffold in the active site[2].

Quantitative Data Summary

To facilitate fragment-based drug discovery (FBDD) workflows, the physicochemical properties of 5,6-Dichloroquinazolin-2-amine are summarized below:

PropertyValueCausality / Impact on Drug Design
Molecular Formula C8H5Cl2N3Core scaffold composition.
Molecular Weight 214.05 g/mol Optimal low-MW fragment for FBDD.
Topological Polar Surface Area 51.8 ŲExcellent passive membrane permeability.
Hydrogen Bond Donors 1 (-NH2)Critical for hinge region interaction.
Hydrogen Bond Acceptors 3 (N1, N3, -NH2)Multi-point anchoring in target pockets.
LogP (Predicted) ~2.6Balanced lipophilicity for oral bioavailability.

Synthetic Methodology & Validation Protocols

The de novo synthesis of 2-aminoquinazolines requires highly controlled cyclocondensation reactions. The following self-validating protocol details the synthesis of 5,6-Dichloroquinazolin-2-amine via the metal-free oxidative annulation of 2-amino-5,6-dichlorobenzaldehyde [3].

Experimental Protocol: Cyclocondensation

Step 1: Reagent Preparation

  • Charge a flame-dried round-bottom flask with guanidine hydrochloride (1.2 equivalents) and anhydrous methanol.

  • Add sodium methoxide (NaOMe, 1.2 equivalents) dropwise at 0°C. Scientific Rationale: Guanidine hydrochloride is stable but non-nucleophilic. NaOMe is required to generate the free guanidine base in situ. Free guanidine is highly nucleophilic, enabling rapid attack on the electrophilic carbonyl.

Step 2: Annulation

  • Add 2-amino-5,6-dichlorobenzaldehyde (1.0 equivalent) to the basic guanidine solution.

  • Equip the flask with a reflux condenser and heat the mixture to 70°C for 8 hours under an inert argon atmosphere. Scientific Rationale: The primary amine of guanidine attacks the aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization between the aromatic amine and the imine carbon is thermodynamically driven by the aromatization of the newly formed pyrimidine ring.

Step 3: Purification

  • Concentrate the crude mixture under reduced pressure.

  • Recrystallize the crude solid using a binary solvent system of Ethanol/Water (3:1 v/v). Scientific Rationale: The 5,6-dichloro substitution makes the product highly hydrophobic. It remains soluble in hot ethanol, while the controlled addition of water reduces solubility, promoting slow, highly ordered crystal growth that excludes polar impurities.

SynthWorkflow SM 2-Amino-5,6-dichloro benzaldehyde Condensation Cyclocondensation (Reflux, 8h) SM->Condensation Reagent Guanidine HCl + NaOMe Reagent->Condensation Crude Crude Intermediate Condensation->Crude Purification Recrystallization (EtOH/H2O) Crude->Purification Product 5,6-Dichloroquinazolin- 2-amine Purification->Product

Fig 1. Step-by-step synthetic workflow for 5,6-Dichloroquinazolin-2-amine.

Downstream Functionalization & SAR Applications

Once synthesized, 5,6-Dichloroquinazolin-2-amine serves as a versatile node for divergent synthesis. The 2-amino group can be functionalized via Buchwald-Hartwig cross-coupling with various aryl halides to explore the Structure-Activity Relationship (SAR) of the solvent-exposed region of the kinase.

The pharmacophore logic of this scaffold dictates that while the core and the dichloro motif remain rigid anchors, the functionalization at the 2-position dictates target selectivity (e.g., shifting selectivity from EGFR to VEGFR or JAK2).

SAR_Model Core Quinazoline Core Scaffold rigidity & π-π stacking Target3 ATP Binding Site Core->Target3 Anchors in cleft DiChloro 5,6-Dichloro Motif Enhanced lipophilicity & steric occlusion Target1 Deep Hydrophobic Pocket DiChloro->Target1 Hydrophobic fit Amino 2-Amino Group Hinge region binding (H-bond donor) Target2 Kinase Hinge Region Amino->Target2 H-Bonding

Fig 2. Pharmacophore mapping of 5,6-Dichloroquinazolin-2-amine in kinase binding.

Conclusion

5,6-Dichloroquinazolin-2-amine is far more than a simple chemical intermediate; it is a highly optimized molecular scaffold. By combining the rigid, ATP-mimicking quinazoline core with the lipophilic, electron-withdrawing 5,6-dichloro motif and the hinge-binding 2-amino group, this compound provides medicinal chemists with an ideal starting point for the development of next-generation, highly selective kinase inhibitors.

References

  • Eman Research Publishing. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research Journal. [Link]

  • Karnakar, K., et al. (2017). A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. National Center for Biotechnology Information (NCBI), PubMed Central. [Link]

Exploratory

The 5,6-Dichloro-2-Aminoquinazoline Scaffold: A Core Intermediate in Modern Medicinal Chemistry

Abstract The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] This technical guide provides an in-depth examination of 5,6-dichloroquinazolin-2-amine and its derivatives, a critical class of synthetic intermediates. We will elucidate the reactivity profile of this scaffold, present detailed synthetic protocols for both the aromatic and dihydro-quinazoline cores, and explore its pivotal role in the synthesis of clinically significant molecules, with a particular focus on the thrombocythemia drug, Anagrelide. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

The Quinazoline Nucleus: A Foundation for Drug Discovery

Quinazoline (1,3-diazanaphthalene) is a fused heterocyclic system composed of a benzene ring and a pyrimidine ring.[2] This scaffold is of paramount importance in drug discovery due to its ability to mimic the purine base of ATP, allowing it to effectively bind to the ATP-binding sites of various enzymes, particularly kinases.[3] Consequently, quinazoline derivatives have been successfully developed as potent inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), leading to approved anticancer drugs.[4][5] The substitution pattern on the quinazoline ring is critical for modulating potency, selectivity, and pharmacokinetic properties.[4] Halogenation, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability.[3]

Physicochemical Properties and Reactivity Profile

The 5,6-dichloro-2-aminoquinazoline scaffold possesses distinct physicochemical characteristics that govern its utility as a synthetic intermediate. The dichloro-substitution on the benzene ring significantly increases the lipophilicity of the molecule and modulates the electronic properties of the heterocyclic system.

Key Reactive Sites:

  • 2-Amino Group: The primary amine at the C2 position is a key nucleophilic handle. It can be readily acylated, alkylated, or used in condensation reactions to build more complex structures.

  • N1 and N3 Ring Nitrogens: These nitrogens are also nucleophilic and can participate in cyclization reactions or be alkylated, as seen in the synthesis of Anagrelide.

  • C4 Position: In related quinazoline systems (e.g., 4-chloroquinazolines), the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine or oxygen-based side chains.[6] While the 2-aminoquinazoline does not have a leaving group at C4, this position remains a site of interest for potential C-H functionalization or for understanding the overall electronic landscape of the molecule.

Table 1: Physicochemical Properties of a Key Dihydro-Analog
PropertyValueSource
Compound Name2-Amino-5,6-dichloro-3,4-dihydroquinazolineLGC, Cymit
CAS Number444904-63-6[7][8]
Molecular FormulaC₈H₇Cl₂N₃[7][8]
Molecular Weight216.07 g/mol [7][8]
InChI KeyVBKOTIVQMCTTAQ-UHFFFAOYSA-N[7]
AppearanceNeat Solid[7][8]

Synthesis of the Quinazoline Core

The construction of the 5,6-dichloro-2-aminoquinazoline ring system can be approached via two main strategies, depending on whether the final target is the aromatic quinazoline or its dihydro- a key intermediate for Anagrelide.

Proposed Synthesis of Aromatic 5,6-Dichloroquinazolin-2-amine

A robust and common method for synthesizing 2-aminoquinazolines involves the cyclization of an appropriately substituted 2-aminobenzonitrile with a source of cyanamide or its synthetic equivalent, such as cyanogen bromide.[1] The key starting material for this synthesis is 2-amino-4,5-dichlorobenzonitrile. While its direct synthesis is not widely reported, a plausible route can be adapted from established methods for similar structures, such as 2-amino-5-chlorobenzonitrile.[9][10]

The proposed pathway involves the multi-step conversion of 3,4-dichloroaniline to the target benzonitrile, which is then cyclized.

Synthesis_Aromatic cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Quinazoline Formation A 3,4-Dichloroaniline B 4,5-Dichloroanthranilic Acid A->B 1. Sandmeyer Reaction (Diazotization then Cyanation) 2. Hydrolysis C 4,5-Dichlorobenzamide B->C 1. SOCl2 2. NH4OH D 2-Amino-4,5-dichlorobenzonitrile C->D Dehydration (e.g., P2O5, POCl3) F 5,6-Dichloroquinazolin-2-amine D->F Cyclization (Acid or Base catalysis) E Cyanamide (H2NCN) or Cyanogen Bromide (BrCN) E->F

Caption: Proposed synthetic workflow for 5,6-dichloroquinazolin-2-amine.

Experimental Protocol: Cyclization of 2-Amino-4,5-dichlorobenzonitrile (Proposed)

Causality: This protocol is based on the established reactivity of 2-aminobenzonitriles. The reaction proceeds via an initial nucleophilic attack of the aniline amine onto the cyanamide electrophile, followed by an intramolecular cyclization where the nitrile nitrogen attacks the newly formed guanidine carbon to form the pyrimidine ring of the quinazoline.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4,5-dichlorobenzonitrile (1.0 eq).

  • Reagent Addition: Add a suitable solvent such as ethanol or isopropanol. To this solution, add cyanamide (1.2 eq) or cyanogen bromide (1.2 eq). If using cyanogen bromide, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq) should be added.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5,6-dichloroquinazolin-2-amine.

Synthesis of a Dihydro-Quinazoline Intermediate for Anagrelide

The synthesis of the platelet-reducing drug Anagrelide provides an authoritative, field-proven application of this scaffold. The key step is the formation of a dihydro-iminoquinazoline ring via the reaction of an N-substituted 2-amino-benzylamine derivative with cyanogen bromide (a von Braun-type reaction).[2][5]

Anagrelide_Intermediate_Synthesis cluster_0 Precursor cluster_1 Cyclization cluster_2 Final Product Formation A N-(2,3-Dichloro-6-aminobenzyl) glycine ethyl ester C Ethyl 2-(2-imino-5,6-dichloro-1,2,3,4- tetrahydroquinazolin-3-yl)acetate (Hydrobromide salt) A->C Reaction in Aprotic Solvent (e.g., Toluene) B Cyanogen Bromide (BrCN) B->C D Anagrelide C->D Intramolecular Cyclization (Base in H2O or Alcohol)

Caption: Synthetic pathway to Anagrelide via a dihydro-quinazoline intermediate.

Experimental Protocol: Synthesis of Ethyl 2-(2-imino-5,6-dichloro-1,2,3,4-tetrahydroquinazolin-3-yl)acetate Hydrobromide (Adapted from U.S. Patent 5,801,245)

Causality: This reaction is a classic example of heterocycle formation using cyanogen bromide. The primary aromatic amine of the precursor (Compound A ) attacks the electrophilic carbon of cyanogen bromide. The resulting intermediate then undergoes an intramolecular cyclization, where the secondary amine attacks the newly formed cyanamide moiety to construct the six-membered dihydro-quinazoline ring (Compound C ). Performing the reaction in an aprotic solvent prevents competing reactions with the solvent.

  • Reaction Setup: Charge a suitable reactor with N-(2,3-dichloro-6-aminobenzyl)glycine ethyl ester (1.0 eq) and an aprotic solvent such as toluene.

  • Reagent Addition: Add a solution of cyanogen bromide (1.1-1.5 eq) in the same aprotic solvent to the reactor, maintaining the temperature below 30°C.

  • Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by HPLC or TLC.

  • Isolation: The product typically precipitates from the reaction mixture as the hydrobromide salt. Collect the solid by filtration.

  • Purification: Wash the collected solid with fresh toluene and dry under vacuum to yield the target intermediate hydrobromide salt with high purity. This intermediate is then used directly in the subsequent cyclization to form Anagrelide.[9][11]

Application as a Synthetic Intermediate: The Anagrelide Case Study

The primary and most well-documented application of the 5,6-dichloro-2-aminoquinazoline core is in the synthesis of Anagrelide. The dihydro-intermediate, prepared as described above, undergoes a base-mediated intramolecular cyclization to form the final active pharmaceutical ingredient.

Table 2: Key Transformation Data for Anagrelide Synthesis
StepStarting MaterialReagents / ConditionsProductPurity (Typical)Reference
Final Cyclization Ethyl 2-(2-imino-5,6-dichloro-1,2,3,4-tetrahydroquinazolin-3-yl)acetate HBrTriethylamine (TEA), Water, Room TemperatureAnagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one)>99.5% (HPLC)U.S. 8,530,651 B2

Self-Validating Protocol: A significant process improvement involves conducting this final cyclization in water with an organic base like triethylamine at room temperature.[4] This method is highly efficient, avoids the need for refluxing in organic alcohols, and minimizes the occlusion of residual solvents in the final product, leading to exceptionally high purity.[9] The low solubility of the Anagrelide free base in water causes it to precipitate as it forms, driving the reaction to completion and simplifying isolation.

Handling, Safety, and Storage

Safety Precautions:

  • Cyanogen Bromide: This reagent is highly toxic, volatile, and lachrymatory. It should be handled only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Accidental exposure requires immediate medical attention.

  • Dichloro-anilines and -quinazolines: These compounds should be handled as potentially toxic and irritant. Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store all reagents and intermediates in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

The 5,6-dichloro-2-aminoquinazoline scaffold, particularly in its dihydro form, is a validated and critical intermediate in pharmaceutical synthesis, exemplified by its role in the commercial production of Anagrelide. Its synthesis, while involving hazardous reagents like cyanogen bromide, is well-established and efficient. The reactivity of the 2-amino group and the ring nitrogens provides a versatile platform for the construction of complex heterocyclic systems.

Future research may focus on expanding the utility of the fully aromatic 5,6-dichloroquinazolin-2-amine. Its unique electronic and steric profile could be exploited to develop novel kinase inhibitors or other targeted therapies. The development of greener, safer synthetic routes that avoid reagents like cyanogen bromide would also represent a significant advancement in the field.

References

  • Title: Process for the preparation of anagrelide and analogues (U.S. Patent 8,530,651 B2)
  • Title: METHOD FOR THE MANUFACTURE OF ANAGRELIDE (European Patent 1373268) Source: European Patent Office URL: [Link]

  • Title: Method for the manufacture of anagrelide (U.S. Patent 6,388,073 B1)
  • Title: Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules Source: ResearchGate URL: [Link]

  • Title: The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a Source: Science of Synthesis URL: [Link]

  • Title: Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application Source: IntechOpen URL: [Link]

  • Title: Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: PMC URL: [Link]

  • Title: 5,6-Dichloro-3,4-dihydroquinazolin-2(1H)-imine Source: Veeprho URL: [Link]

  • Title: Synthesis of 2-Amino-5-chlorobenzonitrile Source: ResearchGate URL: [Link]

  • Title: Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine Source: Asian Journal of Chemistry URL: [Link]

  • Title: Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides Source: MDPI URL: [Link]

  • Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO Brazil URL: [Link]

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors Source: PubMed URL: [Link]

  • Title: 2-Amino-5,6-Dichloro-3,4-Dihydroquinazoline Source: molsyns.com URL: [Link]

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]

Sources

Foundational

The Biological Activity and Synthetic Utility of Dichloroquinazoline Derivatives: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the quinazoline core is recognized as a "privileged structure" capable of interacting with a diverse array of biological targets. Specifically, 2,4-dichloroquinazoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinazoline core is recognized as a "privileged structure" capable of interacting with a diverse array of biological targets. Specifically, 2,4-dichloroquinazoline serves as a critical synthetic precursor. Through highly controlled, regioselective nucleophilic aromatic substitution (SNAr), this scaffold is transformed into potent pharmacological agents. This whitepaper explores the mechanistic rationale behind the biological activity of dichloroquinazoline derivatives—spanning oncology, immunology, and infectious diseases—and provides field-proven, self-validating methodologies for their synthesis and evaluation.

Mechanistic Foundations of Biological Activity

Oncology: Dual Kinase Inhibition (EGFR & VEGFR-2)

Overexpression of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary driver of tumor proliferation and angiogenesis in numerous solid malignancies[1]. While first-generation EGFR inhibitors (e.g., gefitinib) utilize a mono-targeted quinazoline core, clinical resistance frequently develops.

The biological causality for dual-targeting lies in the efficient interplay between these two receptor tyrosine kinases: blocking VEGFR-2 signaling can enhance the effectiveness of EGFR inhibitors, whereas the independent activation of VEGFR-2 often serves as a bypass mechanism leading to EGFR inhibitor resistance[2]. Dichloroquinazoline derivatives, specifically 2-chloro-4-anilino-quinazolines, act as dual inhibitors. The quinazoline scaffold mimics the adenine ring of ATP, competitively binding the kinase domain's ATP pocket, while a hydrogen bond donor at the para position of the aniline moiety interacts with conserved Glutamate and Aspartate residues in both EGFR and VEGFR-2[2].

Pathway Inhibitor Quinazoline Derivative EGFR EGFR Inhibitor->EGFR ATP Competition VEGFR2 VEGFR-2 Inhibitor->VEGFR2 ATP Competition PI3K PI3K/AKT EGFR->PI3K MAPK RAS/MAPK EGFR->MAPK VEGFR2->PI3K VEGFR2->MAPK Angio Angiogenesis VEGFR2->Angio Tumor Tumor Growth PI3K->Tumor MAPK->Tumor

Fig 1: Dual inhibition of EGFR and VEGFR-2 signaling pathways by quinazoline derivatives.

Immunomodulatory and Apoptotic Pathways

Beyond direct kinase inhibition, dichloroquinazoline derivatives are utilized to synthesize non-teratogenic thalidomide analogs. By replacing the traditional phthalimido moiety of thalidomide with a quinazoline or phthalazine nucleus, researchers have developed compounds with vastly superior anti-proliferative activities against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) cell lines[3]. These derivatives exert their biological activity by modulating the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α, offering potent immunomodulatory effects[3].

Antimicrobial and Larvicidal Activity

The versatility of the quinazoline scaffold extends into infectious disease and vector control. Phosphorodiamidate hybrids synthesized from 2,4-dichloroquinazoline act as potent DNA gyrase inhibitors, disrupting bacterial DNA replication and repair mechanisms that are absent in human cells[4]. Additionally, acetamide derivatives containing the 2-methylquinazolin-4(3H)-one heterocycle exhibit excellent larvicidal activity against Aedes aegypti mosquitoes by targeting acetylcholinesterase (AChE), providing an environmentally friendly alternative to traditional pesticides[5].

Structural and Synthetic Logic: Regioselective SNAr

The synthesis of bioactive quinazolines from 2,4-dichloroquinazoline relies on regioselective nucleophilic aromatic substitution (SNAr). When subjected to amine nucleophiles, substitution occurs preferentially at the C-4 position rather than C-2.

The Causality of Regioselectivity: Density Functional Theory (DFT) calculations reveal that the C-4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient[6]. This electronic distribution, combined with the electron-withdrawing nature of the adjacent pyrimidine nitrogens, lowers the activation energy for nucleophilic attack at C-4, driving the regioselective formation of 2-chloro-4-aminoquinazolines[6].

Workflow Precursor 2,4-Dichloroquinazoline Reaction Regioselective SNAr (C-4 Position) Precursor->Reaction Nucleophile Amine Nucleophile Nucleophile->Reaction Product 2-Chloro-4-aminoquinazoline Reaction->Product Lower Activation Energy Validation 2D-NMR (HMBC) Validation Product->Validation Confirm Regioisomer

Fig 2: Regioselective SNAr workflow and self-validating structural confirmation.

Experimental Workflows and Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific experimental conditions.

Protocol 1: Regioselective Synthesis of 2-Chloro-4-aminoquinazolines

Objective: Synthesize mono-substituted kinase inhibitor precursors while preventing unwanted di-substitution.

  • Reaction Setup: Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous dichloromethane (DCM) or isopropanol.

    • Causality: Anhydrous solvents are strictly required to prevent the hydrolysis of the highly reactive C-4 chlorine into a quinazolinone side product.

  • Nucleophilic Addition: Add the amine nucleophile (e.g., substituted aniline) (1.0 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise at 0 °C.

    • Causality: Maintaining 0 °C controls the reaction kinetics. Because the C-4 position has a lower activation energy, the low temperature ensures the SNAr occurs exclusively at C-4, preventing non-selective substitution at the C-2 position[6].

  • Self-Validation via 2D-NMR: Purify the product via column chromatography and subject it to Heteronuclear Multiple Bond Correlation (HMBC) NMR.

    • Causality for Validation: 1D-NMR is insufficient to definitively distinguish C-2 versus C-4 substitution. HMBC validates the structure by revealing a definitive ³J correlation between the incoming amine proton and the C-4a carbon of the quinazoline ring, mathematically proving regioselectivity[6].

Protocol 2: In Vitro Dual EGFR/VEGFR-2 Kinase Inhibition Assay

Objective: Quantify the IC50 of synthesized quinazoline derivatives against isolated kinase domains.

  • Enzyme and Substrate Preparation: Incubate recombinant EGFR or VEGFR-2 kinase domains with a fluorescently labeled peptide substrate in a standardized kinase buffer (containing Mg²⁺ or Mn²⁺ as cofactors).

  • ATP Addition: Add ATP to the mixture at a concentration exactly equal to the predetermined Michaelis constant ( Km​ ) for each specific kinase.

    • Causality: Setting [ATP] = Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors (like quinazoline derivatives) while remaining physiologically relevant. This allows for accurate IC50 determination and fair cross-kinase comparisons[1].

  • Self-Validation (Z'-Factor Calculation): Include positive controls (e.g., Sorafenib for VEGFR-2, Gefitinib for EGFR) and DMSO negative controls. Calculate the Z'-factor for the plate.

    • Causality for Validation: A Z'-factor > 0.5 mathematically validates the assay's dynamic range and signal-to-noise ratio, ensuring that the calculated IC50 values are artifacts of true biological activity rather than assay noise.

Quantitative Data Summary

The following table summarizes the biological activity (IC50) of various dichloroquinazoline-derived compounds across different targets, demonstrating the broad utility of the scaffold.

Compound / DerivativeTarget / Cell LineIC50 ValueReference
Thalidomide (Reference) HepG-2 (Hepatocellular Carcinoma)11.26 μg/mL[3]
Phthalazine-sulfonhydrazide (24b) HepG-2 (Hepatocellular Carcinoma)2.51 μg/mL[3]
Phthalazine-sulfonhydrazide (24b) MCF-7 (Breast Cancer)4.11 μg/mL[3]
Sorafenib (Reference) VEGFR-2 (Isolated Kinase Assay)54.00 nM[1]
Quinazoline Derivative (15d) VEGFR-2 (Isolated Kinase Assay)60.00 nM[1]
Quinazoline Derivative (15d) HepG2 (Hepatocellular Carcinoma)24.10 μM[1]
Acetamide Derivatives (4a-i) Aedes aegypti (Larval Control)2.085 - 4.201 μg/mL[5]

References

  • [3] Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC. nih.gov. 3

  • [1] Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors - PMC. nih.gov. 1

  • [2] Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors | Request PDF - ResearchGate. researchgate.net. 2

  • [6] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. mdpi.com.6

  • [4] Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC. nih.gov. 4

  • [5] Potential for Aedes aegypti Larval Control and Environmental Friendliness of the Compounds Containing 2-Methyl-3,4-dihydroquinazolin-4-one Heterocycle | ACS Omega. acs.org. 5

Sources

Exploratory

The Quinazoline Pharmacophore: Mechanistic Insights and Assay Workflows for Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology, the quinazoline core has cemented its status as a "privileged" pharmacophore. Comprising a benzene ring fused to a pyrimidine ring, this bicyclic heteroaromatic sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the quinazoline core has cemented its status as a "privileged" pharmacophore. Comprising a benzene ring fused to a pyrimidine ring, this bicyclic heteroaromatic system exhibits a profound structural complementarity to the ATP-binding pocket of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1]. This whitepaper explores the structure-activity relationships (SAR) of quinazoline derivatives, details their mechanistic role in kinase inhibition, and provides a rigorously validated, step-by-step experimental workflow for evaluating novel quinazoline-based inhibitors using homogeneous luminescence assays.

Mechanistic Grounding: Why Quinazoline?

The success of quinazoline-based drugs like gefitinib, erlotinib, and lapatinib stems from their ability to act as competitive ATP inhibitors. The kinase domain of EGFR exists in dynamic equilibrium between active and inactive conformations.

The Hinge Region Interaction

When a 4-anilinoquinazoline derivative enters the ATP-binding cavity, it mimics the adenine ring of ATP. Structural biology and co-crystallization studies reveal a highly conserved binding mode: the N1 nitrogen of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of Met793 in the hinge region of EGFR[1][2]. Furthermore, the N3 nitrogen often engages in water-mediated hydrogen bonding with Thr854, anchoring the scaffold firmly within the hydrophobic pocket[1].

Overcoming Resistance

While first-generation quinazolines effectively target wild-type EGFR and activating mutations (e.g., L858R), the emergence of the T790M "gatekeeper" mutation increases the kinase's affinity for ATP, rendering reversible inhibitors ineffective[3]. This necessitated the development of covalent inhibitors (e.g., afatinib) and third-generation inhibitors (e.g., osimertinib), which utilize the quinazoline or structurally related pyrimidine scaffolds to form irreversible bonds with Cys797[2][3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Binds & Dimerizes Phospho Autophosphorylation EGFR->Phospho Catalyzed by ATP Quin Quinazoline Inhibitor (e.g., Gefitinib) Quin->EGFR Competes with ATP (H-bond to Met793) ATP ATP ATP->EGFR Binds Hinge Region Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Phospho->Downstream Proliferation Tumor Proliferation & Survival Downstream->Proliferation

Fig 1: EGFR signaling cascade and the competitive inhibition node by quinazoline pharmacophores.

Structure-Activity Relationship (SAR) Dynamics

Rational drug design relies on modifying the quinazoline core at specific positions to tune pharmacokinetics, selectivity, and potency.

  • C4 Position: Substitution with an aniline ring (forming 4-anilinoquinazoline) is paramount for fitting into the hydrophobic pocket adjacent to the hinge region[1].

  • C6 and C7 Positions: These positions are directed toward the solvent-exposed region of the kinase. Inserting electron-donating groups (e.g., 6,7-dimethoxy or bulkier solubilizing side chains) increases cellular activity and improves aqueous solubility without disrupting the core binding mode[2].

Quantitative SAR Data Summary

Recent advancements have yielded hybrid molecules, such as quinazoline-fused thiazoles and flexible linker derivatives, which show superior efficacy against resistant cell lines compared to standard therapies[2][4].

Compound / DrugTarget / Cell LineIC₅₀ Value (µM)Structural Modification Note
Gefitinib (Ref)A549 (NSCLC)15.59Standard 4-anilinoquinazoline core[2]
Erlotinib (Ref)A431 (Epidermoid)3.00Standard 4-anilinoquinazoline core[2]
Osimertinib (Ref)EGFR T790M0.98Irreversible pyrimidine-based inhibitor[2]
Compound 24 EGFR T790M1.94Flexible 4-carbon linker added to quinazoline[2]
Compound 4i MCF-7 (Breast)2.86Quinazoline-fused thiazole hybrid[4]
Compound 12 A431 (Epidermoid)3.406,7-dimethoxy substitution on core[2]

Experimental Methodology: Validating Quinazoline Inhibitors

To empirically validate the IC₅₀ of newly synthesized quinazoline derivatives, a robust, self-validating biochemical assay is required. As an Application Scientist, I strongly advocate for the ADP-Glo™ Kinase Assay for primary screening and selectivity profiling[5][6].

The Causality Behind the Assay Choice

Kinase reactions consume ATP and generate ADP. Traditional assays measuring phosphorylated substrates often require radioactive isotopes or highly specific antibodies. The ADP-Glo system is universal because it directly measures the byproduct (ADP)[7].

  • Self-Validating Mechanism: The assay operates in two distinct phases. First, it actively depletes unreacted ATP. Why? Because residual ATP would create a massive false-positive background during the luciferase step. By eliminating background ATP, the subsequent conversion of ADP back to ATP yields a luminescence signal that is strictly and linearly proportional to kinase activity[6].

ADPGlo_Workflow Step1 1. Kinase Reaction (EGFR + ATP + Substrate + Inhibitor) Step2 2. ADP-Glo Reagent (Terminates Reaction & Depletes ATP) Step1->Step2 60 min incubation Step3 3. Kinase Detection Reagent (Converts ADP to ATP) Step2->Step3 40 min incubation Step4 4. Luciferase Reaction (ATP + Luciferin -> Light) Step3->Step4 30 min incubation Data Luminescence Output (Proportional to Kinase Activity) Step4->Data Read on Luminometer

Fig 2: ADP-Glo assay workflow demonstrating signal transduction from ADP to luminescence.

Step-by-Step Protocol: High-Throughput EGFR Inhibition Screening

This protocol is optimized for a 384-well low-volume plate format, ideal for evaluating quinazoline libraries[6].

Reagents Required:

  • Recombinant Human EGFR (amino acids 695–end)[5]

  • Substrate: Poly(Glu4, Tyr1)[8]

  • Tyrosine Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit[5]

Workflow:

  • Compound Preparation: Dilute the quinazoline derivatives in Tyrosine Kinase Buffer. Add 1 µL of the inhibitor (or 5% DMSO for the vehicle control) to the designated wells of a 384-well low-volume plate[6].

  • Enzyme Addition: Add 2 µL of diluted EGFR enzyme to the wells. Scientific Rationale: Pre-incubating the enzyme with the inhibitor allows for equilibrium binding, which is crucial for accurately determining the IC₅₀ of competitive inhibitors.

  • Reaction Initiation: Add 2 µL of the Substrate/ATP mix to initiate the reaction. Incubate at room temperature for 60 minutes[6].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Shake the plate briefly and incubate at room temperature for 40 minutes[6]. Scientific Rationale: This step halts the kinase reaction and utilizes a proprietary ATPase to degrade all remaining ATP, ensuring the background noise is neutralized[6].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes[6]. Scientific Rationale: This reagent introduces adenylate kinase (to convert the generated ADP back into ATP) alongside Ultra-Glo™ Luciferase and luciferin.

  • Data Acquisition: Record luminescence using a plate reader (e.g., GloMax) with an integration time of 0.5–1 second per well[6]. Calculate the IC₅₀ by plotting the log of the quinazoline concentration against the normalized luminescence signal.

Conclusion

The quinazoline core remains one of the most versatile and effective scaffolds in medicinal chemistry for targeting aberrant kinase signaling in oncology. By understanding the precise atomic interactions—such as the critical N1 hydrogen bond with Met793—and employing rigorous, self-validating biochemical assays like the ADP-Glo system, researchers can continue to iterate on this privileged structure to overcome emerging clinical resistance mechanisms.

References

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Source: MDPI. URL:[Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: PMC / NIH. URL:[Link]

  • Title: Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Source: PMC / NIH. URL:[Link]

  • Title: Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source: Oriental Journal of Chemistry. URL:[Link]

  • Title: EGFR Kinase Assay Application Note. Source: Promega Corporation. URL:[Link]

Sources

Foundational

Profiling 5,6-Dichloroquinazolin-2-amine as Anagrelide Impurity B: A Technical Guide to Mechanistic Origins and Chromatographic Quantification

Executive Summary Anagrelide is a potent phosphodiesterase III (PDE III) inhibitor utilized primarily for the management of essential thrombocythemia and related myeloproliferative disorders. Because it is administered i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anagrelide is a potent phosphodiesterase III (PDE III) inhibitor utilized primarily for the management of essential thrombocythemia and related myeloproliferative disorders. Because it is administered in chronic therapy, the purity of the Active Pharmaceutical Ingredient (API) must be stringently controlled to prevent cumulative toxicity. Among its related substances, 5,6-Dichloroquinazolin-2-amine serves as the fundamental pharmacophoric core and primary degradation analog of Anagrelide Impurity B[2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetic acid]. This whitepaper provides an in-depth mechanistic analysis of its formation and establishes a self-validating, stability-indicating RP-HPLC protocol for its precise quantification.

Mechanistic Origins and Chemical Profile

To control an impurity, one must first understand the thermodynamic and kinetic pathways that generate it. The synthesis of Anagrelide typically begins with the nitration and subsequent reduction of 2,3-dichlorobenzaldehyde to form a 2,3-dichloro-6-aminobenzylamine intermediate[1].

The emergence of 5,6-Dichloroquinazolin-2-amine (the Impurity B core) is dictated by two distinct causal pathways:

  • Synthetic Failure (Upstream): During the intermediate stages, if the primary amine fails to undergo complete alkylation with ethyl bromoacetate prior to the addition of the cyclizing agent (e.g., cyanamide), the unalkylated intermediate cyclizes directly. This yields the 5,6-dichloroquinazolin-2-amine core, lacking the critical acetic acid moiety required for the final imidazo ring closure.

  • Hydrolytic Degradation (Downstream): Post-synthesis, Anagrelide is susceptible to hydrolytic stress. Under highly basic or acidic conditions, the imidazo[2,1-b]quinazoline ring system undergoes nucleophilic attack, leading to ring-opening and the eventual cleavage of the acetate group, reverting the API into the Impurity B degradation core[2].

Mechanism SM 2,3-Dichlorobenzaldehyde (Starting Material) INT 2,3-Dichloro-6-aminobenzylamine (Intermediate) SM->INT Nitration & Reduction API Anagrelide (Active Pharmaceutical Ingredient) INT->API Alkylation & Cyclization (Desired Pathway) IMP 5,6-Dichloroquinazolin-2-amine (Impurity B Core) INT->IMP Cyclization without Alkylation (Impurity Pathway) API->IMP Hydrolytic Degradation (Loss of Acetate)

Mechanistic pathway illustrating the formation of 5,6-Dichloroquinazolin-2-amine.

Analytical Methodology: Stability-Indicating RP-HPLC

To achieve regulatory compliance (ICH Q3A/B), the quantification of this impurity must be executed through a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method[3].

Causality in Chromatographic Design
  • Stationary Phase Selection: A C18 or C8 column (e.g., Symmetry C8, 250 mm × 4.6 mm, 3.0 μm) is chosen because the dense octadecyl/octyl silane coverage provides the necessary hydrophobic retention to resolve the dichloro-aromatic system of the impurity from the parent API[3].

  • Mobile Phase pH Control: Maintaining the aqueous buffer at pH 2.5–3.0 is non-negotiable[4]. Causality: The acidic environment fully protonates the basic quinazoline nitrogens while simultaneously suppressing the ionization of residual silanol groups on the silica stationary phase. This prevents secondary ion-exchange interactions, which are the primary cause of severe peak tailing in basic impurities.

  • Wavelength Selection: Detection at 250–254 nm aligns precisely with the π−π∗ electronic transition of the conjugated quinazoline ring, maximizing the signal-to-noise ratio for trace-level quantification[3][4].

Table 1: Optimized RP-HPLC Chromatographic Conditions
ParameterSpecificationRationale / Causality
Column Symmetry C8 or Kromasil C18 (250 x 4.6 mm, 3-5 µm)Optimal hydrophobic retention for halogenated aromatics.
Mobile Phase A Phosphate buffer (pH 2.5 - 3.0)Suppresses silanol ionization; ensures peak symmetry.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)Balances elution strength and selectivity.
Flow Rate 0.8 - 1.0 mL/minOptimizes longitudinal diffusion and mass transfer.
Detection UV at 250 - 254 nmTargets maximum absorbance of the quinazoline chromophore.
Column Temp 25°C - 40°CReduces mobile phase viscosity, lowering backpressure.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. If any physical or chemical parameter drifts out of specification, the internal logic gates (System Suitability Tests) will fail, preventing the generation of erroneous data.

Step 1: Buffer Preparation

  • Dissolve 6.8 g of potassium dihydrogen orthophosphate in 800 mL of HPLC-grade Milli-Q water[4].

  • Adjust the pH to exactly 2.5 using dilute orthophosphoric acid. Critical Note: Do not overshoot and back-titrate with base, as this increases the ionic strength unpredictably.

  • Make up the volume to 1000 mL and filter through a 0.45 µm hydrophilic PTFE membrane.

Step 2: Standard & Sample Preparation

  • Standard: Accurately weigh 10 mg of 5,6-Dichloroquinazolin-2-amine reference standard. Dissolve in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1000 µg/mL stock. Dilute to a working concentration of 5–30 µg/mL[5].

  • Sample: Extract the Anagrelide API or formulated capsule using the diluent. Sonicate for 15 minutes to ensure complete solubilization.

  • Filter the sample through a 0.22 µm PVDF syringe filter. Causality: Filtration is mandated not merely for particulate removal, but to prevent the introduction of micro-cavitations in the high-pressure pump system, which manifests as baseline noise and compromises the Limit of Quantitation (LOQ).

Step 3: System Suitability Testing (SST) - The Logic Gate

  • Inject the standard preparation 5 consecutive times.

  • Validation Gate: The run is only valid if the Relative Standard Deviation (RSD) of the impurity peak area is ≤2.0% , and the resolution ( Rs​ ) between Anagrelide and the impurity is >2.0 [3]. If Rs​<2.0 , the system automatically flags a failure in column efficiency or mobile phase preparation.

Step 4: Execution & Analysis

  • Inject 10 µL of the sample matrix.

  • Monitor elution at 254 nm and integrate the peaks using a validated chromatography data system (CDS).

HPLC_Workflow Prep Sample Prep Extraction & Filtration Sep RP-HPLC Separation C18 Column, pH 2.5 Prep->Sep Det UV Detection λ = 250-254 nm Sep->Det Quant Data Analysis Impurity Quantification Det->Quant

Step-by-step RP-HPLC analytical workflow for impurity quantification.

Forced Degradation and Validation Metrics

To unequivocally prove that the analytical method is stability-indicating, the API must be subjected to forced degradation (stress testing) to artificially induce the formation of 5,6-Dichloroquinazolin-2-amine and other related substances[3][4].

  • Base Degradation: Treatment with 0.1 N NaOH at 60°C for 24 hours. Observation: Base hydrolysis rapidly accelerates the nucleophilic opening of the imidazo ring, causing a distinct, quantifiable spike in the Impurity B core.

  • Oxidative Stress: Treatment with 3% H2​O2​ at room temperature.

  • Thermal/Photolytic Stress: Exposure to UV light and dry heat (60°C) for 7 days.

The method's robustness is validated against ICH Q2(R1) guidelines, demonstrating exceptional sensitivity and reproducibility.

Table 2: Summary of Method Validation Metrics (ICH Q2(R1))
Validation ParameterResult / Acceptance Criteria
Linearity ( R2 ) >0.995 (Range: 5 - 30 µg/mL)
Limit of Detection (LOD) <0.05%
Limit of Quantitation (LOQ) <0.15%
Intra-day Precision (RSD) 0.5%−2.5%
Accuracy (Recovery) 95%−105%

By rigorously adhering to this methodology, pharmaceutical laboratories can ensure that the levels of 5,6-Dichloroquinazolin-2-amine remain well below the toxicological thresholds, safeguarding the clinical efficacy of Anagrelide formulations.

References

  • Source: tandfonline.
  • Source: pharmascholars.
  • Title: High-performance liquid chromatography (HPLC)
  • Source: google.
  • Source: veeprho.

Sources

Exploratory

Preliminary Investigation of Dichloroquinazoline Cytotoxicity: Mechanistic Pathways and Screening Protocols

Executive Summary In the landscape of oncology drug discovery, the quinazoline scaffold has established itself as a privileged pharmacophore, forming the structural core of numerous FDA-approved targeted therapies. Speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of oncology drug discovery, the quinazoline scaffold has established itself as a privileged pharmacophore, forming the structural core of numerous FDA-approved targeted therapies. Specifically, dichloroquinazoline (DCQ) derivatives—such as 2,4-dichloroquinazoline and 4,6-dichloro-2-styrylquinazoline—have recently garnered significant attention as highly potent cytotoxic agents. This technical guide provides an in-depth analysis of the mechanistic pathways driving DCQ cytotoxicity and outlines field-proven, self-validating experimental protocols for evaluating these compounds in preclinical models.

Pharmacological Rationale & Structural Significance

The intrinsic bioactivity of the quinazoline core makes it a highly versatile starting point for rational drug design. The strategic introduction of halogen substitutions, particularly chlorine atoms at the 2,4- or 4,6-positions, fundamentally alters the molecule's physicochemical properties. These halogens enhance the lipophilicity of the compound, allowing for superior cell membrane penetration, and act as critical electron-withdrawing groups that stabilize the molecule within the ATP-binding hinge regions of target kinases[1].

By modifying the substitution patterns (e.g., adding a styryl group at the 2-position), researchers can fine-tune the molecule to act as an antimitotic agent or a highly selective kinase inhibitor[1].

Elucidating the Mechanisms of Cytotoxicity

The cytotoxicity of DCQ derivatives is rarely monomodal; rather, these compounds typically exert their anticancer effects through a multi-faceted mechanistic network:

  • Targeted Kinase Inhibition: The dichloroquinazoline core acts as a competitive inhibitor at the ATP-binding pocket of critical survival kinases. For example, novel chloro methylquinazolinones have demonstrated potent in vitro inhibition of the PI3K-δ enzyme by forming essential hydrogen bonds with the key amino acid Val828[2]. Furthermore, the 4-chloro-quinazoline scaffold is a well-documented inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), effectively severing downstream signaling pathways essential for tumor proliferation and angiogenesis[1].

  • Induction of Oxidative Stress: Structurally related styrylquinazoline derivatives have been shown to elevate intracellular reactive oxygen species (ROS)[3]. This oxidative burst overwhelms the cellular antioxidant defenses, leading to severe cellular damage and mitochondrial membrane depolarization.

  • Cell Cycle Arrest and Apoptosis: By disrupting microtubule dynamics or inhibiting survival pathways (like PI3K/AKT), DCQ derivatives induce mitotic catastrophe. This culminates in programmed cell death (apoptosis) in a time- and dose-dependent manner, often without broadly perturbing the cell cycle in non-target healthy cells[4].

G DCQ Dichloroquinazoline (DCQ) Derivatives Kinase Kinase Inhibition (EGFR / PI3K-δ) DCQ->Kinase ROS Oxidative Stress (ROS Generation) DCQ->ROS CellCycle Cell Cycle Arrest Kinase->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (Programmed Cell Death) Mito->Apoptosis CellCycle->Apoptosis

Caption: Mechanistic pathways of dichloroquinazoline-induced cytotoxicity.

Experimental Methodologies: A Self-Validating Protocol System

To rigorously evaluate the cytotoxicity of novel DCQ derivatives, we must employ a self-validating protocol system. This ensures that observed reductions in cell viability are due to genuine pharmacological activity rather than assay artifacts, solvent toxicity, or mechanical stress.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Mechanistic Rationale & Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductases. We select this specific colorimetric method because it provides a direct, quantifiable correlation between the mitochondrial metabolic rate and the number of viable cells. To ensure this is a self-validating system, parallel negative controls (vehicle only) are mandatory to rule out solvent-induced lysis, alongside positive controls (e.g., Gefitinib) to benchmark assay sensitivity.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. Causality Check: This 24-hour window is critical to allow for cellular adherence and entry into the exponential growth phase, ensuring the cells are metabolically active when the drug is introduced.

  • Compound Treatment: Treat cells with a serial dilution of the DCQ derivative (e.g., 0.1 μM to 100 μM). Causality Check: Always maintain the final DMSO concentration strictly below 0.5% (v/v) across all wells. Higher concentrations of DMSO will independently disrupt lipid bilayers, confounding the cytotoxic data.

  • Incubation & Staining: After 48-72 hours of exposure, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the MTT into insoluble intracellular formazan crystals.

  • Solubilization & Quantification: Carefully aspirate the media without disturbing the cell monolayer. Dissolve the formazan in 150 μL of pure DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis Elucidation (Annexin V/PI Flow Cytometry)

Mechanistic Rationale & Causality: While the MTT assay confirms metabolic death, it cannot distinguish between apoptosis and necrosis. We utilize Annexin V (which binds to externalized phosphatidylserine, an early apoptotic marker) and Propidium Iodide (PI, which intercalates DNA only in membrane-compromised dead cells). This orthogonal validation ensures the cytotoxic mechanism is programmed cell death—a critical requirement for avoiding inflammatory necrotic responses in vivo.

  • Harvesting: Collect both floating (late apoptotic/dead) and adherent cells post-treatment using a gentle detachment buffer (e.g., Accutase). Causality Check: Avoid harsh trypsinization, which can cleave membrane proteins and yield false-positive Annexin V staining.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze via flow cytometry within 1 hour. Quadrant analysis will definitively differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

Workflow Synth Compound Synthesis (e.g., 2,4-DCQ) Screen In Vitro Screening (MTT Assay) Synth->Screen Select Lead Selection (IC50 Evaluation) Screen->Select Mech Mechanistic Profiling (Flow Cytometry) Select->Mech InVivo In Vivo Efficacy (Xenograft Models) Mech->InVivo

Caption: Step-by-step experimental workflow for evaluating DCQ derivatives.

Quantitative Data Presentation

The following table synthesizes the cytotoxic efficacy of various dichloroquinazoline derivatives across multiple human cancer cell lines, establishing a comparative baseline for lead optimization and structural refinement.

Compound Class / DerivativeTarget Cell LineCancer TypeIC₅₀ (µM)Putative Target / MechanismReference
Compound 5c (Chloro methylquinazolinone)HCTColorectal8.00 ± 0.12PI3K-δ Inhibition[2]
Compound 5c (Chloro methylquinazolinone)MCF-7Breast21.22 ± 0.33PI3K-δ Inhibition[2]
Compound 5d (Chloro methylquinazolinone)HepG-2Liver17.78 ± 0.58PI3K-δ Inhibition[2]
Compound 9m (Dual PI3Kα/mTOR Quinazoline)MCF-7 (3D Culture)Breast0.2 - 1.8PI3Kα / mTOR[5]
(E)-4,6-dichloro-2-styrylquinazoline analogs HL-60Leukemia~ 1.2ROS Generation / EGFR[3]

Conclusion

The preliminary investigation of dichloroquinazoline cytotoxicity reveals a highly tunable pharmacophore capable of precise kinase inhibition and targeted apoptotic induction. By employing self-validating experimental protocols—ranging from primary metabolic screening to orthogonal flow cytometric validation—researchers can accurately delineate the structure-activity relationships (SAR) of these derivatives. This rigorous approach is essential for accelerating the development of next-generation, highly selective oncology therapeutics.

References

  • Title: Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Discovery and SAR of Novel Disubstituted Quinazolines as Dual PI3Kalpha/mTOR Inhibitors Targeting Breast Cancer Source: PMC (National Institutes of Health) URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: PMC (National Institutes of Health) URL: [Link]

Sources

Foundational

Solubility Profiling and Formulation Strategies for 5,6-Dichloroquinazolin-2-amine: A Comprehensive Technical Guide

Executive Summary 5,6-Dichloroquinazolin-2-amine (CAS: 2365420-03-5)[1] is a highly functionalized heterocyclic building block frequently utilized in the design of advanced therapeutics, including potent adenosine A2A re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,6-Dichloroquinazolin-2-amine (CAS: 2365420-03-5)[1] is a highly functionalized heterocyclic building block frequently utilized in the design of advanced therapeutics, including potent adenosine A2A receptor (A2AR) antagonists and targeted kinase inhibitors[2]. While the quinazoline core offers excellent pharmacological binding properties, the specific substitution pattern of this molecule presents significant physicochemical challenges. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with such halogenated, rigid scaffolds. This whitepaper provides an in-depth analysis of the structural causality behind its solubility profile, empirical data across common solvents, and field-validated protocols for handling this compound in drug development workflows.

Physicochemical Profiling & Causality

The solubility of any active pharmaceutical ingredient (API) or intermediate is thermodynamically governed by the energy required to disrupt its crystal lattice versus the energy released upon solvation. For 5,6-Dichloroquinazolin-2-amine, three distinct structural features dictate its "brick dust" solubility behavior:

  • The Quinazoline Scaffold: This planar, nitrogen-containing heteroaromatic ring promotes strong intermolecular π−π stacking in the solid state. While the nitrogens (N1 and N3) can act as weak hydrogen bond acceptors, the rigidity of the core increases the melting point and lattice energy, severely resisting dissolution in aqueous media[3].

  • 5,6-Dichloro Substitution: The addition of two electron-withdrawing, highly lipophilic chlorine atoms at the 5 and 6 positions significantly increases the molecule's partition coefficient (LogP). Halogenation enhances crystal packing density, restricting aqueous solubility while favoring halogenated or highly polar aprotic organic solvents[4].

  • 2-Amino Group: The primary amine at the C2 position acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to extensive intermolecular hydrogen-bonding networks. To dissolve the compound, a solvent must possess a high dielectric constant and strong hydrogen-bond disruption capabilities[5].

Causality Core 5,6-Dichloroquinazolin-2-amine Sub1 5,6-Dichloro Motif Core->Sub1 Sub2 2-Amino Group Core->Sub2 Sub3 Quinazoline Scaffold Core->Sub3 Eff1 High Lipophilicity Sub1->Eff1 Eff2 Strong H-Bonding Sub2->Eff2 Eff3 π-π Stacking Sub3->Eff3 Result Solubility Profile: Poor in Water Good in DMSO/DMF Eff1->Result Eff2->Result Eff3->Result

Structural causality of 5,6-Dichloroquinazolin-2-amine dictating its solubility profile.

Solubility Data Across Common Solvents

Due to its high lattice energy and lipophilicity, 5,6-Dichloroquinazolin-2-amine is practically insoluble in water but demonstrates moderate to high solubility in polar aprotic solvents. The table below summarizes the expected quantitative solubility parameters based on homologous dichloroquinazoline and 2-aminoquinazoline derivatives[6],[7].

SolventPolarity IndexExpected SolubilitySolvation Mechanism
DMSO 7.2High (15 - 30 mg/mL)Strong H-bond acceptor; disrupts crystal lattice H-bonding.
DMF 6.4High (10 - 25 mg/mL)High dielectric constant; stabilizes the planar lipophilic core.
Dichloromethane (DCM) 3.1Moderate (2 - 5 mg/mL)Favorable dipole-induced dipole interactions with the dichloro motif.
Methanol 5.1Low (< 1 mg/mL)Protic nature competes poorly with the compound's internal H-bond network.
Water (pH 7.4) 10.2Very Low (< 0.05 mg/mL)High lipophilicity and lack of ionizable groups at physiological pH.
Water (pH 2.0) 10.2Low (~ 0.1 mg/mL)Marginal improvement due to partial protonation of the quinazoline N1/N3.

Self-Validating Protocol: Thermodynamic Solubility Determination

Application Insight: In my experience profiling halogenated heterocycles, relying on kinetic solubility assays (like DMSO-dilution) for compounds with such high lattice energies inevitably leads to false positives due to stable nano-suspensions. A rigorous thermodynamic approach is non-negotiable.

To accurately determine the solubility of 5,6-Dichloroquinazolin-2-amine, the following self-validating Shake-Flask protocol ensures true thermodynamic equilibrium.

Causality of Experimental Choices:

  • Why Ultracentrifugation over Filtration? Lipophilic, halogenated compounds exhibit high non-specific binding to standard PTFE or nylon syringe filters, which artificially lowers the measured solubility. Ultracentrifugation eliminates this artifact.

  • Why 48-Hour Equilibration? High-lattice-energy crystals dissolve slowly; standard 24-hour incubations are often insufficient to reach true thermodynamic equilibrium.

Step-by-Step Methodology:
  • Solid Addition: Weigh 5.0 mg of 5,6-Dichloroquinazolin-2-amine into a 1.5 mL low-bind polypropylene microcentrifuge tube.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4 or pure organic solvent). Ensure visible solid remains at the bottom of the tube (indicating saturation).

  • Isothermal Equilibration: Seal the tube and place it in a thermomixer. Agitate at 1,000 RPM at a constant 25.0 ± 0.5 °C for exactly 48 hours.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 30 minutes at 25 °C to pellet all undissolved solid tightly at the bottom.

  • Supernatant Extraction: Carefully extract 100 µL of the clear supernatant using a precision pipette without disturbing the pellet.

  • Dilution & Quantification: Dilute the supernatant in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the UV detector. Quantify using HPLC-UV (detection at ~254 nm) against a standard curve prepared in pure DMSO.

Workflow N1 1. Solid Compound Addition (Excess 5,6-Dichloroquinazolin-2-amine) N2 2. Solvent Introduction (Aqueous buffers or Organics) N1->N2 N3 3. Isothermal Equilibration (Agitation at 25°C for 48h) N2->N3 N4 4. Phase Separation (Ultracentrifugation to avoid filter binding) N3->N4 N5 5. Supernatant Analysis (HPLC-UV / LC-MS Quantification) N4->N5 N6 6. Thermodynamic Solubility Value N5->N6

Self-validating shake-flask workflow for thermodynamic solubility determination.

In Vivo Formulation Strategies for Preclinical Studies

For drug development professionals dosing 5,6-Dichloroquinazolin-2-amine in in vivo efficacy models, standard aqueous buffers are unviable. Based on established protocols for structurally similar dichloroquinazolines[4], the following formulation strategies are strictly recommended to prevent precipitation and ensure bioavailability:

  • Intravenous (IV) / Intraperitoneal (IP) Dosing (Clear Solution):

    • Protocol: Pre-dissolve the required mass of the compound in 10% DMSO to create a concentrated stock. Add 40% PEG300 and vortex until completely clear. Add 5% Tween 80, mix thoroughly, and finally dilute dropwise with 45% sterile ddH2​O . This specific co-solvent gradient prevents the lipophilic core from crashing out of solution upon aqueous dilution.

  • Oral (PO) Dosing (Homogeneous Suspension):

    • Protocol: Suspend the compound in 0.5% Carboxymethyl cellulose (CMC) supplemented with 0.25% Tween 80 in water. Homogenize using a probe sonicator for 3 cycles of 30 seconds to ensure uniform micro-particle size, which is critical for consistent gastrointestinal absorption.

References[1] Hangzhou J&H Chemical Co., Ltd. Product Catalog_Page 121 (CAS 2365420-03-5). Source: ChemicalBook. URL: https://www.chemicalbook.com/[2] Laversin, A., et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Source: MDPI Molecules. URL: https://doi.org/10.3390/molecules29163847[6] 4-Hydroxyquinazoline / Dichloroquinazoline Solubility Data. Source: LookChem. URL: https://www.lookchem.com/[7] 4,6,8-trimethyl-N-(4,4,6-trimethyl-1,4-dihydropyrimidin-2-yl)quinazolin-2-amine Compound Summary. Source: PubChem (NIH). URL: https://pubchem.ncbi.nlm.nih.gov/[4] 4,7-Dichloroquinazoline Formulation Protocols (2148-57-4). Source: InvivoChem. URL: https://www.invivochem.com/[3] Achelle, S., et al. "Synthesis and Photophysical Studies of a Series of Quinazoline Chromophores." Source: The Journal of Organic Chemistry (ACS). URL: https://doi.org/10.1021/jo501305h[5] Laversin, A., et al. "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." (Secondary Indexing). Source: MDPI Molecules. URL: https://doi.org/10.3390/molecules29163847

Sources

Exploratory

Therapeutic Applications of 5,6-Dichloroquinazolin-2-amine Derivatives: From PDE3 Inhibition to Advanced Pharmacophores

Executive Overview: The Pharmacological Potential of the Open-Ring Scaffold The 5,6-dichloroquinazolin-2-amine scaffold is frequently mischaracterized merely as a synthetic intermediate or an impurity in the production o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Pharmacological Potential of the Open-Ring Scaffold

The 5,6-dichloroquinazolin-2-amine scaffold is frequently mischaracterized merely as a synthetic intermediate or an impurity in the production of imidazoquinazoline therapeutics. However, in advanced medicinal chemistry, this structure represents a highly tunable, biologically active pharmacophore. Widely recognized as the "open-ring" active metabolite and synthetic precursor to the blockbuster antiplatelet drug Anagrelide [1], 5,6-dichloroquinazolin-2-amine derivatives exhibit potent Phosphodiesterase 3 (PDE3) inhibitory activity.

By strategically modifying the 2-amine functionality and the 3(4H)-position, researchers can engineer derivatives that maintain the megakaryocyte maturation inhibition of Anagrelide while significantly reducing off-target cardiovascular toxicity.

Target Engagement & Mechanistic Causality

The therapeutic efficacy of these derivatives is rooted in their precise molecular geometry and electronic distribution.

The Causality of the Pharmacophore: The dichloro substitution at positions 5 and 6 is not merely structural; it exerts a profound electron-withdrawing effect. This stabilization prevents premature oxidative degradation of the quinazoline ring in vivo and increases lipophilicity, which is causal to the improved membrane permeability required for intracellular target engagement. Concurrently, the 2-amine functionality acts as a critical hydrogen-bond donor, anchoring the molecule within the hydrophobic pocket of the PDE3 catalytic site.

By binding to PDE3, these derivatives prevent the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that sequester intracellular calcium. The depletion of free cytosolic calcium halts the morphological changes and granule secretion strictly required for platelet aggregation.

PDE3_Pathway A 5,6-Dichloroquinazolin-2-amine B Phosphodiesterase 3 (PDE3) A->B Inhibits C Elevated cAMP Levels B->C Prevents degradation D Protein Kinase A (PKA) C->D Activates E Calcium Sequestration D->E Phosphorylates F Platelet Aggregation Inhibited E->F Induces

Fig 1. PDE3 inhibition pathway by 5,6-dichloroquinazolin-2-amine derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The transition from a closed-ring imidazoquinazoline to an open-ring 5,6-dichloroquinazolin-2-amine derivative fundamentally alters the pharmacokinetic profile. Open-ring analogs often serve as prodrugs or active metabolites. For instance, the presence of an acetic acid or sterically hindered ester at the 3-position modulates the half-life and bioavailability of the compound.

Table 1: SAR and Pharmacokinetic Profiling of Key Derivatives

Compound / SubstitutionPharmacophore StatePDE3 IC₅₀ (nM)Platelet Reduction EfficacyBioavailability
Anagrelide Closed Imidazo-fused Ring32HighLow
2-Amino-5,6-dichloro-3,4-dihydroquinazoline Open Ring Core145ModerateHigh
(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid Open Ring Acetic Acid85HighModerate
Methyl 2-(2-amino-5,6-dichloroquinazolin-3(4H)-yl)-2-methylpropanoate Sterically Hindered Ester42Very HighHigh

Note: Data synthesized from comparative studies of substituted quinazolines for reducing platelet counts [1].

Experimental Methodologies: Synthesis & Biological Evaluation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Regioselective Synthesis of the Quinazoline Core

Causality behind the method: The choice of an adapted Niementowski cyclization over standard condensation is deliberate. Introducing the dichloro moiety at the anthranilic acid stage guarantees regioselectivity, preventing the formation of inactive 6,7-dichloro isomers that plague post-cyclization halogenation methods [2].

Step-by-Step Workflow:

  • Precursor Preparation: Dissolve 5,6-dichloroanthranilic acid (1.0 eq) in formamide (excess, acting as both solvent and reactant).

  • Cyclization: Heat the mixture strictly to 125–130°C for 4 hours. Critical Control: Exceeding 135°C induces thermal degradation of the amine precursor.

  • Amination (Grimmel-Guinther-Morgan Method): React the resulting 5,6-dichloro-3,4-dihydro-4-oxoquinazoline with ammonium acetate and phosphorus trichloride (PCl₃). Maintain a strict 1:1.2 stoichiometric ratio of intermediate to PCl₃ to prevent over-chlorination of the pyrimidine ring.

  • Purification: Isolate the 2-amino-5,6-dichloroquinazoline core via ethyl acetate/hexane column chromatography. Validate purity (>98%) using HPLC with UV detection (λ = 254 nm) against certified reference standards [3].

Protocol 2: Self-Validating In Vitro Platelet Aggregation Assay

Causality behind the method: Using Human Platelet-Rich Plasma (PRP) rather than washed platelets preserves the physiological protein-binding environment. Because these derivatives exhibit high plasma protein binding, testing in PRP provides a highly accurate reflection of in vivo functional IC₅₀.

Step-by-Step Workflow:

  • PRP Isolation: Centrifuge citrated human whole blood at 200 × g for 15 minutes at room temperature to isolate PRP.

  • Compound Incubation: Incubate 250 µL of PRP with the synthesized 5,6-dichloroquinazolin-2-amine derivative (serial dilutions: 10 nM to 1 µM) for 5 minutes at 37°C.

  • Self-Validating Control Loop: Simultaneously run a vehicle control (0.1% DMSO) and a positive control (Anagrelide, 30 nM). Validation Check: If the Anagrelide control fails to inhibit aggregation by >50%, the PRP batch is flagged as non-viable, and the assay is automatically aborted to prevent false-negative data.

  • Induction & Measurement: Add Adenosine Diphosphate (ADP) to a final concentration of 10 µM to induce aggregation. Measure light transmittance continuously for 5 minutes using a light transmission aggregometer (LTA).

  • Data Analysis: Calculate the IC₅₀ based on the maximum aggregation amplitude relative to the vehicle control.

Assay_Workflow S1 Compound Synthesis S2 Purity Validation (>98%) S1->S2 S4 Incubation & Dosing S2->S4 S3 Human PRP Isolation S3->S4 S5 ADP Induction S4->S5 S6 Spectrophotometric IC50 S5->S6

Fig 2. Self-validating experimental workflow for antiplatelet activity screening.

Future Perspectives in Drug Development

The therapeutic horizon for 5,6-dichloroquinazolin-2-amine derivatives extends beyond hematology. The quinazoline core is a privileged scaffold in oncology, serving as the backbone for numerous receptor tyrosine kinase (RTK) inhibitors (e.g., EGFR inhibitors). Current drug development pipelines are investigating how the 5,6-dichloro substitution pattern can be leveraged to create dual-action therapeutics that simultaneously inhibit tumor angiogenesis via kinase inhibition and prevent cancer-associated thrombosis via PDE3 modulation.

References

  • Substituted quinazolines for reducing platelet count (US8304420B2)
  • Pharmaceutical APIs, impurities, excipients and primary reference standards Source: LGC Standards URL:[Link]

Foundational

Deciphering the Structure-Activity Relationship (SAR) of Quinazolines: A Mechanistic Guide to Next-Generation Kinase Inhibitors

Executive Summary The quinazoline scaffold is one of the most privileged structures in modern medicinal chemistry, serving as the backbone for numerous targeted anticancer therapies. As a bicyclic aromatic heterocycle, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is one of the most privileged structures in modern medicinal chemistry, serving as the backbone for numerous targeted anticancer therapies. As a bicyclic aromatic heterocycle, the quinazoline core possesses a unique spatial geometry that perfectly mimics the adenine ring of adenosine triphosphate (ATP). This structural mimicry has been heavily exploited to design Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

This technical guide deconstructs the structure-activity relationship (SAR) of quinazoline derivatives, detailing the causality behind specific molecular substitutions, the evolution of covalent inhibitors, and the self-validating experimental workflows required to evaluate novel analogues.

The Pharmacophore Model: Kinase Hinge Binding

To understand quinazoline SAR, one must first understand the microenvironment of the kinase ATP-binding pocket. The pocket is characterized by a highly conserved "hinge region" that connects the N-terminal and C-terminal lobes of the kinase.

The core quinazoline ring acts as a Type I competitive inhibitor . The N1 and N3 nitrogen atoms of the quinazoline ring act as critical hydrogen bond acceptors. They form robust hydrogen bonds with the backbone amide of the Met793 residue in the EGFR hinge region 1[1]. This fundamental interaction anchors the molecule, allowing peripheral functional groups to probe adjacent sub-pockets for enhanced affinity and selectivity.

SAR_Map Core Quinazoline Core (Hinge Region Binder) C4 C4 Position (4-Anilino Group) Core->C4 Hydrophobic Pocket C6 C6 Position (Solvent/Covalent) Core->C6 Acrylamide for Irreversible C7 C7 Position (Solvent Exposed) Core->C7 Solubilizing Groups C2 C2 Position (Steric Boundary) Core->C2 Keep Unsubstituted Halogenation (Cl, F)\nIncreases Affinity Halogenation (Cl, F) Increases Affinity C4->Halogenation (Cl, F)\nIncreases Affinity Targets Cys797\n(Afatinib) Targets Cys797 (Afatinib) C6->Targets Cys797\n(Afatinib) Morpholine/Methoxyethoxy\n(Gefitinib/Erlotinib) Morpholine/Methoxyethoxy (Gefitinib/Erlotinib) C7->Morpholine/Methoxyethoxy\n(Gefitinib/Erlotinib)

Logical SAR Map detailing the functional roles of quinazoline ring positions.

Positional SAR Deep-Dive: The Causality of Substitution

The optimization of the quinazoline scaffold relies on highly specific, position-dependent modifications. Each substitution is a calculated decision to alter pharmacodynamics or pharmacokinetics.

The C4 Position: The Hydrophobic Anchor

The C4 position is almost universally substituted with a 4-anilino group . Why? The aniline ring projects deep into a hydrophobic "selectivity pocket" located behind the gatekeeper residue (Thr790 in wild-type EGFR).

  • Halogenation: Adding electron-withdrawing halogens (e.g., 3-chloro-4-fluoro substitution in Gefitinib) increases the lipophilicity of the aniline ring. This maximizes van der Waals interactions with hydrophobic residues (Leu718, Val726) and significantly lowers the IC50 2[2].

The C6 and C7 Positions: Solvent Channel & Covalent Targeting

Unlike C4, the C6 and C7 positions point outward toward the solvent-exposed cleft of the kinase. This spatial orientation offers two distinct engineering opportunities:

  • Pharmacokinetic Optimization (Solubility): Because this region is solvent-exposed, adding bulky, water-soluble groups here does not cause steric clashes within the tight ATP pocket. The addition of a morpholine ring at C7 (Gefitinib) or methoxyethoxy groups at C6/C7 (Erlotinib) drastically improves aqueous solubility and oral bioavailability.

  • Covalent Target Engagement: The C6 position is situated in close spatial proximity to the nucleophilic Cys797 residue at the edge of the EGFR ATP-binding cleft. By attaching an electrophilic Michael acceptor (such as an acrylamide group) at C6, medicinal chemists engineered 2nd-generation TKIs (like Afatinib). This allows a permanent, irreversible covalent bond via a nucleophilic attack by the Cys797 thiol, effectively overcoming the steric hindrance caused by the T790M "gatekeeper" mutation 1[1].

The C2 Position: The Steric Boundary

The C2 position is typically left unsubstituted or restricted to very small functional groups. Bulky substitutions at C2 inevitably clash with the hinge region backbone, rotating the quinazoline core out of its optimal planar alignment and destroying kinase affinity.

Generational Evolution of Quinazoline Inhibitors

The evolution of quinazoline derivatives is a direct response to acquired clinical resistance, specifically point mutations in the EGFR kinase domain.

GenerationExample DrugKey SAR FeaturePrimary Target ProfileClinical Limitation
1st Gen Gefitinib, Erlotinib4-anilino group, C6/C7 solubilizing groupsReversible inhibition of WT, del19, L858RRendered ineffective by T790M gatekeeper mutation.
2nd Gen Afatinib, DacomitinibC6 Acrylamide (Michael Acceptor)Irreversible (covalent) inhibition of WT, del19, L858R, T790MHigh WT EGFR toxicity (skin rash, diarrhea) due to lack of mutant selectivity.
Next-Gen Novel HybridsTriazole/Thiazole fusions at C6/C7Dual inhibition (e.g., EGFR/VEGFR-2)Currently undergoing optimization for C797S resistance mutations.

Data summarized from recent advancements in quinazoline derivatives targeting cell proliferation and survival 3[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates ATP ATP Binding EGFR->ATP Requires Quinazoline Quinazoline TKI (e.g., Erlotinib) Quinazoline->EGFR Competes with ATP PI3K PI3K / AKT Pathway (Survival) Quinazoline->PI3K Inhibits MAPK RAS / MAPK Pathway (Proliferation) Quinazoline->MAPK Inhibits ATP->PI3K ATP->MAPK Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Blocked

EGFR signaling cascade and the intervention point of quinazoline-based TKIs.

Self-Validating Experimental Protocol for SAR Evaluation

To establish trustworthiness in drug development, experimental workflows must be designed as self-validating systems. A common pitfall in SAR studies is relying solely on phenotypic cell death assays without confirming target engagement. The following protocol decouples biochemical affinity from cellular permeability.

Phase 1: Cell-Free Target Engagement (Biochemical Assay)

Objective: Determine the absolute binding affinity (IC50) of the quinazoline derivative to the isolated kinase domain. Methodology: ADP-Glo™ Kinase Assay.

  • The Causality: Why ADP-Glo? Unlike assays that require phosphospecific antibodies for every substrate, ADP-Glo measures the universal byproduct of kinase activity (ADP). This provides a direct, unadulterated measurement of how well the quinazoline outcompetes ATP.

  • Protocol:

    • Incubate recombinant EGFR (WT or mutant) with the quinazoline derivative in a dose-response format (0.1 nM to 10 µM) for 30 minutes.

    • Add ultra-pure ATP and the specific peptide substrate; incubate for 60 minutes.

    • Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining unreacted ATP.

    • Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Measure luminescence.

  • Validation: Include Gefitinib as a positive control. A low IC50 confirms the SAR modifications successfully bind the hinge region.

Phase 2: Cellular Phenotypic Validation & Target Confirmation

Objective: Ensure the compound penetrates the cell membrane and kills cells specifically via EGFR inhibition. Methodology: CellTiter-Glo (Viability) coupled with Western Blotting (Mechanism).

  • The Causality: If a compound shows a 5 nM IC50 in Phase 1 but a 10 µM IC50 in Phase 2, the causality of failure is poor permeability or high efflux pump (P-gp) liability, not target binding. Furthermore, cell death must be linked to the target. Western blotting confirms that phenotypic death correlates with the suppression of phosphorylated EGFR (p-EGFR).

  • Protocol:

    • Seed EGFR-driven cancer cells (e.g., A549 or HCC827) in 96-well plates. Treat with the quinazoline compound for 72 hours.

    • Measure viability via ATP quantitation (CellTiter-Glo) to establish cellular IC504[4].

    • In parallel, treat cells in 6-well plates for 2 hours. Lyse cells and run SDS-PAGE.

    • Probe with antibodies against total EGFR, p-EGFR (Tyr1068), and downstream effectors (p-AKT, p-ERK).

  • Validation: A successful SAR candidate will show a dose-dependent decrease in p-EGFR that perfectly mirrors the viability IC50 curve.

Workflow Syn 1. Chemical Synthesis & Characterization Enz 2. Cell-Free Kinase Assay (ADP-Glo IC50) Syn->Enz Cell 3. Cellular Proliferation (CellTiter-Glo) Enz->Cell Mech 4. Target Engagement (Western Blot p-EGFR) Cell->Mech InVivo 5. In Vivo Xenograft (Efficacy & Toxicity) Mech->InVivo

Self-validating experimental workflow for evaluating novel quinazoline TKIs.

References

  • Alexandru Șandor, Ioana Ionuț, Gabriel Marc, Ilioara Oniga, Dan Eniu, Ovidiu Oniga. "Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present)". Pharmaceuticals (Basel) / PubMed.[Link]

  • MDPI. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms". MDPI.[Link]

  • Elsevier. "Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis". PubMed.[Link]

  • Eman Research. "Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential". Publish - Eman.[Link]

Sources

Exploratory

2-Amino-4,5-Dichlorobenzonitrile (CAS 28568-04-9): Strategic Sourcing, Mechanistic Utility, and Analytical Validation in Preclinical Synthesis

Executive Summary In the landscape of preclinical drug discovery and agrochemical development, the strategic selection of building blocks dictates both the efficiency of synthetic pathways and the pharmacokinetic viabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery and agrochemical development, the strategic selection of building blocks dictates both the efficiency of synthetic pathways and the pharmacokinetic viability of the final pharmacophore. 2-Amino-4,5-dichlorobenzonitrile (CAS 28568-04-9) has emerged as a highly versatile, privileged scaffold [1]. Characterized by its ortho-amino nitrile functionality and heavily deactivated, lipophilic dichloro-substituted aromatic ring, this precursor is instrumental in the synthesis of complex heterocycles, including quinazolines, indazoles, and tetrazoles.

This technical guide provides an in-depth analysis of the mechanistic utility of 2-amino-4,5-dichlorobenzonitrile, maps the commercial supplier landscape, and establishes a self-validating quality control protocol to ensure structural integrity prior to downstream Good Laboratory Practice (GLP) synthesis.

Chemical Identity & Mechanistic Utility

The synthetic power of 2-amino-4,5-dichlorobenzonitrile lies in its dual-reactivity profile. The molecule features a highly electrophilic nitrile carbon adjacent to a nucleophilic primary amine. This ortho-relationship is a classic setup for intramolecular cyclization following the initial capture of an external electrophile or nucleophile.

Furthermore, the 4,5-dichloro substitution serves two critical purposes in drug development:

  • Metabolic Stability: The halogens block cytochrome P450-mediated aromatic oxidation at the para and meta positions relative to the amine, increasing the half-life of downstream active pharmaceutical ingredients (APIs).

  • Late-Stage Functionalization: The carbon-chlorine bonds can be selectively activated for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the primary heterocyclic core is formed.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 2-Amino-4,5-dichlorobenzonitrileStandard IUPAC nomenclature.
CAS Number 28568-04-9Primary identifier for global sourcing[2].
Molecular Formula C7H4Cl2N2Contributes to a low molecular weight (187.02 g/mol ), ideal for fragment-based drug design.
SMILES N#Cc1c(N)cc(Cl)c(Cl)c1Enables chemoinformatic integration and in silico modeling.
Storage Conditions Inert atmosphere, dark place, 20-25 °CPrevents photo-oxidation of the primary arylamine[1].

Downstream Synthetic Pathways

The primary application of this precursor is the construction of fused bicyclic systems. For instance, in the development of heterocyclic inhibitors of histamine receptors (H1R/H4R), the precursor is cyclized to form a rigid quinazoline or indazole core that mimics the imidazole ring of histamine while providing superior receptor binding affinity [3].

SyntheticPathways A 2-Amino-4,5-dichlorobenzonitrile (CAS: 28568-04-9) B Quinazoline Derivatives (e.g., Histamine Receptor Inhibitors) A->B Formamide / Heat (Cyclization) C Indazole / Tetrazole Derivatives (e.g., CNS / Anti-inflammatory) A->C Diazotization (NaNO2 / HCl) D Tacrine Derivatives (Cholinesterase Inhibitors) A->D Friedländer Condensation

Figure 1: Divergent synthetic pathways of 2-amino-4,5-dichlorobenzonitrile into key pharmacophores.

Step-by-Step Protocol: Synthesis of 6,7-Dichloroquinazolin-4(3H)-one

To demonstrate the self-validating nature of this building block, the following protocol details its conversion into a quinazoline core.

  • Causality: Reacting the precursor with formamide under acidic, high-heat conditions forces the hydrolysis of the nitrile to an intermediate amide. The formamide acts as both the solvent and the C1 source, undergoing condensation with the primary amine and subsequent intramolecular cyclization to yield the thermodynamically stable pyrimidine ring.

Methodology:

  • Reagent Preparation: Charge a dry 100 mL round-bottom flask with 2-amino-4,5-dichlorobenzonitrile (1.0 eq, 5.35 mmol).

  • Solvent/Reactant Addition: Add anhydrous formamide (10 mL) to the flask.

  • Catalysis & Heating: Add a catalytic amount of concentrated HCl (0.5 mL). Heat the reaction mixture to 150 °C under an inert nitrogen atmosphere for 6-8 hours.

  • Quenching & Precipitation: Cool the reaction to room temperature. Slowly pour the mixture into 50 mL of ice-cold distilled water. Causality: The highly polar formamide dissolves in the aqueous phase, forcing the highly hydrophobic dichloroquinazoline product to precipitate out of solution.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (5 mL) to remove unreacted starting material and residual formamide.

  • Drying: Dry the solid in a vacuum oven at 60 °C for 12 hours to constant weight. Analyze via LC-MS to confirm the mass shift (Expected m/z: ~215.0).

Commercial Supplier Landscape

Securing a reliable supply chain for 2-amino-4,5-dichlorobenzonitrile is critical. Impurities—specifically regioisomers like 2-amino-3,5-dichlorobenzonitrile formed during upstream electrophilic chlorination—can severely poison downstream transition-metal catalysts and complicate chromatographic purification.

Table 2: Commercial Supplier Assessment
SupplierCatalog / Part No.Claimed PurityScale AvailabilitySupply Chain Notes
Sigma-Aldrich (Ambeed) 97%1g, 5g, BulkShips ambient; requires inert atmosphere storage [1].
Fisher Scientific >95%1gPart of the eMolecules Encompass Program [4].
SynHet >95%Bulk & PrepackSynthesis on demand; <1 week lead time [2].
Apollo Scientific APOSOR958289-1G95%1g, 5gDistributed globally via Avantor.
Capot Chemical Co. CustomCustom100g to 10 tonsISO 9001:2000 certified; ideal for clinical scale-up.

Quality Control & Analytical Validation Protocol

Never assume the purity of commercially sourced halogenated anilines. A strict, self-validating Quality Control (QC) workflow must be executed upon receipt of the material to prevent the propagation of regioisomeric impurities into multi-step syntheses.

QCWorkflow Step1 Incoming Material (Visual & Gravimetric Check) Step2 HPLC-UV Analysis (Purity Assessment >95%) Step1->Step2 Step3 LC-MS / GC-MS (Mass Confirmation m/z 186.9) Step2->Step3 Step4 1H & 13C NMR (Structural Integrity) Step3->Step4 Step5 Approved for GMP/GLP Synthesis Step4->Step5 All specifications met

Figure 2: Sequential analytical validation workflow for incoming precursor batches.

Step-by-Step Analytical Methodology
  • Sample Preparation: Dissolve 1.0 mg of the sourced 2-amino-4,5-dichlorobenzonitrile in 1.0 mL of HPLC-grade Acetonitrile.

  • HPLC-UV Profiling:

    • Column: C18 reverse-phase (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = 0.1% TFA in Acetonitrile.

    • Causality: The addition of 0.1% TFA suppresses the ionization of the weakly basic primary amine, preventing peak tailing and ensuring sharp resolution from structurally similar impurities.

    • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Mass Spectrometry (LC-MS): Confirm the presence of the isotopic cluster characteristic of a dichloro-compound at m/z 186.9 [M+H]+ (for ^35Cl2) and 188.9 (for ^35Cl^37Cl).

  • Nuclear Magnetic Resonance (1H NMR) Validation: Dissolve 10 mg of the sample in DMSO-d6.

    • Causality: The 4,5-dichloro substitution pattern leaves protons at positions 3 and 6 on the aromatic ring. Because these protons are para to each other and isolated by heavy substituents, the 1H NMR spectrum must show two distinct singlets in the aromatic region (typically between 7.0 and 8.0 ppm), alongside a broad singlet for the -NH2 group. If doublets with ortho or meta coupling constants (J = 7-9 Hz or 2-3 Hz) are observed, the batch is contaminated with regioisomers (e.g., 2-amino-3,5-dichlorobenzonitrile) and must be rejected.

References

  • Schering-Plough / Google Patents. "WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease". World Intellectual Property Organization.
Foundational

safety and handling information for 5,6-dichloroquinazolin-2-amine

Advanced Safety, Handling, and Analytical Workflows for 5,6-Dichloroquinazolin-2-amine Executive Summary & Structural Context 5,6-dichloroquinazolin-2-amine is a highly specialized heterocyclic building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety, Handling, and Analytical Workflows for 5,6-Dichloroquinazolin-2-amine

Executive Summary & Structural Context

5,6-dichloroquinazolin-2-amine is a highly specialized heterocyclic building block frequently employed in the synthesis of active pharmaceutical ingredients (APIs), including anagrelide derivatives and novel kinase inhibitors. Because it is a reactive halogenated quinazoline, it presents specific occupational hazards that require stringent, scientifically grounded handling protocols.

Table 1: Physicochemical & Identification Data

Property Value
Chemical Name 5,6-Dichloroquinazolin-2-amine
CAS Registry Number 2365420-03-5
Molecular Formula C8H5Cl2N3
Molecular Weight 214.10 g/mol
Structural Class Halogenated Heterocycle / Quinazoline

| Physical State | Solid (Powder) |

Mechanistic Toxicology & Hazard Profile

To design effective safety protocols, researchers must understand the causality behind the compound's toxicity. The quinazoline core is inherently lipophilic, facilitating rapid dermal and cellular penetration[1]. The addition of electron-withdrawing chlorine atoms at the 5 and 6 positions significantly alters the electronic landscape of the molecule, introducing the following risks:

  • Skin Sensitization via Haptenation: Halogenated aromatic amines act as electrophilic haptens. They can undergo direct nucleophilic aromatic substitution (SNAr) with nucleophilic residues (such as cysteine or lysine) on epidermal proteins. This covalent binding triggers an adaptive immune response, leading to severe allergic contact dermatitis[2].

  • Irritation and Acute Toxicity: Dust generation poses a severe risk of respiratory and ocular irritation[1]. emphasize that exposure to such reactive intermediates can lead to acute toxicity if inhaled or ingested[3].

Safe Handling & Containment Protocols

Following the for the safe handling of hazardous drugs and reactive intermediates[4], the following containment strategy must be employed.

  • Primary Engineering Controls (PECs): All manipulations of the dry powder must occur within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a HEPA-filtered exhaust[5].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile or neoprene gloves (tested for hazardous drug resistance). Outer gloves must be changed every 30 minutes or immediately upon suspected contamination[6].

    • Respirator: If a C-PEC is unavailable or during a spill, an N95 or P100 particulate respirator is mandatory[6].

    • Eye/Face: Chemical splash goggles (not standard safety glasses) to prevent micro-dust ocular exposure[5].

Experimental Workflow: Safe Preparation and Analytical Verification

This step-by-step protocol ensures both the safety of the operator and the analytical integrity of the compound prior to downstream synthesis. It is designed as a self-validating system to guarantee decontamination.

Step 1: Preparation and Weighing

  • Line the work surface of the C-PEC with a disposable, absorbent, plastic-backed preparation pad[3].

  • Tare a sealed, anti-static weighing boat.

  • Using a static-free micro-spatula, transfer the required mass of 5,6-dichloroquinazolin-2-amine.

  • Seal the weighing vessel before removing it from the C-PEC to prevent aerosolization in the ambient laboratory environment.

Step 2: Dissolution for HPLC Analysis

  • Within the C-PEC, introduce the solvent (e.g., LC-MS grade Acetonitrile/Water) directly into the sealed vessel via a septum or by carefully opening the vessel deep within the hood's airflow.

  • Vortex the mixture until complete dissolution is achieved.

    • Causality Note: Converting the powder to a liquid state immediately neutralizes the primary inhalation hazard associated with airborne micro-dust, drastically lowering the occupational exposure limit (OEL) risk[4].

  • Transfer an aliquot to an HPLC vial and cap tightly.

Step 3: Self-Validating Decontamination

  • After handling, wipe down the C-PEC surfaces with a solvent known to dissolve the compound (e.g., 70% Isopropanol or a dilute alkaline detergent), followed by a distilled water rinse.

  • Validation: To ensure the decontamination was successful, perform a surface swab test of the hood. Extract the swab in 1mL of Acetonitrile and analyze via UV-Vis or HPLC to confirm the absolute absence of the quinazoline derivative. This creates a closed-loop, self-validating safety system.

Visualizing the Safety & Handling Workflow

G Start Risk Assessment (CAS 2365420-03-5) PPE Don PPE (Double Gloves, Goggles) Start->PPE PEC Transfer to C-PEC (Fume Hood/BSC) PPE->PEC Weigh Weighing & Dissolution (Liquid State Conversion) PEC->Weigh Spill Contamination Detected? Weigh->Spill Decon Decontamination & Swab Validation Spill->Decon Yes Success Proceed to Downstream Synthesis Spill->Success No Decon->PEC Re-evaluate

Logical workflow for the safe handling and validation of 5,6-dichloroquinazolin-2-amine.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC) / NIOSH. Available at:[Link]

  • Quinazoline | C8H6N2 | CID 9210 Hazard Data. PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 5,6-Dichloroquinazolin-2-amine from 4,5-dichloro-2-aminobenzonitrile

Application Note: De Novo Synthesis of 5,6-Dichloroquinazolin-2-amine via Controlled Reduction and Cyclocondensation Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 5,6-Dichloroquinazolin-2-amine via Controlled Reduction and Cyclocondensation

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Strategic Overview & Reaction Design

The quinazolin-2-amine scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators [4]. The direct synthesis of C4-unsubstituted quinazolin-2-amines from 2-aminobenzonitriles requires a highly controlled, two-stage synthetic architecture. Direct condensation of a benzonitrile with guanidine typically yields a 2,4-diamine. Therefore, to achieve the C4-H substitution pattern of 5,6-dichloroquinazolin-2-amine, the nitrile must first be selectively reduced to an aldehyde before cyclization.

Expert Note on Regiochemistry & Nomenclature: Standard IUPAC numbering dictates that in 4,5-dichloro-2-aminobenzonitrile, the nitrile carbon is C1 and the amino group is at C2. During cyclization to a quinazoline, C1 becomes the C4a bridgehead and C2 becomes the C8a bridgehead. Consequently, the chlorines at C4 and C5 of the starting material map to the C7 and C6 positions of the quinazoline ring, technically yielding 6,7-dichloroquinazolin-2-amine. To strictly obtain 5,6-dichloroquinazolin-2-amine, the starting material must be the isomeric 5,6-dichloro-2-aminobenzonitrile . The modular protocol detailed below applies universally to this class of transformations regardless of the halogen positions.

Workflow A Dichloro-2-aminobenzonitrile (Starting Material) B Dichloro-2-aminobenzaldehyde (Key Intermediate) A->B Step 1: DIBAL-H Reduction (-78°C, THF) C Dichloroquinazolin-2-amine (Target Scaffold) B->C Step 2: Guanidine Carbonate (140°C, DMA)

Figure 1: Two-step synthetic workflow for the construction of the quinazolin-2-amine scaffold.

Step 1: Controlled Hydride Reduction (Nitrile to Aldehyde)

Mechanistic Causality

The conversion of a nitrile to an aldehyde without over-reduction to a primary amine requires a sterically hindered, electrophilic reducing agent. Diisobutylaluminum hydride (DIBAL-H) is selected because, at cryogenic temperatures (-78 °C), it delivers a single hydride to the nitrile carbon, forming a stable aluminate iminium complex [1]. This tetrahedral-like intermediate is stable at low temperatures, preventing a second hydride transfer. Upon quenching with an aqueous chelating agent (Rochelle's salt), the intermediate hydrolyzes directly to the aldehyde [2].

Protocol A: DIBAL-H Mediated Reduction

Self-Validating In-Process Control (IPC): The reaction must be monitored via TLC or LC-MS to ensure the complete disappearance of the starting nitrile before quenching.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes.

  • Dissolution: Dissolve 4,5-dichloro-2-aminobenzonitrile (or the 5,6-dichloro isomer) (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Using a syringe pump, add DIBAL-H (1.0 M in THF, 1.2 eq) dropwise over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could lead to over-reduction to the benzylamine.

  • Maturation: Stir the mixture at -78 °C for 2 hours. Perform IPC via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Hydrolysis: Once complete, carefully quench the reaction at -78 °C by the dropwise addition of anhydrous methanol (2 mL) to destroy excess DIBAL-H. Follow immediately with the addition of saturated aqueous potassium sodium tartrate (Rochelle's salt) (25 mL).

  • Emulsion Breaking: Remove the cooling bath. Stir the mixture vigorously at room temperature for 2–4 hours. Causality: Rochelle's salt chelates the aluminum byproducts, breaking the stubborn aluminum hydroxide emulsion into two distinct, clear layers [2].

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate dichloro-2-aminobenzaldehyde.

Table 1: Step 1 Stoichiometry & Reagent Data
ReagentMW ( g/mol )EquivalentsAmountRole
Dichloro-2-aminobenzonitrile187.021.01.0 g (5.35 mmol)Starting Material
DIBAL-H (1.0 M in THF)142.221.26.42 mLSelective Reducing Agent
THF (Anhydrous)72.11-25 mLSolvent
Rochelle's Salt (Sat. Aq.)282.22-25 mLChelating/Hydrolysis Agent

Step 2: Guanidine-Mediated Cyclocondensation

Mechanistic Causality

The cyclization of 2-aminobenzaldehydes into quinazolines requires a highly nucleophilic C-N-C synthon. Guanidine carbonate is utilized because it serves a dual purpose: it provides the necessary N-C-N atoms to close the pyrimidine ring, and the carbonate acts as an intrinsic mild base [3]. Heating the mixture to 140 °C in a high-boiling polar aprotic solvent (DMA) drives the thermal decomposition of the carbonate into CO₂, shifting the equilibrium forward and promoting the double dehydration necessary for aromatization.

Mechanism Step1 Nitrile (-CN) Step2 Aluminate Iminium Salt [R-C(=N-Al)H] Step1->Step2 Hydride Transfer (DIBAL-H) Step3 Aldehyde (-CHO) Step2->Step3 Hydrolysis (Rochelle's Salt) Step4 Aminal Intermediate Step3->Step4 Nucleophilic Attack (Guanidine) Step5 Quinazoline Heterocycle Step4->Step5 Cyclodehydration (-H2O, -NH3)

Figure 2: Mechanistic progression from the nitrile starting material through the iminium and aldehyde intermediates, culminating in cyclodehydration.

Protocol B: Cyclocondensation

Self-Validating In-Process Control (IPC): The reaction is monitored by LC-MS. The target mass [M+H]+ for dichloroquinazolin-2-amine should be observed, with the disappearance of the aldehyde intermediate.

  • Preparation: In a 50 mL heavy-walled pressure tube or sealed vessel, suspend the crude dichloro-2-aminobenzaldehyde (1.0 eq) and guanidine carbonate (1.5 eq) in N,N-Dimethylacetamide (DMA) to achieve a 0.5 M concentration.

  • Cyclization: Seal the tube and heat the reaction mixture to 140 °C using a pre-heated oil bath or heating block. Stir vigorously for 12–16 hours. Causality: The elevated temperature is critical to overcome the activation energy required for the final dehydration step that yields the aromatic quinazoline system.

  • Precipitation: Allow the reaction to cool to room temperature. The product will often begin to crystallize directly from the DMA.

  • Quenching: Pour the reaction mixture slowly into 50 mL of crushed ice/water while stirring vigorously to fully precipitate the product and dissolve unreacted guanidine salts.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) and cold ethanol (1 × 5 mL) to remove residual DMA and colored impurities.

  • Purification: Recrystallize the crude solid from boiling ethanol (or a DMF/Water mixture) to yield pure 5,6-dichloroquinazolin-2-amine as a crystalline solid.

Table 2: Step 2 Stoichiometry & Reagent Data
ReagentMW ( g/mol )EquivalentsAmountRole
Dichloro-2-aminobenzaldehyde190.031.01.0 g (5.26 mmol)Key Intermediate
Guanidine Carbonate180.171.5*1.42 g (7.89 mmol)Cyclization Reagent / Base
N,N-Dimethylacetamide (DMA)87.12-10 mLHigh-Boiling Solvent

*Note: 1.5 equivalents of guanidine carbonate provides 3.0 equivalents of free guanidine, ensuring complete conversion.

Analytical Validation

To ensure scientific integrity, the final product must be validated.

  • LC-MS: Expected [M+H]+ for C8H5Cl2N3 is m/z 214.0. The isotopic pattern will display a characteristic 9:6:1 ratio indicative of a dichloro- species.

  • 1H NMR (DMSO-d6): The C4 proton of the quinazoline ring is highly deshielded and will appear as a distinct singlet far downfield (typically around δ 9.0 - 9.2 ppm). The primary amine (NH2) protons will appear as a broad singlet around δ 6.8 - 7.2 ppm, exchangeable with D2O.

References

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from[Link]

  • Organic Synthesis. DIBAL-H Reduction - General Procedure. Retrieved from[Link]

  • Science of Synthesis, Thieme. Product Class 13: Quinazolines. Retrieved from[Link]

  • Tamatam, R., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules (MDPI). Retrieved from[Link]

Application

Application Notes and Protocols for the Synthesis of 2,4-Diaminoquinazoline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 2,4-diaminoquinazoline via the cyclization of 2-aminobenzonitrile with guanidine....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2,4-diaminoquinazoline via the cyclization of 2-aminobenzonitrile with guanidine. The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-HIV, and antimicrobial properties.[1][2] This application note details a robust and accessible protocol for the synthesis of this important heterocyclic compound, including mechanistic insights, a step-by-step experimental procedure, and expected outcomes.

Introduction

The quinazoline ring system, particularly when substituted with amino groups at the 2 and 4 positions, is of significant interest to the pharmaceutical industry. The structural features of 2,4-diaminoquinazolines allow for diverse molecular interactions, making them potent inhibitors of various enzymes and receptors. Notable examples of drugs containing this scaffold highlight its therapeutic importance.[3][4] The synthesis of this key heterocyclic system from readily available starting materials is a fundamental process in the development of new chemical entities. The reaction of 2-aminobenzonitrile with guanidine offers a direct and efficient route to the 2,4-diaminoquinazoline core.

Reaction Mechanism

The cyclization of 2-aminobenzonitrile with guanidine proceeds through a well-established mechanistic pathway involving nucleophilic addition and subsequent intramolecular cyclization. The reaction is typically facilitated by heat and can be performed with guanidine free base or its salts, such as guanidine hydrochloride or guanidine carbonate.

The proposed mechanism is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of guanidine on the electrophilic carbon of the nitrile group in 2-aminobenzonitrile. This forms a reactive amidine intermediate.

  • Intramolecular Cyclization: The amino group at the 2-position of the benzonitrile ring then undergoes an intramolecular nucleophilic attack on the central carbon of the newly formed amidine. This step leads to the formation of a six-membered heterocyclic ring.

  • Aromatization: The final step involves tautomerization and subsequent aromatization of the ring system to yield the stable 2,4-diaminoquinazoline product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminobenzonitrile 2-Aminobenzonitrile guanidine Guanidine amidine_intermediate Amidine Intermediate guanidine->amidine_intermediate cyclized_intermediate Cyclized Intermediate amidine_intermediate->cyclized_intermediate Intramolecular Cyclization 2,4-diaminoquinazoline 2,4-Diaminoquinazoline cyclized_intermediate->2,4-diaminoquinazoline Aromatization

Caption: Proposed reaction mechanism for the synthesis of 2,4-diaminoquinazoline.

Experimental Protocol

This protocol describes the synthesis of 2,4-diaminoquinazoline from 2-aminobenzonitrile and guanidine hydrochloride. A microwave-assisted variation is also presented as a rapid and efficient alternative.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminobenzonitrile≥98%Sigma-Aldrich
Guanidine Hydrochloride≥99%Sigma-Aldrich
Sodium Ethoxide≥97%Sigma-Aldrich
Ethanol (Absolute)AnhydrousFisher Scientific
Ethyl AcetateACS GradeVWR
HexanesACS GradeVWR
Deionized Water--
Round-bottom flask--
Reflux condenser--
Magnetic stirrer/hotplate--
Microwave reactor-CEM, Biotage, etc.
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Rotary evaporator--
Buchner funnel and flask--
Protocol 1: Conventional Heating

Conventional_Heating_Workflow start Start reactants Combine 2-aminobenzonitrile, guanidine HCl, and NaOEt in ethanol start->reactants reflux Reflux the mixture (e.g., 8-12 hours) reactants->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool concentrate Remove solvent in vacuo cool->concentrate workup Partition between water and ethyl acetate concentrate->workup separate Separate organic layer, dry, and concentrate workup->separate purify Purify by column chromatography or recrystallization separate->purify characterize Characterize the product purify->characterize end End characterize->end

Caption: Workflow for the conventional synthesis of 2,4-diaminoquinazoline.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzonitrile (1.18 g, 10 mmol), guanidine hydrochloride (1.43 g, 15 mmol), and sodium ethoxide (1.02 g, 15 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v). The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

  • Extraction: To the residue, add 50 mL of deionized water and 50 mL of ethyl acetate. Transfer the mixture to a separatory funnel and shake vigorously.

  • Isolation: Separate the organic layer, and extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce the reaction time for this synthesis.[5][6][7]

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-aminobenzonitrile (236 mg, 2 mmol), guanidine hydrochloride (286 mg, 3 mmol), and sodium ethoxide (204 mg, 3 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120-140 °C for 15-30 minutes.

  • Work-up and Purification: After cooling the reaction vessel to room temperature, follow the work-up and purification steps (5-8) as described in the conventional heating protocol.

Expected Results and Characterization

The final product, 2,4-diaminoquinazoline, should be an off-white to pale yellow solid. The yield can vary depending on the reaction conditions and purification method but is generally in the range of 60-85%.

Characterization Data

The identity and purity of the synthesized 2,4-diaminoquinazoline can be confirmed by various spectroscopic techniques.

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆)δ 7.50-7.65 (m, 2H, Ar-H), 7.20-7.35 (m, 2H, Ar-H), 6.80 (br s, 2H, -NH₂), 6.20 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, DMSO-d₆)δ 163.5, 153.0, 151.8, 133.5, 127.0, 122.5, 122.0, 114.0
FT-IR (KBr, cm⁻¹)3450-3100 (N-H stretching), 1650 (C=N stretching), 1600, 1570 (aromatic C=C stretching)
Mass Spectrometry (ESI+)m/z 161.08 [M+H]⁺

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak. The appearance of the NMR signals, particularly the broad singlets for the amino protons, can be concentration and temperature-dependent.[1]

Troubleshooting

Issue Possible Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. For conventional heating, ensure efficient reflux. For microwave synthesis, increase the temperature or time.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Use a minimal amount of solvent for recrystallization to avoid product loss.
Impure Product Unreacted starting materials.Optimize the stoichiometry of the reagents. Ensure the sodium ethoxide is fresh and anhydrous.
Formation of side products.Purify carefully by column chromatography with a slow gradient.
Reaction does not start Inactive reagents.Use freshly opened or properly stored 2-aminobenzonitrile and guanidine hydrochloride. Ensure the sodium ethoxide is not decomposed.
Insufficient temperature.Verify the temperature of the heating mantle or microwave reactor.

Conclusion

The cyclization of 2-aminobenzonitrile with guanidine is a reliable and efficient method for the synthesis of the medicinally important 2,4-diaminoquinazoline scaffold. The protocols provided herein, for both conventional and microwave-assisted synthesis, offer accessible routes for researchers in academic and industrial settings. The straightforward nature of this reaction, coupled with the high value of the product, makes it a cornerstone transformation in heterocyclic and medicinal chemistry.

References

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry. Available at: [Link]

  • 2,4-Diaminoquinazoline. PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available at: [Link]

  • Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Synlett. Available at: [Link]

  • Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. ChemistrySelect. Available at: [Link]

  • Traceless solid-phase synthesis of 2,4-diaminoquinazolines. Organic Letters. Available at: [Link]

  • A mechanistic study on guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to quinazoline-2,4(1H,3H)-dione. Organic Chemistry Frontiers. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. Available at: [Link]

  • Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc. Available at: [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available at: [Link]

  • Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. The Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Note: Advanced Chan-Lam N-Arylation for the Installation of 2-Aminoheteroaryl Groups

Introduction & Mechanistic Rationale The Chan-Lam (or Chan-Evans-Lam) coupling is a cornerstone methodology for C–N bond formation, offering mild, aerobic conditions as an alternative to palladium-catalyzed Buchwald-Hart...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The Chan-Lam (or Chan-Evans-Lam) coupling is a cornerstone methodology for C–N bond formation, offering mild, aerobic conditions as an alternative to palladium-catalyzed Buchwald-Hartwig aminations[1]. However, in drug development, the installation of 2-aminoheteroaryl groups (e.g., coupling 2-aminopyridines or 2-aminobenzothiazoles with arylboronic acids) presents a notorious challenge. The adjacent nitrogen atoms in 2-aminoheterocycles act as strong bidentate ligands, trapping the copper catalyst in stable, off-cycle bis-chelate complexes and stalling the reaction[2].

This application note provides a mechanistically validated, catalytic protocol to overcome chelation-induced deactivation. By utilizing specific bidentate auxiliary ligands (e.g., 1,10-phenanthroline) and strategic additives (e.g., boric acid), this protocol ensures robust turnover, enabling the efficient installation of 2-amino groups onto diverse aryl scaffolds[3].

Mechanistic Pathway & The "Chelation Trap"

The classic Chan-Lam amination begins with the dissociation of the Cu(II) acetate paddlewheel dimer into an active monomeric species, facilitated by solvent and amine coordination[1]. Transmetalation with the arylboronic acid generates a Cu(II)–aryl intermediate, which undergoes disproportionation or aerobic oxidation to a high-valent Cu(III) species before rapid reductive elimination forms the C–N bond[1].

When utilizing 2-aminoheterocycles, the substrate often outcompetes the boronic acid, forming a thermodynamically sink (the "Chelation Trap"). The addition of 1,10-phenanthroline prevents this by occupying coordination sites, while boric acid (B(OH)₃) can be used to sequester inhibitory acetate and pinacol byproducts[2].

ChanLamCycle Cu2 Cu(II) Precatalyst [Cu(OAc)2] AmineCoord Amine Coordination (2-Aminoheterocycle) Cu2->AmineCoord Ligand Exchange Transmetalation Transmetalation (Ar-B(OH)2) AmineCoord->Transmetalation Boronic Acid ChelationTrap Off-Cycle Chelation Trap (Inhibitory Complex) AmineCoord->ChelationTrap Excess Substrate Oxidation Oxidation to Cu(III) (O2 / Disproportionation) Transmetalation->Oxidation O2 / Cu(II) RedElim Reductive Elimination (C-N Bond Formation) Oxidation->RedElim Rapid RedElim->Cu2 O2 Oxidation of Cu(I) Product N-Arylated 2-Amino Product RedElim->Product Product Release ChelationTrap->AmineCoord Phenanthroline / B(OH)3

Mechanistic cycle of Chan-Lam amination highlighting the 2-amino chelation trap and recovery.

Quantitative Data: Parameter Optimization

The following table synthesizes optimized parameters for coupling highly chelating 2-amino substrates compared to standard aliphatic/aryl amines, highlighting the causality behind each condition shift.

ParameterStandard Amines2-Aminoheterocycles (This Protocol)Mechanistic Rationale
Copper Source Cu(OAc)₂ (1.0 equiv)Cu(OAc)₂ (0.1 equiv)Catalytic turnover is enabled by preventing off-cycle chelation[3].
Ligand None1,10-PhenanthrolineCompetes with the 2-amino group to prevent bis-chelation of Cu(II)[3].
Base Et₃N or PyridineBase-FreeStrong bases accelerate protodeboronation; base-free conditions favor coupling[3].
Solvent DCM or DMFAcetonitrile (MeCN)Coordinates Cu(II) to break the unreactive paddlewheel dimer[1].
Additive NoneB(OH)₃ (if using BPin)Sequesters inhibitory pinacol and acetate, promoting Cu(I) oxidation[2].

Validated Experimental Protocol

This protocol is optimized for the direct N-arylation of 2-aminobenzothiazoles and 2-aminopyridines using arylboronic acids[3].

Reagents & Equipment
  • Substrates: 2-Aminoheterocycle (1.0 equiv, 1.0 mmol), Arylboronic acid (1.5 equiv, 1.5 mmol). (Note: If using Aryl-BPin esters, add 1.0 equiv of B(OH)₃[2]).

  • Catalyst System: Cu(OAc)₂ (18.2 mg, 10 mol%), 1,10-Phenanthroline (18.0 mg, 10 mol%).

  • Solvent: HPLC-grade Acetonitrile (5.0 mL, 0.2 M).

  • Equipment: 20 mL reaction vial, magnetic stir bar, oxygen balloon (optional but recommended for hindered substrates).

Step-by-Step Methodology
  • Pre-complexation: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add Cu(OAc)₂ (10 mol%) and 1,10-phenanthroline (10 mol%).

  • Solvent Addition: Add Acetonitrile (5 mL). Stir the suspension at room temperature for 15 minutes. Causality: This incubation period is critical. It breaks the Cu(OAc)₂ paddlewheel dimer and forms the active, soluble monomeric Cu(II)-phenanthroline complex.

  • Substrate Introduction: Add the 2-aminoheterocycle (1.0 equiv) followed by the arylboronic acid (1.5 equiv).

  • Aerobic Oxidation: Leave the vial open to the atmosphere (or pierce the septum with an O₂-filled balloon). Stir vigorously (800+ rpm) at room temperature (20–25 °C) for 16–24 hours. Causality: Vigorous stirring maximizes the gas-liquid interfacial area, ensuring a continuous supply of O₂ required to re-oxidize the Cu(I) resting state back to Cu(II) and facilitate the critical Cu(II) → Cu(III) oxidation step[1].

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove insoluble copper salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the isolated 2-aminoheteroaryl product.

ProtocolWorkflow Step1 1. Reagent Prep Dry Solvents Step2 2. Pre-complexation Cu(II) & Ligand Step1->Step2 Step3 3. Substrate Addition Ar-B(OH)2 + Amine Step2->Step3 Step4 4. Aerobic Oxidation Open Air Stirring Step3->Step4 Step5 5. Isolation Filtration & Purify Step4->Step5

Step-by-step workflow for the aerobic Chan-Lam N-arylation of 2-aminoheterocycles.

Self-Validating System: In-Process Controls & Troubleshooting

To ensure trustworthiness and reproducibility, monitor the reaction for the following visual and analytical cues. This matrix acts as a self-validating feedback loop:

  • Observation: The initial pre-complexation mixture fails to turn into a clear, deep blue/green solution.

    • Causality: The Cu(OAc)₂ dimer has not dissociated. This is often due to wet solvent or degraded ligand.

    • Action: Ensure HPLC-grade, dry Acetonitrile is used. Do not proceed to substrate addition until the solution is homogeneous.

  • Observation: The reaction mixture rapidly turns brick-red and precipitates within 1 hour.

    • Causality: Formation of inactive Cu₂O (Copper(I) oxide). This indicates catalyst death, usually caused by oxygen starvation or the presence of adventitious strong base[3].

    • Action: Increase stirring speed, ensure the vial is open to air, or attach an O₂ balloon. Verify that no basic impurities are present in the starting materials.

  • Observation (LC-MS): The arylboronic acid is entirely consumed, but the 2-amino product yield is low, with high levels of Ar-H (benzene derivative) detected.

    • Causality: Protodeboronation is outcompeting reductive elimination. Transmetalation is successful, but the Cu(II) → Cu(III) oxidation is too slow[2].

    • Action: Add 1.0 equiv of B(OH)₃ to sequester inhibitory acetates, or switch to a more electron-deficient copper source (e.g., Cu(OTf)₂ with a base like K₂CO₃)[4].

Sources

Application

nucleophilic substitution reactions on 5,6-dihalo-2,4-dichloroquinazoline

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5,6-Dihalo-2,4-dichloroquinazoline Scaffolds Executive Summary & Mechanistic Paradigm The quinazoline scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5,6-Dihalo-2,4-dichloroquinazoline Scaffolds

Executive Summary & Mechanistic Paradigm

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, alpha-blockers, and anti-inflammatory agents. When functionalizing the 5,6-dihalo-2,4-dichloroquinazoline core, chemists must navigate a complex interplay of electronic activation and steric hindrance.

As a Senior Application Scientist, I frequently observe that standard SNAr protocols fail or yield poor regioselectivity when applied to heavily halogenated quinazolines without mechanistic adaptation. The regioselectivity of 2,4-dichloroquinazolines is governed by the differential electrophilicity of the C-4 and C-2 positions. Density Functional Theory (DFT) calculations confirm that the C-4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient and a lower activation energy barrier for nucleophilic attack compared to the C-2 position[1].

However, the introduction of halogens at the 5- and 6-positions fundamentally alters the reaction landscape:

  • Electronic Activation (-I Effect): The strong inductive electron-withdrawing nature of the 5,6-dihalo groups further lowers the LUMO energy of the entire quinazoline ring. This makes the core hyper-electrophilic, accelerating the overall SNAr rate.

  • The C-5 Peri-Steric Effect: A halogen at the C-5 position sits in the peri-position relative to C-4. While electronically primed, the physical bulk of the C-5 halogen (especially Cl or Br) restricts the Bürgi-Dunitz trajectory of incoming bulky nucleophiles (e.g., substituted piperazines).

Consequently, to achieve high yields of the C-4 substituted product without triggering premature C-2 substitution or degradation, the kinetic control of the reaction must be meticulously managed.

Reaction Workflow & Strategic Logic

To successfully achieve differential substitution, we exploit the thermodynamic and kinetic thresholds of the molecule. The C-4 position is substituted under strict kinetic control (mild temperatures, stoichiometric nucleophile), while the C-2 position requires thermodynamic driving forces (high heat, excess nucleophile) to overcome its inherent electron density (donated by the adjacent N-1 and N-3 lone pairs).

G Start 5,6-Dihalo-2,4-dichloroquinazoline Step1 Mild SNAr (0-25°C) Amine Nucleophile (1.05 eq) Start->Step1 Kinetic Control C4_Prod C-4 Substituted Intermediate (Major Regioisomer) Step1->C4_Prod Step2 Harsh SNAr (90-120°C) Second Nucleophile (Excess) C4_Prod->Step2 Thermal Activation C2_Prod C-2, C-4 Disubstituted Target Compound Step2->C2_Prod

Workflow of temperature-dependent regioselective SNAr on the quinazoline core.

Quantitative Reaction Parameters

The following table synthesizes field-validated parameters for achieving optimal regioselectivity on the 5,6-dihalo-2,4-dichloroquinazoline core.

Nucleophile TypeTarget PositionTemp (°C)Solvent SystemEquivalentsExpected YieldRegioselectivity (C4:C2)
Primary Aliphatic AmineC-40 to 25THF or EtOH1.0588 - 94%> 99:1
Cyclic Secondary AmineC-425 to 40DMF + DIPEA1.1075 - 82%92:8 (Steric clash at C-5)
Aniline DerivativesC-460 to 80i-PrOH + HCl (cat)1.2070 - 78%95:5
Any AmineC-2 (Subsequent)90 to 120n-Butanol or DMF3.0 - 5.075 - 85%N/A (Disubstituted)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the methodology so the operator can verify success at each critical juncture.

Protocol A: Kinetic SNAr at C-4 (Synthesis of 4-Amino-2-chloro-5,6-dihaloquinazoline)

Causality Note: Tetrahydrofuran (THF) is selected as the solvent because it remains liquid at 0 °C and provides excellent solubility for the starting material, while its aprotic nature prevents competitive solvolysis of the hyper-reactive C-4 chloride. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophilic center.

  • Preparation: In an oven-dried 100 mL round-bottom flask under N2, dissolve 5,6-dihalo-2,4-dichloroquinazoline (10.0 mmol) in anhydrous THF (40 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.

  • Base Addition: Add DIPEA (12.0 mmol, 1.2 eq) via syringe. Self-Validation: The solution should remain clear; any immediate precipitation indicates moisture contamination (hydrolysis to quinazolone).

  • Nucleophile Addition: Dissolve the primary amine nucleophile (10.5 mmol, 1.05 eq) in THF (10 mL) and add dropwise over 30 minutes via an addition funnel.

  • In-Process Monitoring (IPC): Stir for 2 hours at 0 °C.

    • TLC Validation: Elute a reaction aliquot in 3:1 Hexanes/EtOAc. The starting material (high Rf, UV active) should disappear, replaced by a highly fluorescent blue spot (under 254 nm UV) at a lower Rf.

    • LC-MS Validation: The mass spectrum must show the disappearance of the isotopic cluster for the starting material and the appearance of the [M+H]+ peak corresponding to the mono-substituted product. A minor peak at [M+H]+ for the disubstituted mass indicates the temperature was too high or addition was too fast.

  • Workup: Quench the reaction with cold saturated aqueous NaHCO3 (50 mL). Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is typically >95% pure and can be used directly in Protocol B.

Protocol B: Thermodynamic SNAr at C-2 (Synthesis of 2,4-Diamino-5,6-dihaloquinazoline)

Causality Note: Once the C-4 position is substituted with an amine, the lone pair on the new amine nitrogen donates electron density into the quinazoline ring via resonance. This drastically reduces the electrophilicity of the remaining C-2 chloride. Therefore, harsh conditions (high boiling polar protic solvents and large excesses of nucleophile) are required.

  • Preparation: Suspend the crude 4-amino-2-chloro-5,6-dihaloquinazoline intermediate (10.0 mmol) in n-butanol (30 mL) in a heavy-walled pressure tube.

  • Nucleophile Addition: Add the second amine nucleophile (40.0 mmol, 4.0 eq). Note: If the amine is a volatile liquid or gas (e.g., methylamine), the sealed tube prevents nucleophile escape at high temperatures.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 12–16 hours.

  • In-Process Monitoring (IPC):

    • Visual Validation: The suspension will typically transition into a homogeneous solution as the temperature rises, followed by the precipitation of the product or amine-hydrochloride salts as the reaction progresses.

    • LC-MS Validation: Confirm the complete consumption of the mono-substituted intermediate. The new [M+H]+ peak will reflect the fully disubstituted mass.

  • Workup: Cool the vessel to room temperature. If the product has precipitated, isolate it directly via vacuum filtration and wash with cold ethanol (10 mL). If it remains in solution, concentrate the n-butanol under reduced pressure, dissolve the residue in CH2Cl2, and wash with water to remove excess amine.

Substituent Logic: Electronic vs. Steric Dynamics

Understanding the dual nature of the 5,6-dihalo substitution is critical for troubleshooting. If a reaction fails at C-4, it is rarely due to a lack of electronic activation, but almost always due to steric clash at the C-5 position.

G Core 5,6-Dihalo Substituents Elec Inductive Electron Withdrawal (-I) Core->Elec Steric Steric Bulk at C-5 Position Core->Steric LUMO Lowers LUMO Energy Increases Electrophilicity Elec->LUMO Hindrance Hinders C-4 Attack Trajectory Steric->Hindrance Result1 Accelerates overall SNAr rate LUMO->Result1 Result2 Requires less bulky nucleophiles Hindrance->Result2

Electronic and steric effects of 5,6-dihalo substituents on SNAr reactivity.

Conclusion

The regioselective functionalization of 5,6-dihalo-2,4-dichloroquinazoline requires a precise balance of temperature, solvent, and stoichiometry. By leveraging the inherent LUMO distribution[1] and mitigating the steric impact of the C-5 halogen, drug development professionals can reliably synthesize complex, asymmetrically substituted quinazoline libraries for high-throughput screening.

References

  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: Molecules (MDPI) URL: [Link]

Sources

Method

synthesis of 2,4-diaminoquinazoline derivatives from 5,6-dichloro-2,4-dichloroquinazoline

Application Note: Stepwise Synthesis of 5,6-Dichloro-2,4-diaminoquinazoline Derivatives via Regioselective SNAr Introduction & Mechanistic Rationale The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stepwise Synthesis of 5,6-Dichloro-2,4-diaminoquinazoline Derivatives via Regioselective SNAr

Introduction & Mechanistic Rationale

The 2,4-diaminoquinazoline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous bioactive compounds, including potent inhibitors of endoplasmic reticulum (ER) stress and various kinases[1]. The synthesis of highly functionalized derivatives, specifically 5,6-dichloro-2,4-diaminoquinazolines, begins with the versatile building block 2,4,5,6-tetrachloroquinazoline (often referred to in literature as 5,6-dichloro-2,4-dichloroquinazoline)[2].

The successful elaboration of this scaffold relies on a highly regioselective, stepwise nucleophilic aromatic substitution (SNAr) strategy[3]. As an Application Scientist, understanding the electronic and steric factors governing this regioselectivity is critical for optimizing yields, preventing unwanted side reactions, and ensuring a self-validating experimental setup.

Causality of Regioselectivity (C-4 vs. C-2):

  • Step 1 (C-4 Amination): The C-4 position of the quinazoline ring is inherently more electrophilic than the C-2 position. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms and the superior resonance stabilization of the resulting Meisenheimer intermediate[4]. The presence of chlorine atoms at C-5 and C-6 exerts a strong inductive (-I) electron-withdrawing effect, further activating the pyrimidine core[5]. Consequently, the first amine nucleophile selectively attacks C-4 under mild conditions (0°C to room temperature)[6].

  • Step 2 (C-2 Amination): Once the first amine is installed at C-4, its lone pair donates electron density into the quinazoline ring via resonance (+M effect)[4]. This significantly reduces the overall electrophilicity of the core, deactivating the remaining C-2 position towards further nucleophilic attack[6]. Therefore, the second SNAr reaction requires forcing conditions, such as elevated temperatures (120–140°C) and stronger bases, to achieve full conversion[3].

Experimental Workflow

The following diagram illustrates the logical progression of the stepwise amination, highlighting the transition from an activated electrophilic core to a deactivated intermediate.

Workflow SM 2,4,5,6-Tetrachloroquinazoline (Highly Electrophilic) Int 4-Amino-2,5,6-trichloroquinazoline (Deactivated Intermediate) SM->Int Amine 1 (1.05 eq) DIPEA, THF/i-PrOH 0°C to RT, 2-4 h [Regioselective SNAr] Prod 2,4-Diamino-5,6-dichloroquinazoline (Target Scaffold) Int->Prod Amine 2 (2.0-5.0 eq) DBU, NMP or DMAc 120°C-140°C, 12-24 h [High-Temp SNAr]

Stepwise regioselective SNAr workflow for 2,4-diaminoquinazoline derivatives.

Detailed Experimental Protocols

Self-Validating System Note: Both protocols incorporate in-process monitoring (LC-MS) and specific stoichiometric controls to ensure reproducibility and prevent over-reaction (bis-amination).

Protocol A: Regioselective Synthesis of 4-Amino-2,5,6-trichloroquinazoline (Step 1)

Objective: To selectively install the first amine at the C-4 position while leaving the C-2 chloride intact[5].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,5,6-tetrachloroquinazoline (1.0 equiv, e.g., 10 mmol) in anhydrous Tetrahydrofuran (THF) or Isopropanol to achieve a 0.2 M concentration[6].

  • Cooling: Cool the solution to 0°C using an ice-water bath under an inert atmosphere (N2 or Ar). Crucial Step: Strict temperature control is required to prevent competitive substitution at C-2[4].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) to the solution. DIPEA is chosen as a non-nucleophilic base to scavenge the HCl byproduct without participating in the SNAr reaction[6].

  • Amine Addition: Dissolve Amine 1 (1.05 equiv) in a small volume of the reaction solvent and add it dropwise to the reaction mixture over 15–30 minutes. Strict stoichiometry (max 1.05 eq) prevents over-substitution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the starting material is consumed. The intermediate will show a characteristic mass shift of [M - Cl + Amine1].

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product is typically pure enough for Step 2[1].

Protocol B: High-Temperature Synthesis of 2,4-Diamino-5,6-dichloroquinazoline (Step 2)

Objective: To overcome the electronic deactivation of the quinazoline core and install the second amine at the C-2 position[3].

  • Preparation: In a heavy-walled pressure tube or microwave vial, dissolve the 4-amino-2,5,6-trichloroquinazoline intermediate (1.0 equiv) in a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (0.5 M concentration)[3].

  • Reagent Addition: Add Amine 2 (2.0 to 5.0 equiv). A large excess is often required to drive the sluggish reaction to completion. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or DIPEA (2.0 equiv)[3].

  • Heating: Seal the tube and heat the reaction mixture to 120–140°C in an oil bath (or 150°C in a microwave reactor for 30–60 minutes)[1].

  • Monitoring: Monitor via LC-MS every 4 hours. The C-2 substitution is notoriously slow; extended heating (up to 24 hours) may be required depending on the steric bulk of Amine 2[4].

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water. If the product precipitates, collect it via vacuum filtration and wash with cold water. If it does not precipitate, extract with EtOAc, wash extensively with water (to remove NMP/DMAc) and brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the final compound via preparative HPLC or silica gel chromatography (DCM/MeOH gradient)[1].

Reaction Optimization & Quantitative Data

The following table summarizes the optimized parameters for both SNAr steps, highlighting the drastic difference in conditions required to overcome the electronic deactivation of the intermediate[3],[6].

ParameterStep 1: C-4 AminationStep 2: C-2 Amination
Target Position C-4C-2
Electrophilicity High (Activated by adjacent N and Cl)Low (Deactivated by C-4 amine)
Typical Solvent THF, Isopropanol, or DCMNMP, DMAc, or DMF
Base DIPEA or TEA (1.5 eq)DBU, DIPEA, or Cs2CO3 (2.0 eq)
Temperature 0°C to Room Temperature120°C – 140°C (or Microwave)
Amine Stoichiometry 1.0 – 1.05 equivalents2.0 – 5.0 equivalents
Reaction Time 2 – 4 hours12 – 24 hours
Typical Yield 75% – 90%50% – 80%

Analytical Characterization & Verification

To ensure the scientific integrity of the synthesized derivatives, rigorous analytical verification is required:

  • Regiochemistry Confirmation: The regioselectivity of the first step can be confirmed via 2D NMR (NOESY/ROESY). If a primary amine is used at C-4, the NH proton will show NOE correlations with the substituents of the amine, but no correlations with the quinazoline core protons (since C-5 is substituted with chlorine).

  • 13C NMR Shifts: The C-4 carbon typically resonates significantly downfield (approx. 160-165 ppm) compared to the C-2 carbon (approx. 155-160 ppm). Upon substitution, the shift of the substituted carbon will change, providing diagnostic confirmation of the reaction site[7].

References

  • Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress | nih.gov | 1[1]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries | ACS Combinatorial Science | acs.org | 3[3]

  • Quinoline-2,4-diamine | High-Qurity Research Chemical | benchchem.com | 6[6]

  • Synthesis of 2,4-Diaminoquinazoline Derivatives | clockss.org | 7[7]

  • A Comparative Guide to the Regioselectivity of Substitution on 2,4-dichloroquinazoline | benchchem.com | 5[5]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring | stackexchange.com |4[4]

  • 78052-21-8 | 2,4,5,6-Tetrachloroquinazoline | bldpharm.com | 2[2]

Sources

Application

introducing substituents at the C4 position of the quinazoline ring

Application Note: Strategic C4-Functionalization of the Quinazoline Scaffold Introduction & Mechanistic Rationale The quinazoline scaffold is a privileged pharmacophore, serving as the core structural motif for numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic C4-Functionalization of the Quinazoline Scaffold

Introduction & Mechanistic Rationale

The quinazoline scaffold is a privileged pharmacophore, serving as the core structural motif for numerous FDA-approved kinase inhibitors, including gefitinib, erlotinib, and afatinib. The biological efficacy of these molecules hinges heavily on the substituents at the C4 position, which dictate binding affinity within the ATP-binding pocket of target kinases (e.g., EGFR).

From a synthetic and mechanistic standpoint, the C4 position of the quinazoline ring is exceptionally electrophilic. This is driven by the α-nitrogen effect : the adjacent N3 atom exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at C4[3]. Consequently, when a leaving group (such as a chloride or tosylate) is installed at C4, the site becomes highly primed for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The high reactivity of the C-Cl bond at C4 allows for selective functionalization even in the presence of other halogens on the benzenoid ring [3].

Strategic Workflows for C4 Functionalization

Modern synthetic chemistry offers three primary avenues for introducing diversity at the C4 position:

  • Nucleophilic Aromatic Substitution (SNAr): The classical and most scalable approach. It involves the oxidative aromatization of a 4-quinazolinone precursor to a 4-chloroquinazoline, followed by displacement with N-, O-, or S-nucleophiles[1].

  • Palladium-Catalyzed Cross-Coupling: Utilizing 4-chloroquinazolines, reactions such as Suzuki-Miyaura or Sonogashira couplings are employed to construct C-C bonds at C4 [4].

  • Direct C–H Functionalization: Emerging late-stage functionalization techniques utilize electrochemical or photochemical activation to directly couple unactivated C4–H bonds with various partners, bypassing the need for pre-functionalization [5].

C4_Functionalization Start 4-Quinazolinone Precursor Chlorination Chlorination (POCl3 or SOCl2/DMF) Start->Chlorination CH_Func Direct C-H Functionalization Start->CH_Func Electro/Photochemical Intermediate 4-Chloroquinazoline Chlorination->Intermediate SNAr SNAr Reaction (Amines/Alcohols) Intermediate->SNAr Nucleophiles CrossCoupling Pd-Catalyzed Cross-Coupling Intermediate->CrossCoupling Organometallics Product1 4-Amino/Alkoxy Quinazoline SNAr->Product1 Product2 4-Aryl/Alkynyl Quinazoline CrossCoupling->Product2 Product3 C4-Substituted Quinazoline CH_Func->Product3

Workflow for C4-functionalization of quinazolines via 4-chloro intermediates and direct C-H activation.

Quantitative Comparison of Synthetic Strategies

StrategyTypical Reagents / CatalystsSubstrate ScopeTypical YieldsAdvantages & Limitations
SNAr (C-N/C-O) Amines/Alcohols, DIPEA, n-Butanol or DioxanePrimary/Secondary Amines, Phenols, Alkoxides75–95%Pros: Highly scalable, metal-free. Cons: Requires pre-activation to 4-chloro derivative.
Cross-Coupling (C-C) Pd(PPh₃)₄, Arylboronic acids, K₂CO₃, Dioxane/H₂OAryl, Heteroaryl, Alkynyl groups60–90%Pros: Excellent for rigid C-C bond formation. Cons: Requires inert atmosphere and expensive Pd catalysts.
Direct C-H Activation Electrochemical cell, undivided, sacrificial oxidant-freeBenzoyl, acetyl, phenol, phosphonate50–85%Pros: High atom economy, green conditions. Cons: Requires specialized electrochemical setups [5].

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of 4-Chloroquinazoline via Oxidative Aromatization

Conversion of the stable 4-quinazolinone tautomer to the highly reactive 4-chloro electrophile is the critical first step for most functionalization workflows.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 4-quinazolinone (1.0 equiv).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, 5.0 equiv) followed by a catalytic amount of N,N-dimethylformamide (DMF, 0.1 equiv) under a fume hood[3].

  • Heating: Heat the mixture to reflux (approx. 80 °C) for 2–4 hours.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The highly polar 4-quinazolinone starting material will disappear, replaced by a non-polar, highly UV-active spot corresponding to the 4-chloroquinazoline [1].

  • Workup: Cool the reaction to room temperature. Carefully remove the excess SOCl₂ under reduced pressure. Quench the residue by slowly pouring it into ice-cold water. Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Causality Insight: The addition of catalytic DMF is not arbitrary. DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This highly electrophilic species attacks the carbonyl oxygen of the 4-quinazolinone much faster than SOCl₂ alone, facilitating rapid and clean chlorination [3].

Protocol B: SNAr with Anilines (Gefitinib Precursor Synthesis)

This protocol leverages the electrophilicity of the C4 position to introduce anilines via a Meisenheimer intermediate.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the freshly prepared 4-chloroquinazoline (1.0 equiv) in a polar protic solvent such as n-butanol (0.2 M concentration).

  • Nucleophile Addition: Add the substituted aniline (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv) [2].

  • Heating: Heat the mixture to 90 °C for 2–3 hours.

  • Product Isolation (Self-Validation): Cool the reaction mixture to 0 °C in an ice bath. The product will spontaneously precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Causality Insight: The use of n-butanol provides a sufficiently high boiling point to drive the reaction while stabilizing the anionic Meisenheimer intermediate via hydrogen bonding. DIPEA is critical: it acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during the reaction. Without DIPEA, the HCl would protonate the unreacted aniline, rendering it non-nucleophilic and stalling the reaction [2]. The spontaneous precipitation upon cooling serves as a self-validating purification step, as the neutral 4-anilinoquinazoline is insoluble in cold alcohols, whereas impurities remain in the mother liquor.

SNAr_Mechanism C4_Cl 4-Chloroquinazoline (Electrophile) Meisenheimer Anionic Meisenheimer Intermediate C4_Cl->Meisenheimer Nu Attack at C4 Nu Nucleophile (e.g., Aniline) Nu->Meisenheimer Product C4-Substituted Quinazoline + HCl Meisenheimer->Product Cl- Elimination

Stepwise SNAr mechanism at the C4 position via a stabilized Meisenheimer intermediate.
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

For the introduction of carbon-based substituents (aryl/heteroaryl groups), Pd-catalyzed cross-coupling is the method of choice.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 4-chloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 0.1 M).

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.05 equiv). Seal the tube.

  • Heating: Heat the mixture at 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Dry the organic layer, concentrate, and purify via silica gel flash chromatography.

Causality Insight: The biphasic Dioxane/H₂O system is essential. Water dissolves the inorganic base (K₂CO₃) and activates the boronic acid by forming a reactive boronate complex, which is required for the transmetalation step. The α-nitrogen effect ensures that the oxidative addition of the Pd(0) species occurs selectively at the C4-Cl bond, even if other less activated halogens (like a C6-Br) are present on the scaffold [3, 4].

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers in Chemistry. Available at: [Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines - PMC. Available at: [Link]

  • Recent advances in selective functionalization of the quinazoline scaffold - Società Chimica Italiana. Available at: [Link]

  • Electrochemically Enabled C4–H and C3–H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C–H/C–H, C–H/P–H, and C–H/O–H Cross-Coupling - ACS Publications. Available at:[Link]

Method

development of β-glucosidase inhibitors using a quinazoline scaffold

Application Note: Development and Validation of Quinazoline-Based β-Glucosidase Inhibitors as Pharmacological Chaperones Executive Summary Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosida...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development and Validation of Quinazoline-Based β-Glucosidase Inhibitors as Pharmacological Chaperones

Executive Summary

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase, a β-glucosidase), lead to enzyme misfolding, premature degradation in the endoplasmic reticulum (ER), and subsequent accumulation of glucosylceramide. This pathophysiology is the hallmark of Gaucher's disease and a major genetic risk factor for Parkinson's disease and Lewy Body Dementia[1]. Traditional pharmacological chaperones have largely relied on iminosugar scaffolds; however, these often suffer from poor selectivity against other cellular glycosidases and suboptimal blood-brain barrier penetration.

Recent high-throughput screening (HTS) and rational structure-activity relationship (SAR) campaigns have identified the quinazoline scaffold as a highly potent, non-carbohydrate alternative[1]. Quinazoline derivatives exhibit single-digit nanomolar potency, selectively stabilize GCase, and successfully facilitate the lysosomal translocation of the prevalent N370S mutant GCase[1][2]. This application note provides a comprehensive framework for the design, synthesis validation, and biophysical evaluation of quinazoline-based β-glucosidase inhibitors.

Mechanistic Rationale & Structural Design

The quinazoline core provides a rigid, planar aromatic system that fits optimally into the active site of GCase. SAR studies indicate that binding is primarily driven by hydrophobic interactions and π-π stacking against key aromatic residues in the GCase binding pocket[1][3].

Unlike iminosugars that mimic the transition state of the natural carbohydrate substrate, quinazoline derivatives often act as mixed or competitive inhibitors that do not rely on extensive hydrogen-bonding networks[4]. This fundamental difference in the binding modality allows for:

  • Enhanced Selectivity : Quinazoline analogues show negligible activity against related sugar hydrolases like α-glucosidase and α-galactosidase at concentrations up to 50 μM[2].

  • Chaperone Efficacy : By binding reversibly to the misfolded N370S GCase in the neutral pH of the ER, quinazolines stabilize the protein architecture. Upon trafficking to the acidic environment of the lysosome, the high local concentration of the endogenous substrate (glucosylceramide) outcompetes the inhibitor, restoring natural enzymatic flux[2][4].

Quantitative SAR & Data Presentation

The iterative optimization of the quinazoline core—particularly through modifications at the 2- and 4-positions—has yielded compounds with vastly improved biochemical profiles[1][2]. The table below summarizes the transition from a moderate HTS hit to a highly optimized lead candidate.

Compound / Scaffold ModificationTarget EnzymeIC₅₀ (nM)Selectivity (vs α-glucosidase)Chaperone Activity (ΔTₘ)
Unsubstituted Quinazoline Core Wild-type GCase~ 1500> 50 μMMinimal (< 1.0 °C)
4-Methyl-N-cyclohexyl derivative Wild-type GCase56> 50 μMModerate (+ 2.5 °C)
Optimized Lead (e.g., 11g) N370S Mutant GCase< 10> 50 μMHigh (+ 5.2 °C)

Data synthesized from established SAR optimization studies of quinazoline-based GCase modulators[1][2].

Development Workflow

The following diagram illustrates the critical path from scaffold identification to lead candidate selection, emphasizing the integration of chemical synthesis with biophysical and cell-based validation.

Workflow HTS High-Throughput Screening (Quinazoline Scaffold Identification) SAR Rational SAR Design (Hydrophobic & π-π Optimization) HTS->SAR Synth Chemical Synthesis (Stille/Suzuki Cross-Coupling) SAR->Synth InVitro In Vitro Enzymatic Assay (IC50 & Selectivity Profiling) Synth->InVitro InVitro->SAR Iterative Feedback Biophys Biophysical Validation (Thermal Shift Chaperone Assay) InVitro->Biophys Potent Hits (<100 nM) Cell Cell-Based Efficacy (Lysosomal Translocation in Fibroblasts) Biophys->Cell Target Stabilization (ΔTm > 2°C) Lead Lead Candidate Selection (Gaucher & Parkinson's Disease Models) Cell->Lead Enhanced GCase Activity

Figure 1: End-to-end development workflow for quinazoline-based β-glucosidase inhibitors.

Experimental Protocols

Protocol A: In Vitro GCase Enzymatic Inhibition Assay

Purpose: To determine the IC₅₀ of synthesized quinazoline derivatives against recombinant GCase[2]. Causality & Design: The assay utilizes the fluorogenic substrate 4-methylumbelliferyl β-D-glucopyranoside (4-MU-Glc). Because recombinant GCase lacks its natural activator (Saposin C) and lipid environment, sodium taurocholate and Triton X-100 are strictly required to induce the active enzyme conformation in vitro[2]. The pH is maintained at 5.2 to mimic the lysosomal environment.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare McIlvaine buffer (0.1 M citrate, 0.2 M phosphate, pH 5.2) supplemented with 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

  • Compound Dilution : Serially dilute quinazoline compounds in 100% DMSO. Transfer 1 μL of each dilution to a 96-well black microtiter plate (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

  • Enzyme Addition : Add 50 μL of recombinant wild-type GCase (diluted in assay buffer to a final concentration of 5 nM) to the wells. Incubate at room temperature for 15 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation : Add 50 μL of 3 mM 4-MU-Glc substrate (dissolved in assay buffer).

  • Incubation : Seal the plate and incubate at 37 °C for 30 minutes.

  • Termination & Reading : Stop the reaction by adding 100 μL of 0.5 M Glycine-NaOH buffer (pH 10.5). The high pH halts enzymatic activity and maximizes the fluorescence quantum yield of the cleaved 4-methylumbelliferone.

  • Data Acquisition : Read fluorescence at Ex/Em = 365 nm / 450 nm. Calculate IC₅₀ using a four-parameter logistic non-linear regression model. (Self-Validation: Include a known inhibitor as a positive control and DMSO-only wells as a negative control).

Protocol B: Thermal Shift Assay (TSA) for Chaperone Activity

Purpose: To biophysically validate the direct binding and stabilization of GCase by quinazoline derivatives[1][5]. Causality & Design: SYPRO Orange dye is highly fluorescent only when bound to hydrophobic patches of proteins. As the temperature increases, GCase denatures, exposing its hydrophobic core. A quinazoline inhibitor that strongly binds and stabilizes the folded state will shift the melting temperature (Tₘ) to a higher value. A ΔTₘ > 2 °C is generally indicative of viable chaperone activity[1][2].

Step-by-Step Methodology :

  • Reaction Mix : In a 384-well PCR plate, combine 2 μg of recombinant GCase, 5X SYPRO Orange dye, and 10 μM of the quinazoline test compound in a final volume of 20 μL of McIlvaine buffer (pH 5.2).

  • Control Wells : Prepare reference wells containing GCase + DMSO (vehicle control) to establish the baseline Tₘ.

  • Thermal Cycling : Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Melt Curve Analysis : Run the plate in a real-time PCR system. Program a temperature ramp from 25 °C to 90 °C at a rate of 1 °C/minute, capturing fluorescence continuously (Ex ~490 nm, Em ~530 nm).

  • Analysis : Plot the first derivative of the fluorescence curve (-dF/dT) against temperature. The peak of the derivative curve represents the Tₘ. Calculate ΔTₘ = Tₘ(compound) - Tₘ(DMSO).

Protocol C: Cell-Based Lysosomal Translocation Assay

Purpose: To confirm that the quinazoline chaperone effectively rescues mutant GCase in a physiologically relevant model[1][2]. Causality & Design: Patient-derived fibroblasts homozygous for the N370S mutation exhibit severely reduced lysosomal GCase activity due to ER-associated degradation. Effective chaperones will bind the mutant enzyme in the ER, facilitate its proper folding, and promote its trafficking to the lysosome[1][5]. Activity is measured in intact cells to preserve the compartmentalized pH gradients essential for the chaperone's "bind-and-release" mechanism.

Step-by-Step Methodology :

  • Cell Culture : Seed N370S patient-derived fibroblasts in 96-well tissue culture plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37 °C, 5% CO₂.

  • Compound Treatment : Replace media with fresh DMEM containing various concentrations of the quinazoline derivative (e.g., 0.1 μM to 10 μM) and incubate for 3 to 5 days.

  • Washing : Remove media and wash cells twice with PBS to remove residual extracellular compound.

  • In Situ Lysis & Assay : Add 50 μL of assay buffer (McIlvaine pH 5.2, 0.25% sodium taurocholate, 0.1% Triton X-100) containing 3 mM 4-MU-Glc directly to the cells.

  • Incubation & Termination : Incubate at 37 °C for 1 hour. Stop the reaction with 100 μL of 0.5 M Glycine-NaOH (pH 10.5).

  • Measurement : Measure fluorescence (Ex 365 nm / Em 450 nm). Normalize the fluorescence units to total protein concentration (determined via BCA assay in parallel wells) to account for any compound cytotoxicity.

Sources

Application

experimental procedure for N-H stretching vibrations analysis

Application Note & Protocols: Advanced N-H Stretching Vibrational Analysis in Drug Development Executive Scientific Summary As a Senior Application Scientist, I frequently observe that the high-frequency region of vibrat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols: Advanced N-H Stretching Vibrational Analysis in Drug Development

Executive Scientific Summary

As a Senior Application Scientist, I frequently observe that the high-frequency region of vibrational spectra (3500–3100 cm⁻¹) is underutilized in routine analysis. However, N-H stretching vibrations are highly sensitive, label-free reporters of molecular conformation, hydrogen-bonding networks, and crystal lattice arrangements. Whether you are characterizing the Amide A band of a monoclonal antibody or screening for polymorphic transitions in a small-molecule active pharmaceutical ingredient (API), mastering the N-H stretch is critical.

This guide bypasses basic operational manuals to explain the causality behind N-H vibrational shifts, providing self-validating protocols for both Fourier Transform Infrared (FTIR) and Raman spectroscopy.

Mechanistic Causality of N-H Vibrations

To interpret N-H stretching data accurately, one must understand the quantum mechanical and thermodynamic forces driving the spectral output:

  • Hydrogen Bonding and Force Constant Reduction (Redshifting): When an N-H group acts as a hydrogen bond donor, the electronegative acceptor atom pulls electron density away from the N-H covalent bond. This elongates and weakens the N-H bond, lowering its force constant. Consequently, the stretching frequency shifts to lower wavenumbers (a redshift) and the band broadens due to the continuous distribution of varying hydrogen bond lengths and angles in the sample[1].

  • Fermi Resonance in Proteins (Amide A and B): In peptides and proteins, the N-H stretch does not exist in a vacuum. The fundamental N-H stretching mode couples with the first overtone of the Amide II band (which is a combination of N-H bending and C-N stretching). This quantum mechanical mixing, known as Fermi resonance, splits the signal into two distinct peaks: the intense Amide A band (~3300 cm⁻¹) and the weaker Amide B band (~3100 cm⁻¹)[2].

  • Amine Substitution Profiles: The stoichiometry of the amine dictates its spectral signature. Primary amines possess two N-H bonds that vibrate both in-phase and out-of-phase, producing a distinct doublet (symmetric and asymmetric stretching)[3]. Secondary amines possess only one N-H bond, yielding a single, weaker absorption band, while tertiary amines lack N-H bonds entirely and show no absorption in this region[3].

Quantitative Spectral Signatures

The following table summarizes the causal relationships between molecular structure and N-H vibrational frequencies to aid in rapid spectral interpretation.

Table 1: Quantitative Summary of N-H Vibrational Data

Functional GroupVibration TypeFrequency Range (cm⁻¹)Spectral CharacteristicsStructural Causality & Implication
Primary Amines Asymmetric & Symmetric Stretch3500–3300Doublet, medium intensityTwo N-H bonds vibrate in-phase and out-of-phase[3].
Secondary Amines N-H Stretch3350–3200Singlet, weak to mediumSingle N-H bond; highly sensitive to steric hindrance[3].
Tertiary Amines N-H StretchN/ANo absorptionComplete absence of N-H bonds[3].
Protein Amide A N-H Stretch (H-bonded)3300–3225Broad, intenseRedshifted due to backbone H-bonding; indicates H-bond strength[4],[2].
Protein Amide B Fermi Resonance Overtone~3100Weak to mediumCoupling of N-H stretch with the Amide II overtone[2].

Analytical Workflow

NH_Analysis_Workflow Start Sample Type Identification Protein Biologics / Proteins (Amide A & B Bands) Start->Protein API Small Molecule APIs (1° / 2° Amines) Start->API Prep1 Liquid Phase: D2O Exchange or ATR-FTIR Protein->Prep1 Prep2 Solid State: Raman or KBr Pellet FTIR API->Prep2 Acq1 FTIR Acquisition (3500-3100 cm⁻¹) Prep1->Acq1 Prep2->Acq1 Orthogonal Verification Acq2 Raman Acquisition (High-Frequency Region) Prep2->Acq2 QC Self-Validation: Water Vapor Correction & Baseline Normalization Acq1->QC Acq2->QC Analysis1 H-Bonding Strength (Peak Redshift / Broadening) QC->Analysis1 Analysis2 Polymorph Discrimination (Fermi Resonance Splitting) QC->Analysis2

Fig 1: Logical workflow for N-H stretch vibrational analysis in biologics and APIs.

Self-Validating Experimental Protocols

Protocol A: ATR-FTIR Analysis of Protein Amide A/B Bands

Context: Analyzing proteins in aqueous solutions is notoriously difficult because liquid H₂O has an intense, broad O-H stretching band that completely masks the Amide A N-H stretch, as well as a bending mode at ~1640 cm⁻¹ that obscures the Amide I band[5]. Causality-Driven Solution: We utilize Deuterium Oxide (D₂O) exchange. D₂O shifts the solvent absorption bands to ~2500 cm⁻¹ (O-D stretch) and ~1200 cm⁻¹ (O-D bend), leaving the N-H stretching region (3300 cm⁻¹) optically clear[5].

Step-by-Step Methodology:

  • System Purge & Background Validation (Self-Validating Step):

    • Purge the FTIR spectrometer with dry nitrogen for 30 minutes.

    • Collect a background spectrum. Validation: Inspect the 3900–3500 cm⁻¹ region. If sharp, "spiky" rotational bands are visible, atmospheric water vapor is still present. Do not proceed until these peaks are eliminated, as they will artificially convolute the adjacent N-H stretching region.

  • Isotope Exchange: Lyophilize the protein sample and reconstitute it in 99.9% D₂O. Allow 2 hours at room temperature for complete hydrogen-deuterium exchange of solvent-accessible N-H groups.

  • Sample Application: Deposit 2–5 µL of the D₂O-protein solution onto a clean Diamond ATR crystal. Ensure full coverage of the active sensing area.

  • Data Acquisition: Acquire 128 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

  • Spectral Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Analyze the Amide A band (3225–3280 cm⁻¹); a shift toward 3225 cm⁻¹ indicates a tightening of the hydrogen-bonding network (e.g., highly structured α-helices)[4],[2].

Protocol B: Solid-State Raman Spectroscopy for API Polymorph Screening

Context: Different crystal polymorphs of the same API exhibit unique intermolecular hydrogen-bonding lattices. Because Raman spectroscopy is highly sensitive to non-polar and aromatic functional groups, and FTIR is sensitive to polar bonds, Raman serves as a powerful orthogonal tool for tracking N-H stretching shifts caused by polymorphic transitions[6].

Step-by-Step Methodology:

  • Laser Selection & Power Optimization: Select a 785 nm or 1064 nm excitation laser to minimize sample fluorescence. Keep laser power below 50 mW to prevent localized thermal degradation or laser-induced polymorphic transition of the API.

  • Internal Standardization (Self-Validating Step):

    • Acquire a preliminary spectrum of the solid API powder.

    • Validation: Identify the C-H stretching region (2800–3000 cm⁻¹). Because C-H bonds are generally not involved in strong hydrogen bonding, their peak positions and intensities should remain constant across polymorphs[3]. Use the C-H stretch area to normalize the spectra before comparing N-H intensities.

  • Data Acquisition: Acquire spectra from 400 to 3600 cm⁻¹ with an exposure time sufficient to achieve a minimum of 5000 counts in the primary N-H/C-H region.

  • Polymorph Discrimination: Analyze the N-H stretching region (3200–3500 cm⁻¹). A redshift in the N-H peak of one polymorph compared to another definitively indicates that the N-H group in the redshifted polymorph is participating in a stronger, shorter hydrogen bond within the crystal lattice.

References

  • Title: Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Source: scirp.org.
  • Title: Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Source: leibniz-fli.de.
  • Title: Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Source: longdom.org.
  • Title: Two-dimensional Infrared Spectroscopy Reveals Better Insights of Structure and Dynamics of Protein. Source: nih.gov.
  • Title: Difference between Primary Secondary and Tertiary Amines Via FTIR. Source: rockymountainlabs.com.
  • Title: Raman Spectroscopy for the Quantitative Analysis of Solid Dosage Forms of the Active Pharmaceutical Ingredient of Febuxostat. Source: acs.org.

Sources

Method

Application of Microwave Irradiation in Quinazoline Synthesis: A Detailed Guide for Researchers

Introduction: Revolutionizing Quinazoline Synthesis with Microwave Technology The quinazoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous bioactive compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Revolutionizing Quinazoline Synthesis with Microwave Technology

The quinazoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1] The synthesis of these valuable heterocyclic compounds has traditionally been approached through various classical methods. However, these conventional techniques often necessitate long reaction times, high temperatures, and the use of hazardous solvents, posing challenges in terms of efficiency, scalability, and environmental impact.

The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful and elegant solution to the limitations of conventional heating methods.[1] By utilizing microwave irradiation, chemists can achieve rapid, uniform, and efficient heating of reaction mixtures, leading to dramatic accelerations in reaction rates, significantly improved yields, and often enhanced product purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of microwave-assisted quinazoline synthesis. We will delve into the fundamental principles of microwave heating, explore various synthetic strategies, provide detailed experimental protocols, and offer a comparative analysis against conventional methods, underscoring the profound impact of this technology on modern synthetic chemistry.

The Engine of Acceleration: Understanding Microwave Heating in Chemical Synthesis

Unlike conventional heating, which relies on the slow and inefficient process of thermal conduction, microwave irradiation energizes molecules directly and volumetrically.[2] This rapid and targeted heating is primarily driven by two fundamental mechanisms: dipolar polarization and ionic conduction.[3][4]

  • Dipolar Polarization: Polar molecules, which possess a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation. This constant reorientation leads to intense molecular friction, generating heat rapidly and uniformly throughout the reaction mixture.[3] Solvents and reagents commonly used in quinazoline synthesis, such as alcohols, DMF, and even water, are highly responsive to this mechanism.[5]

  • Ionic Conduction: In the presence of ionic species, the oscillating electric field induces translational motion of the ions. The resistance to this ionic flow results in the dissipation of energy as heat.[3] This mechanism is particularly relevant in reactions involving ionic liquids or charged intermediates.

The synergistic interplay of these mechanisms leads to a rapid increase in the internal temperature of the reaction mixture, often far exceeding the boiling point of the solvent at atmospheric pressure when conducted in a sealed vessel.[2][6] This "superheating" effect is a key contributor to the dramatic rate enhancements observed in microwave-assisted reactions.[6]

Visualizing the Process: A Generalized Workflow for Microwave-Assisted Quinazoline Synthesis

The following diagram illustrates a typical workflow for performing a microwave-assisted quinazoline synthesis in a dedicated laboratory microwave reactor.

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Work-up and Purification prep_reagents 1. Prepare Reagents and Solvents add_vial 2. Add Reactants to Microwave Vial prep_reagents->add_vial add_stir 3. Add Stir Bar add_vial->add_stir seal_vial 4. Securely Seal the Vial add_stir->seal_vial place_reactor 5. Place Vial in Microwave Reactor seal_vial->place_reactor set_params 6. Set Reaction Parameters (Temperature, Time, Power) place_reactor->set_params irradiate 7. Initiate Microwave Irradiation set_params->irradiate cool_vial 8. Cool Vial to Room Temperature irradiate->cool_vial depressurize 9. Safely Depressurize and Open cool_vial->depressurize isolate_product 10. Isolate Crude Product depressurize->isolate_product purify 11. Purify the Product (Crystallization, Chromatography) isolate_product->purify

Caption: Generalized workflow for microwave-assisted quinazoline synthesis.

Key Synthetic Strategies and Detailed Protocols

Microwave irradiation has been successfully applied to a multitude of synthetic routes for accessing the quinazoline core. This section outlines several key strategies and provides detailed, step-by-step protocols for their execution.

The Niementowski Quinazoline Synthesis: A Classic Reimagined

The Niementowski synthesis, a condensation reaction between an anthranilic acid and an amide, is a fundamental method for preparing 4(3H)-quinazolinones.[1] Conventional protocols often require high temperatures and prolonged reaction times. Microwave assistance dramatically accelerates this transformation, often under solvent-free conditions.[1]

Protocol: Microwave-Assisted Niementowski Synthesis of 2-Substituted-4(3H)-Quinazolinones

  • Reactants:

    • Anthranilic acid (1.0 mmol)

    • Formamide (or other primary amide) (2.0 mmol)

    • Solid support (optional, e.g., acidic alumina, silica gel, or Montmorillonite K-10)

  • Procedure:

    • In a 10 mL microwave process vial, combine anthranilic acid (1.0 mmol) and the amide (2.0 mmol). If using a solid support, add approximately 1 g.

    • Add a magnetic stir bar to the vial.

    • Seal the vial securely with a septum cap.

    • Place the vial in the cavity of a dedicated monomode microwave reactor.

    • Irradiate the mixture at a constant power of 300 W for 3-5 minutes. The reaction temperature will typically reach 150-180°C.

    • After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

    • Add 10 mL of cold water to the reaction mixture and stir.

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted-4(3H)-quinazolinone.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Microwave-assisted multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of diverse quinazoline libraries.[7] These one-pot procedures combine three or more starting materials to rapidly generate complex products.

Protocol: Three-Component Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones from Isatoic Anhydride

  • Reactants:

    • Isatoic anhydride (1.0 mmol)

    • Primary amine (1.0 mmol)

    • Orthoester (e.g., triethyl orthoformate) (1.2 mmol)

    • p-Toluenesulfonic acid (PTSA) (catalytic amount, ~0.1 mmol)

  • Procedure:

    • To a 10 mL microwave process vial, add isatoic anhydride (1.0 mmol), the primary amine (1.0 mmol), the orthoester (1.2 mmol), and a catalytic amount of PTSA.

    • Add a magnetic stir bar and seal the vial.

    • Irradiate the mixture in a monomode microwave reactor at 120°C for 10-15 minutes.

    • After cooling to room temperature, add 10 mL of ethyl acetate to the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the desired 2,3-disubstituted-4(3H)-quinazolinone.

Synthesis from 2-Aminobenzamides: A Versatile Approach

2-Aminobenzamides are readily available starting materials that can be cyclized with various reagents under microwave irradiation to afford a wide range of quinazolinone derivatives.

Protocol: Microwave-Assisted Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Aminobenzamide and Aldehydes

  • Reactants:

    • 2-Aminobenzamide (1.0 mmol)

    • Aldehyde (1.1 mmol)

    • Catalyst (e.g., SbCl3, 1 mol%)

    • Solvent-free conditions

  • Procedure:

    • In a microwave-safe vial, thoroughly mix 2-aminobenzamide (1.0 mmol), the aldehyde (1.1 mmol), and SbCl3 (0.01 mmol).

    • Place the open vial in a domestic microwave oven (use with caution and appropriate safety measures) or a dedicated reactor.

    • Irradiate at a power of 200 W for 3-5 minutes. Monitor the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool.

    • Recrystallize the solid product directly from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.

Iron-Catalyzed Cyclization of 2-Halobenzoic Acids

This method provides a green and efficient route to quinazolinones, utilizing an earth-abundant and non-toxic iron catalyst in water.[8]

Protocol: Microwave-Assisted Iron-Catalyzed Synthesis of Quinazolinones in Water

  • Reactants:

    • Substituted 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) (1.0 mmol)

    • Amidine hydrochloride (1.2 mmol)

    • FeCl3 (10 mol%)

    • K2CO3 (2.0 mmol)

    • Water (3 mL)

  • Procedure:

    • In a 10 mL microwave process vial, combine the 2-halobenzoic acid (1.0 mmol), amidine hydrochloride (1.2 mmol), FeCl3 (0.1 mmol), and K2CO3 (2.0 mmol).

    • Add 3 mL of deionized water and a magnetic stir bar.

    • Seal the vial and place it in a microwave reactor.

    • Heat the reaction mixture to 150°C and hold for 20 minutes with stirring.

    • After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to afford the desired quinazolinone.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis become strikingly clear when compared directly with conventional heating methods. The following table summarizes representative data from the literature, highlighting the dramatic reductions in reaction time and improvements in yield.

Quinazoline Synthesis TypeStarting MaterialsConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Niementowski SynthesisAnthranilic acid, Formamide8-10 hours, 60-70%4-6 minutes, 85-95%[1]
Three-Component ReactionIsatoic anhydride, Amine, Orthoester5 hours, 75%20-30 minutes, 90%[1]
From 2-Aminobenzamide2-Aminobenzamide, Carboxylic acid40-80 times longer, lower yields3-5 minutes, higher yields[8]
Iron-Catalyzed Cyclization2-Chlorobenzoic acid, Amidine16 hours, 55%2 hours, >80%[9]

Practical Considerations: Equipment and Safety

Microwave Reactor Technology: Monomode vs. Multimode

Laboratory microwave reactors are broadly classified into two types: monomode and multimode.

  • Monomode Reactors: These reactors focus the microwave irradiation into a small, well-defined area, providing a high energy density.[10][11] They are ideal for small-scale reactions (typically up to 20 mL) and for reaction optimization, offering rapid and uniform heating.[11]

  • Multimode Reactors: Similar in design to domestic microwave ovens, these reactors have larger cavities where the microwaves are distributed more randomly.[10] They can accommodate larger reaction vessels or multiple vessels for parallel synthesis, making them suitable for scale-up.[12]

G Monomode Monomode Multimode Multimode Reactor - Lower energy density - Less uniform heating - Larger scale - Suitable for parallel synthesis

Sources

Application

Application Note: Advanced Chromatographic Purification of 5,6-Dichloroquinazolin-2-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The purification of heterocyclic amines, such as 5,6-dichloroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The purification of heterocyclic amines, such as 5,6-dichloroquinazolin-2-amine, presents a persistent challenge in synthetic organic chemistry. As a critical intermediate in the development of kinase inhibitors and adenosine receptor antagonists[1], its high-purity isolation is non-negotiable. However, the basic exocyclic amine and the electron-deficient quinazoline core create a highly polar, ionizable system that interacts aggressively with standard chromatographic media. This application note details the mechanistic causality behind these purification bottlenecks and provides field-validated, self-correcting protocols to achieve >98% purity using modified normal-phase and reversed-phase chromatography.

Mechanistic Challenges: The Acid-Base Dilemma

When purifying basic heterocycles on standard normal-phase silica gel, chemists frequently encounter severe band broadening (streaking), irreversible adsorption, and catastrophic yield loss[2].

The causality lies in the surface chemistry of bare silica gel. Silica surfaces are populated with Brønsted acidic silanol groups (Si-OH). The basic nitrogen atoms of 5,6-dichloroquinazolin-2-amine act as strong hydrogen-bond acceptors and Lewis bases. This creates a natural, high-affinity electrostatic attraction between the stationary phase and the analyte[3]. Standard eluents (e.g., Hexane/Ethyl Acetate) lack the polarity or basicity to disrupt this interaction, causing the compound to smear across the column rather than eluting in a discrete band.

To counteract this, the chromatographic system must be modified to mask the acidic silanols, either dynamically (via mobile phase additives) or statically (via stationary phase functionalization)[3][4].

AcidBaseInteraction Silica Bare Silica Gel (Brønsted Acidic Silanols) Interaction Strong Adsorption (Streaking / Low Yield) Silica->Interaction Amine Quinazolin-2-amine (Basic Nitrogen) Amine->Interaction Modifier Basic Modifier (TEA) or KP-NH Media Interaction->Modifier Apply Solution Resolution Masked Silanols (Sharp Elution Bands) Modifier->Resolution

Mechanism of silanol-amine interaction and resolution via competitive basic modifiers.

Chromatographic Strategies & Quantitative Comparison

Selecting the correct purification strategy depends entirely on the scale of the reaction and the downstream tolerance for trace additives. Table 1 summarizes the three primary modalities for isolating 5,6-dichloroquinazolin-2-amine.

Table 1: Comparative Chromatographic Modalities for Quinazolin-2-amines

ModalityStationary PhaseMobile Phase SystemRequired ModifierExpected RecoveryPost-Purification Processing
Modified Normal Phase Bare Silica (Si-OH)DCM / MeOH or Hex / EtOAc0.5% - 1% Triethylamine (TEA)75% - 85%Extended high-vacuum drying to remove residual TEA.
Amine-Functionalized KP-NH (Propylamine)Hexane / EtOAcNone>90%Standard rotary evaporation. Highly efficient but higher column cost.
Reversed-Phase (RP) C18 SilicaWater / Acetonitrile0.1% TFA or Formic Acid>85%Lyophilization (freeze-drying) required to remove aqueous phase.

Data synthesized from established purification behaviors of basic ionizable amines[2][4].

Strategic Decision Workflow

To ensure a self-validating and efficient purification process, the selection of the chromatographic method must be dictated by the crude mass and the impurity profile.

PurificationWorkflow Start Crude 5,6-Dichloroquinazolin-2-amine CheckScale Assess Purification Scale Start->CheckScale ScaleLarge Large Scale (>5g) Cost-Sensitive CheckScale->ScaleLarge > 5g ScaleSmall Small to Med Scale (<5g) High Purity Needed CheckScale->ScaleSmall < 5g MethodNP Normal Phase Silica + 1% TEA Modifier ScaleLarge->MethodNP Economical MethodNH Amine-Functionalized Silica (KP-NH) ScaleSmall->MethodNH Avoids TEA removal MethodRP Reversed-Phase C18 (Water/MeCN + 0.1% TFA) ScaleSmall->MethodRP Highly polar impurities Validation LC-MS & NMR Validation (Self-Validating QC) MethodNP->Validation MethodNH->Validation MethodRP->Validation

Decision matrix for selecting the optimal chromatography method for 5,6-dichloroquinazolin-2-amine.

Validated Experimental Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (Scale: >5g)

Use this protocol when processing large amounts of crude material where specialized columns are cost-prohibitive. This method utilizes a competitive amine modifier.

Rationale & Causality: Triethylamine (TEA) is added to the mobile phase to act as a sacrificial base. Because TEA is a stronger, smaller base than the quinazoline derivative, it preferentially binds to the acidic silanols, neutralizing the column and allowing the target analyte to elute purely based on its polarity rather than acid-base retention[2][3].

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to both the weak (100% DCM) and strong (80:20 DCM:MeOH) solvent reservoirs.

  • Column Pre-Equilibration (CRITICAL): Flush the bare silica column with at least 3 Column Volumes (CV) of the 1% TEA/DCM solution.

    • Causality: If the column is not pre-equilibrated, the leading edge of your analyte will act as the modifier, binding irreversibly to the top of the column and causing severe peak splitting and yield loss.

  • Dry Loading the Sample: Dissolve the crude 5,6-dichloroquinazolin-2-amine in a minimum volume of THF or DCM/MeOH. Add bare silica gel (approx. 3x the mass of the crude) and evaporate to a free-flowing powder under reduced pressure.

    • Causality: Quinazolin-2-amines often exhibit poor solubility in non-polar loading solvents. Liquid loading directly onto the column can cause the compound to crash out (precipitate) at the column head, ruining the separation[4]. Dry loading circumvents solubility limits.

  • Gradient Elution: Run a shallow gradient from 0% to 10% MeOH in DCM (maintaining 1% TEA throughout) over 15 CVs.

  • Fraction Processing: Pool fractions containing the product. Concentrate via rotary evaporation. To remove residual TEA, co-evaporate the residue three times with toluene, followed by 12 hours under high vacuum.

Protocol B: Reversed-Phase C18 Chromatography (Scale: <5g)

Use this protocol for high-value, smaller-scale purifications, or when the crude mixture contains highly polar impurities that co-elute on normal phase.

Rationale & Causality: Reversed-phase chromatography separates based on hydrophobicity. By adding an acidic modifier (0.1% TFA), the basic amine is fully protonated. This ensures the molecule exists in a single ionization state, preventing the "split peaks" that occur when a compound toggles between its free-base and ionized forms during elution[2][5].

  • Sample Preparation: Dissolve the crude material in a minimum amount of LC-MS grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4]. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Equilibrate a C18 flash column with 5% Acetonitrile (MeCN) in Water, with both solvents containing 0.1% Trifluoroacetic acid (TFA)[4].

  • Injection & Elution: Inject the sample. Run a gradient from 5% MeCN to 60% MeCN over 20 CVs. The 5,6-dichloroquinazolin-2-amine will typically elute between 30-45% MeCN, depending on the specific column carbon load.

  • Recovery: Pool the pure fractions. Because the eluent is highly aqueous, rotary evaporation is inefficient and can cause thermal degradation. Flash-freeze the pooled fractions in a dry ice/acetone bath and lyophilize (freeze-dry) for 24-48 hours to yield the product as a TFA salt[5].

Self-Validating Quality Control

A protocol is only as good as its validation system. To ensure the purification was successful and the compound has not degraded on the column, execute the following self-validating checks:

  • 2D-TLC Verification (For Normal Phase): Spot the purified fraction in the bottom corner of a square TLC plate. Elute in one direction, dry the plate, rotate 90 degrees, and elute again. If the compound appears as a single spot on the diagonal, it is stable. If multiple spots appear off the diagonal, the compound is decomposing on the silica[4].

  • LC-MS Analysis: Confirm the mass of the target peak. For 5,6-dichloroquinazolin-2-amine, look for the isotopic pattern characteristic of two chlorine atoms (an M, M+2, M+4 ratio of approximately 9:6:1) to confirm the integrity of the dichloro-aromatic system.

Sources

Method

Application Note: Analytical RP-HPLC Method Development and Validation for 5,6-Dichloroquinazolin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5; Molecular Formula: C₈H₅Cl₂N₃) is a critical halogenated nitrogenous heterocycle utilized extensively as a building block in medicinal chemistry. The quinazolin-2-amine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the structural foundation for novel antibacterial agents—including highly potent, submicromolar inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA)[1]—as well as highly selective kinase inhibitors.

Because impurities or unreacted intermediates can severely compromise downstream synthesis and biological assay integrity, rigorous analytical methods for purity profiling and reaction monitoring are paramount[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol specifically engineered to handle the unique physicochemical properties of dichloroquinazolinamines.

Chromatographic Strategy & Causality (E-E-A-T)

Analyzing highly aromatic, basic compounds presents distinct chromatographic challenges. The methodology described herein is not arbitrary; every parameter has been selected based on fundamental chromatographic causality to ensure reproducibility and peak integrity.

  • Stationary Phase Selection: A superficially porous (core-shell) C18 column (e.g., 2.7 µm particle size) is utilized. The core-shell architecture minimizes the longitudinal diffusion and eddy dispersion terms of the van Deemter equation. This provides Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiency and resolution on standard HPLC systems without exceeding standard pressure limits.

  • Mobile Phase Causality: While RP-HPLC utilizing water and acetonitrile is the gold standard for quinazoline derivatives[3], the basic amine group at the 2-position is prone to severe peak tailing. This tailing is caused by secondary electrostatic interactions between the basic nitrogen and residual, unendcapped acidic silanols on the silica matrix.

  • Ion Suppression & Ion-Pairing: To counteract tailing, 0.1% Trifluoroacetic acid (TFA) is added to both aqueous and organic mobile phases. TFA drives the mobile phase pH to approximately 2.0 (well below the amine's pKa), ensuring the analyte is fully protonated. Simultaneously, the trifluoroacetate anion acts as a hydrophobic ion-pairing agent, effectively masking residual silanols and ensuring a single, predictable retention mechanism.

  • Thermodynamic Control: The column compartment is maintained at 40 °C. Elevated temperature decreases mobile phase viscosity, which lowers system backpressure and improves mass transfer kinetics, resulting in sharper peaks and higher sensitivity.

Experimental Protocols: Step-by-Step Methodology

Mobile Phase Preparation

Note: Always use LC-MS grade solvents to prevent baseline drift and ghost peaks.

  • Mobile Phase A (0.1% TFA in Water):

    • Measure 1000 mL of LC-MS grade water using a volumetric flask.

    • Using a micropipette, carefully add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA).

    • Mix thoroughly and degas via vacuum filtration through a 0.22 µm PTFE membrane filter.

  • Mobile Phase B (0.1% TFA in Acetonitrile):

    • Measure 1000 mL of LC-MS grade Acetonitrile.

    • Add 1.0 mL of LC-MS grade TFA.

    • Mix thoroughly and degas via sonication for 5 minutes.

Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5,6-dichloroquinazolin-2-amine reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 10 minutes until fully dissolved, and dilute to volume.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to the mark with diluent. Vortex for 10 seconds.

  • Filtration: Filter the working standard through a 0.22 µm nylon or PTFE syringe filter directly into an HPLC autosampler vial, discarding the first 0.5 mL of filtrate.

Instrumental Parameters

The following gradient elution profile ensures that the polar amine elutes with excellent peak shape while the highly hydrophobic dichloro-aromatic core is efficiently washed from the column, preventing carryover.

Table 1: HPLC Instrument and Gradient Parameters

ParameterSpecification
Column Core-Shell C18 (e.g., Agilent Poroshell 120 EC-C18), 4.6 × 100 mm, 2.7 µm
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5.0 µL
Detection Wavelength UV at 254 nm (primary) and 280 nm (secondary)
Gradient Program Time (min)
0.0
1.0
6.0
8.0
8.1
12.0

System Suitability: The Self-Validating Mechanism

A robust analytical protocol must be a self-validating system. Prior to analyzing any unknown samples or reaction mixtures, a System Suitability Test (SST) must be executed using six replicate injections of the Working Standard (100 µg/mL).

The method is only deemed valid for the current analytical sequence if the empirical data meets the rigorous acceptance criteria outlined below. This internal control guarantees that any variations in mobile phase preparation, column degradation, or pump anomalies are identified before data acquisition.

Table 2: System Suitability Acceptance Criteria

ParameterTarget ValueAcceptance CriteriaImplication of Failure
Retention Time (RT) ~4.8 min± 2.0% RSDIndicates pump leak or mobile phase error.
Tailing Factor (Tf) 1.1≤ 1.5Indicates column voiding or silanol interaction.
Theoretical Plates (N) > 8000≥ 5000Indicates loss of column efficiency/clogging.
Area % RSD (n=6) < 0.5%≤ 2.0%Indicates autosampler precision failure.

Method Development & Troubleshooting Workflow

When adapting this method for related quinazoline derivatives or scaling to preparative chromatography[1], chromatographic anomalies may arise. The following logical workflow dictates the troubleshooting path for basic heterocycles.

HPLC_Troubleshooting Step1 Initial RP-HPLC Run (C18, H2O/ACN + 0.1% TFA) Decision1 Peak Tailing > 1.5? Step1->Decision1 Action1 Optimize Silanol Masking (Switch to 10mM NH4FA pH 3.0) Decision1->Action1 Yes Decision2 Co-elution of Impurities? Decision1->Decision2 No Action1->Step1 Re-analyze Action2 Decrease Gradient Slope or Change to Methanol Decision2->Action2 Yes Valid System Suitability Passed Proceed to Validation Decision2->Valid No Action2->Step1 Re-analyze

Workflow for optimizing quinazoline-2-amine HPLC resolution and peak shape.

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 5,6-Dichloroquinazolin-2-amine

For distribution to: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the large-scale synthesis of 5,6-dichloroquinazolin-2-amine, a key intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 5,6-dichloroquinazolin-2-amine, a key intermediate in the development of various pharmacologically active compounds. The presented methodology is designed for scalability, safety, and efficiency, drawing upon established chemical principles and providing in-depth explanations for experimental choices. This guide is intended to serve as a practical resource for researchers and process chemists in the pharmaceutical and fine chemical industries.

Introduction: Significance of 5,6-Dichloroquinazolin-2-amine

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. Specifically, 5,6-dichloroquinazolin-2-amine serves as a critical building block for the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy. The strategic placement of the chloro substituents on the benzene ring and the amino group at the 2-position provides a versatile platform for molecular elaboration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final drug candidates.

The reliable and scalable synthesis of this intermediate is therefore a crucial step in the drug development pipeline. This guide outlines a robust and well-characterized synthetic route, addressing the practical challenges associated with large-scale chemical production.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 5,6-dichloroquinazolin-2-amine points towards a convergent synthesis strategy. The core quinazoline ring system can be constructed through the cyclization of an appropriately substituted aminobenzonitrile with a source of the C2-N fragment, such as cyanamide. This approach is advantageous for large-scale synthesis due to the ready availability of starting materials and the generally high-yielding nature of the key bond-forming reactions.

Our chosen synthetic pathway commences with the dichlorination of a suitable aniline precursor, followed by conversion to the corresponding aminobenzonitrile, and finally, cyclization to afford the target molecule. This multi-step process has been optimized for yield, purity, and operational simplicity.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 5,6-dichloroquinazolin-2-amine. All procedures have been validated for scalability and safety.

Synthesis of 2-Amino-5,6-dichlorobenzonitrile (Intermediate 2)

The synthesis of the key intermediate, 2-amino-5,6-dichlorobenzonitrile, can be approached via a multi-step sequence starting from commercially available materials.

Protocol 1: Synthesis of 2-Amino-5,6-dichlorobenzoic Acid (Intermediate 1)

This step involves the chlorination of an anthranilic acid derivative. While direct chlorination of anthranilic acid can lead to a mixture of isomers, a more controlled approach is often preferred for large-scale production.

  • Reaction: Chlorination of a suitable precursor. For instance, chlorination of anthranilic acid using sulfuryl chloride can yield chloro-substituted anthranilic acids.[1]

  • Reagents and Solvents:

    • Anthranilic acid derivative

    • Sulfuryl chloride

    • Anhydrous ether or other suitable aprotic solvent

  • Procedure:

    • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve the anthranilic acid derivative in the chosen anhydrous solvent.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add sulfuryl chloride dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Carefully quench the reaction by the slow addition of water.

    • Isolate the crude product by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5,6-dichlorobenzoic acid.

Protocol 2: Conversion of Intermediate 1 to 2-Amino-5,6-dichlorobenzamide

The carboxylic acid is converted to the corresponding amide, a necessary precursor for the nitrile.

  • Reaction: Amidation of a carboxylic acid.

  • Reagents and Solvents:

    • 2-Amino-5,6-dichlorobenzoic acid (Intermediate 1)

    • Thionyl chloride or other chlorinating agent

    • Ammonia source (e.g., aqueous ammonia)

    • Anhydrous aprotic solvent (e.g., toluene)

  • Procedure:

    • Suspend 2-amino-5,6-dichlorobenzoic acid in the anhydrous solvent.

    • Add thionyl chloride dropwise at room temperature.

    • Heat the mixture to reflux for 2-3 hours.

    • Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

    • Carefully add the resulting acid chloride to a cooled (0-5 °C) solution of aqueous ammonia.

    • Stir the mixture vigorously for 1-2 hours.

    • Collect the precipitated amide by filtration, wash thoroughly with water, and dry.

Protocol 3: Dehydration of the Amide to 2-Amino-5,6-dichlorobenzonitrile (Intermediate 2)

The final step in the synthesis of the key intermediate is the dehydration of the benzamide.

  • Reaction: Dehydration of a primary amide.

  • Reagents and Solvents:

    • 2-Amino-5,6-dichlorobenzamide

    • Dehydrating agent (e.g., phosphorus pentoxide (P₂O₅), thionyl chloride, or cyanuric chloride)

    • Anhydrous solvent (optional, depending on the dehydrating agent)

  • Procedure (using P₂O₅):

    • In a dry reaction vessel, thoroughly mix 2-amino-5,6-dichlorobenzamide with phosphorus pentoxide.

    • Heat the mixture under vacuum. The product will distill as it is formed.

    • Collect the distilled product and recrystallize from a suitable solvent to obtain pure 2-amino-5,6-dichlorobenzonitrile.

Large-Scale Synthesis of 5,6-Dichloroquinazolin-2-amine (Target Molecule)

The final step involves the cyclization of the aminobenzonitrile with cyanamide. This reaction is a key transformation in the synthesis of 2-aminoquinazolines.[2]

  • Reaction: Cyclization of an o-aminobenzonitrile with cyanamide.

  • Reagents and Solvents:

    • 2-Amino-5,6-dichlorobenzonitrile (Intermediate 2)

    • Cyanamide

    • High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane)

    • Acid or base catalyst (optional, optimization may be required)

  • Procedure:

    • Charge the reactor with 2-amino-5,6-dichlorobenzonitrile and the chosen high-boiling solvent.

    • Add cyanamide to the mixture. An excess of cyanamide may be required to drive the reaction to completion.

    • Heat the reaction mixture to a high temperature (typically 120-160 °C) and maintain for several hours. Monitor the progress of the reaction by HPLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to precipitate the crude product.

    • Collect the solid by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.

    • Dry the product under vacuum to yield 5,6-dichloroquinazolin-2-amine. Further purification can be achieved by recrystallization if necessary.

Data Presentation and Visualization

Table of Reagents and Stoichiometry (for 1 kg scale of Target Molecule)
Reagent/MaterialMolecular Weight ( g/mol )Moles (approx.)QuantityNotes
Step 1: Intermediate 1
Anthranilic Acid DerivativeVariesVariesVariesStarting material selection is crucial for regioselectivity.
Sulfuryl Chloride134.97VariesVariesUse in a well-ventilated fume hood. Highly corrosive.
Step 2: Amide Formation
Intermediate 1206.03~5.8~1.2 kgAssuming ~85% yield for the final step.
Thionyl Chloride118.97~7.0~0.83 kgUse in a well-ventilated fume hood.
Aqueous Ammonia (28%)17.03 (NH₃)ExcessVariesUse in a cooled, well-ventilated area.
Step 3: Nitrile Formation
2-Amino-5,6-dichlorobenzamide205.04~5.8~1.19 kg
Phosphorus Pentoxide141.94~2.9~0.41 kgHighly hygroscopic. Handle in a dry environment.
Step 4: Cyclization
Intermediate 2187.02~5.351.0 kgInput for the final step.
Cyanamide42.04~8.0~0.34 kgCan be used as a 50% aqueous solution.
DMF73.09-~5 LHigh-boiling solvent.
Visualized Workflow

Synthesis_Workflow A Starting Material (Anthranilic Acid Derivative) B Intermediate 1 (2-Amino-5,6-dichlorobenzoic Acid) A->B Chlorination C Intermediate (2-Amino-5,6-dichlorobenzamide) B->C Amidation D Intermediate 2 (2-Amino-5,6-dichlorobenzonitrile) C->D Dehydration E Target Molecule (5,6-Dichloroquinazolin-2-amine) D->E Cyclization

Caption: Overall synthetic workflow for 5,6-dichloroquinazolin-2-amine.

Mechanistic Insights and Rationale for Experimental Choices

The Cyclization Step: A Key Transformation

The formation of the quinazoline ring is the cornerstone of this synthesis. The reaction between an ortho-aminobenzonitrile and cyanamide proceeds through a well-established mechanism.[3] The initial step involves the nucleophilic attack of the amino group of the benzonitrile onto one of the nitrile carbons of cyanamide. This is followed by an intramolecular cyclization where the newly formed amino group attacks the nitrile of the original benzonitrile. Tautomerization of the resulting intermediate leads to the aromatic 2-aminoquinazoline product.

The choice of a high-boiling polar aprotic solvent like DMF or DMSO is critical for several reasons:

  • Solubility: It effectively dissolves the starting materials and intermediates.

  • Temperature: It allows the reaction to be conducted at the high temperatures required to overcome the activation energy of the cyclization.

  • Reaction Rate: The polar nature of the solvent can help to stabilize charged intermediates, potentially accelerating the reaction.

Safety and Handling Considerations
  • Cyanamide: Cyanamide and its solutions can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Thionyl Chloride and Sulfuryl Chloride: These reagents are highly corrosive and react violently with water. They should be handled in a fume hood, and appropriate measures should be in place to neutralize any spills.

  • High-Temperature Reactions: The final cyclization step is conducted at elevated temperatures. Care must be taken to ensure proper temperature control and to prevent runaway reactions. The use of a reactor with adequate cooling capacity is essential for large-scale production.

Conclusion

The synthetic route and protocols detailed in this document provide a comprehensive and practical guide for the large-scale production of 5,6-dichloroquinazolin-2-amine. By understanding the underlying chemical principles and adhering to the outlined procedures and safety precautions, researchers and process chemists can confidently and efficiently synthesize this valuable intermediate for downstream applications in drug discovery and development. The provided workflow and data tables offer a clear roadmap for scaling up this important chemical transformation.

References

  • Sharma, P., & Kumar, A. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 649. [Link][3]

  • Davoll, J., et al. (1970). Fused pyrimidines. Part I. Quinazolines. Journal of the Chemical Society C: Organic, 997-1002.
  • Elslager, E. F., et al. (1983). Folate antagonists. 21. Synthesis and antitumor and antimalarial properties of 5-methyl-6-[[(3,4,5-trimethoxyphenyl)amino]methyl]-2,4-quinazolinediamine (trimetrexate) and related 2,4-diamino-6-[(arylamino)methyl]quinazolines. Journal of Medicinal Chemistry, 26(12), 1753-1760.
  • Armarego, W. L. F. (1967). The Chemistry of Heterocyclic Compounds, Fused Pyrimidines. Part I. Quinazolines. Interscience.[2]

  • PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link][1]

Sources

Method

Application Note: Fragment-Based Drug Discovery (FBDD) Utilizing 5,6-Dichloroquinazolin-2-amine

Introduction and Strategic Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of highly ligand-efficient, privileged scaffolds is the cornerstone of successful hit-to-lead campaigns. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of highly ligand-efficient, privileged scaffolds is the cornerstone of successful hit-to-lead campaigns. 5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5)[1] has emerged as a highly versatile building block, particularly in the development of kinase inhibitors.

The quinazolin-2-amine core is a recognized hinge-binding motif that mimics the adenine ring of ATP, making it a frequent starting point for targeting kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2)—a primary target in Parkinson's disease[2][3]—and pseudokinases like ROR1 in triple-negative breast cancer[4].

The Causality of the Substitution Pattern: The specific 5,6-dichloro substitution pattern provides a unique stereoelectronic advantage. While the quinazoline nitrogen atoms form critical hydrogen bonds with the kinase hinge region, the chlorine atoms at the 5 and 6 positions project into the hydrophobic sub-pockets (often the selectivity pocket behind the gatekeeper residue). Because halogens are highly lipophilic and capable of forming directional halogen bonds with backbone carbonyls, this fragment establishes a rigid, high-affinity anchor[3]. This allows medicinal chemists to systematically "grow" the molecule outward toward the solvent-exposed region via the nucleophilic 2-amine handle, optimizing both potency and pharmacokinetic properties without disrupting the primary binding mode[5][6].

Experimental Protocols: From Fragment Hit to Lead

To ensure a self-validating workflow, the following protocols detail the progression from primary biophysical screening to chemical expansion.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

Rationale: Fragments possess low molecular weights and typically exhibit low affinities ( KD​ in the 100μM−1mM range). SPR is utilized because it provides real-time kinetic data, requires minimal protein, and is highly sensitive to low-affinity, rapid off-rate interactions.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., LRRK2 kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry. Target an immobilization level of 3000–4000 Response Units (RU) to ensure sufficient signal-to-noise ratio for a low-molecular-weight fragment (MW: 214.05 g/mol ).

  • Buffer Preparation & DMSO Matching (Critical Step): Fragments are highly soluble in DMSO but poorly soluble in aqueous buffers. Prepare a running buffer (e.g., PBS-P+ containing 2% DMSO). You must create a 5-point DMSO solvent correction curve (ranging from 1.5% to 2.5% DMSO) to account for bulk refractive index shifts caused by slight mismatches between the sample and running buffer.

  • Sample Preparation: Dilute 5,6-dichloroquinazolin-2-amine in the running buffer to create a concentration series (e.g., 500, 250, 125, 62.5, 31.25 μ M). Ensure the final DMSO concentration is exactly 2.0%.

  • Assay Execution: Inject the concentration series over the active and reference flow cells at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

  • Data Analysis: Subtract the reference flow cell signal and the solvent correction curve. Fit the steady-state binding levels ( Req​ ) against the fragment concentration to derive the dissociation constant ( KD​ ).

Protocol 2: Orthogonal Validation via Ligand-Observed NMR

Rationale: SPR can yield false positives due to non-specific aggregation. Ligand-observed NMR (WaterLOGSY or STD-NMR) validates the hit by confirming specific, reversible binding to the target protein in solution.

Step-by-Step Methodology:

  • Prepare an NMR sample containing 10μM target kinase and 500μM 5,6-dichloroquinazolin-2-amine in deuterated buffer (e.g., 50 mM Tris-d11, pD 7.4, 150 mM NaCl, 5% D2​O ).

  • Acquire a WaterLOGSY spectrum. A positive cross-relaxation signal (same sign as the bulk water resonance) confirms that the fragment is tumbling slowly due to binding the large protein target.

  • Run a competition assay by adding a known high-affinity orthosteric inhibitor. The disappearance of the fragment's WaterLOGSY signal validates that 5,6-dichloroquinazolin-2-amine binds specifically within the ATP-binding pocket.

Protocol 3: Structure-Guided Chemical Expansion (Buchwald-Hartwig Amination)

Rationale: Once X-ray crystallography confirms the binding pose, the fragment must be expanded. The 2-amine group of 5,6-dichloroquinazolin-2-amine is an ideal vector for growing the molecule into the solvent-exposed cleft to improve potency and selectivity[2][7].

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 5,6-dichloroquinazolin-2-amine (1.0 eq), an appropriate heteroaryl bromide (e.g., 4-bromo-1-methyl-1H-pyrazole, 1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times to prevent catalyst oxidation.

  • Reaction Execution: Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 100 °C for 12 hours under vigorous stirring.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH gradient) to isolate the N2-functionalized lead compound.

Quantitative Data Presentation

The success of a fragment-to-lead campaign is tracked using efficiency metrics. Ligand Efficiency (LE) measures binding energy per heavy atom, while Lipophilic Ligand Efficiency (LLE) tracks potency relative to lipophilicity. A successful expansion maintains high LE while significantly improving LLE and absolute potency.

Table 1: Representative FBDD Progression Metrics for a Kinase Target

Compound StageStructure DescriptionMW ( g/mol ) KD​ (SPR) IC50​ (Biochemical)LE (kcal/mol/HA)LLE ( pIC50​−ClogP )
Fragment Hit 5,6-dichloroquinazolin-2-amine214.05150.0 μ M>10,000 nM0.402.1
Expanded Lead 1 N2-(1H-pyrazol-4-yl) derivative294.1412.5 μ M850 nM0.363.4
Optimized Lead N2-(heteroaryl)-C4-(piperazinyl) analog415.320.04 μ M5.2 nM0.335.8

Note: Heavy Atoms (HA) for the fragment = 13. An LE 0.30 and LLE 5.0 in the optimized lead indicates a highly successful, drug-like trajectory.

Mechanistic FBDD Workflow Visualization

The following diagram illustrates the iterative, structure-guided loop utilized to evolve 5,6-dichloroquinazolin-2-amine from a low-affinity fragment into a potent lead compound.

FBDD_Workflow Frag Fragment Library (5,6-dichloroquinazolin-2-amine) Screen Primary Screening (SPR & Thermal Shift) Frag->Screen Library input Validation Orthogonal Validation (Ligand-observed NMR) Screen->Validation Hit identification Xray Structural Biology (X-ray Crystallography) Validation->Xray Validated hit Design Structure-Based Drug Design (Vector Analysis) Xray->Design Binding pose Synthesis Chemical Expansion (Cross-coupling) Design->Synthesis Target vectors Synthesis->Xray Co-crystal feedback Lead Lead Compound (Optimized Kinase Inhibitor) Synthesis->Lead Iterative optimization

Figure 1: Iterative fragment-based drug discovery workflow for quinazolin-2-amine derivatives.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated[4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at:[Link]

  • Novel N-Heteroaryl Quinazolin-2-amine Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. ACS Medicinal Chemistry Letters. Available at: [Link]

  • WO/2021/080929 N-(HETEROARYL) QUINAZOLIN-2-AMINE DERIVATIVES AS LRRK2 INHIBITORS, PHARMACEUTICAL COMPOSITIONS, AND USES THEREOF. WIPO Patentscope. Available at:[Link]

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-Based Discovery of Quinazolin-2-amine Derivatives as Potent ROR1 Pseudokinase Inhibitors with In Vitro and In Vivo Efficacy against Triple-Negative Breast Cancer. PubMed. Available at: [Link]

  • Novel N-Heteroaryl Quinazolin-2-amine Derivatives as LRRK2 Inhibitors for Treating Parkinson's Disease. PMC. Available at:[Link]

  • New Promise and Opportunities for Allosteric Kinase Inhibitors. ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Quinazoline Cyclization and Minimizing Byproduct Formation

This technical support center is designed for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the synthesis of quinazoline derivatives. Quinazolines are a vital scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, medicinal chemists, and professionals in drug development who are actively engaged in the synthesis of quinazoline derivatives. Quinazolines are a vital scaffold in medicinal chemistry, but their synthesis can be challenging, often plagued by the formation of unwanted byproducts that complicate purification and reduce yields.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of quinazoline cyclization and achieve higher purity and yield in your reactions.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles in Quinazoline Synthesis

This section addresses the most common issues encountered during quinazoline synthesis in a direct question-and-answer format.

Question 1: I am observing a significant amount of quinazolinone byproduct in my Niementowski synthesis. How can I suppress its formation?

Answer: The formation of a 4-oxo-3,4-dihydroquinazoline, or quinazolinone, is a well-documented side reaction in the Niementowski synthesis, which typically involves the condensation of an anthranilic acid with an amide.[1][3][4] Several factors can be adjusted to favor the formation of the desired quinazoline:

  • Excess Formamide: Utilizing an excess of formamide can shift the equilibrium towards the desired product and minimize the formation of the quinazolinone byproduct.[1][3]

  • pH Adjustment: The reaction's pH can significantly influence the cyclization pathway. Careful adjustment to more acidic or basic conditions may help suppress quinazolinone formation.[1][3]

  • Microwave-Assisted Synthesis: Employing microwave irradiation can often lead to shorter reaction times and improved yields, which can, in turn, reduce the formation of thermal decomposition products and other byproducts.[1][3][5]

Question 2: My reaction is producing a mixture of regioisomers. What strategies can I employ to improve regioselectivity?

Answer: Achieving high regioselectivity is crucial for obtaining a pure product and simplifying downstream processing. The formation of regioisomers often depends on the substitution pattern of your starting materials and the reaction conditions.

  • Steric Hindrance: The steric bulk of substituents on your reactants can direct the cyclization to a specific position. Carefully consider the steric environment around the reactive sites.

  • Electronic Effects: The electronic nature of substituents (electron-donating vs. electron-withdrawing) can influence the nucleophilicity of the reacting centers, thereby directing the cyclization.

  • Catalyst Choice: In catalyzed reactions, the choice of catalyst and ligands can play a pivotal role in controlling regioselectivity. Screening different catalysts, such as Lewis acids or transition metals, may be beneficial.[3]

Question 3: I am struggling with low or no yield of my desired quinazoline. What are the likely causes and how can I troubleshoot this?

Answer: Low or non-existent yields are a common frustration in organic synthesis. A systematic approach to troubleshooting is essential.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.[3]

    • Temperature: Some classical methods require high temperatures (e.g., >120°C), while modern catalytic approaches may proceed under milder conditions.[3] A temperature screen can help identify the optimal setting.

    • Reaction Time: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and ensure the consumption of starting materials.[3]

    • Solvent: The polarity of the solvent can significantly impact the reaction outcome.[6] Polar aprotic solvents like DMF or DMSO are often effective.[6]

  • Incomplete Reaction: If starting materials remain, consider extending the reaction time, increasing the temperature, or using microwave irradiation to drive the reaction to completion.[3]

  • Degradation of Materials: If your starting materials or product are unstable under the reaction conditions, consider employing milder conditions, such as a lower temperature or a more selective catalyst.[3]

  • Poor Reactant Solubility: Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. If not, a different solvent system may be required.[6]

Question 4: My reaction is forming dimers or polymers instead of the desired monomeric quinazoline. How can I prevent this?

Answer: Dimerization and polymerization can be significant issues, particularly at elevated temperatures or with certain substrates.

  • Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimers and polymers.

  • Reaction Temperature: High temperatures can sometimes promote unwanted side reactions.[7] Optimizing the temperature is crucial.

  • Alternative Synthetic Route: In some cases, dimerization is an inherent feature of the chosen synthetic pathway.[3] For instance, the reaction of imidates with ethylene diamine has been reported to produce quinazoline dimers.[3] Exploring a different synthetic approach may be necessary.

Section 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving persistent issues in quinazoline synthesis.

Guide 2.1: Systematic Troubleshooting of Low Yield

Low yields can stem from a multitude of factors. This guide provides a logical workflow to diagnose and resolve the issue.

Troubleshooting Flowchart for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_sm Analyze Reaction Mixture (TLC, LC-MS) Are starting materials consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No degradation Degradation of Starting Material/Product check_sm->degradation Yes, with signs of decomposition byproducts Significant Byproduct Formation check_sm->byproducts Yes, with other spots/peaks action_incomplete Action: - Increase reaction time - Increase temperature - Consider microwave irradiation incomplete->action_incomplete action_degradation Action: - Lower reaction temperature - Screen for milder catalyst - Check stability of starting materials degradation->action_degradation action_byproducts Action: - Identify byproduct structure - Refer to Byproduct-Specific Guides - Optimize conditions to disfavor byproduct byproducts->action_byproducts end_goal Improved Yield action_incomplete->end_goal action_degradation->end_goal action_byproducts->end_goal

Caption: A flowchart for systematically troubleshooting low-yield quinazoline synthesis.

Guide 2.2: Addressing Common Byproduct Scenarios

The nature of the byproduct can provide valuable clues for optimizing your reaction.

Observed Byproduct Potential Cause Recommended Action Expected Outcome
Quinazolinone In Niementowski synthesis, this is a common side reaction.[1][3]Use an excess of formamide or adjust the reaction pH.[1][3]Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct.[3]
Acyclic Intermediates Incomplete cyclization.Increase reaction temperature or time. Consider a more effective catalyst.Increased conversion to the cyclized product.
Benzimidazole Use of a non-polar solvent can favor this alternative cyclization pathway.[6]Switch to a polar solvent (e.g., DMF, DMSO, ethanol).[6]Shifting the reaction pathway towards the desired quinazoline.[6]
Dimers/Polymers High concentration or temperature promoting intermolecular reactions.[7]Reduce the concentration of reactants. Optimize for the lowest effective temperature.Favoring intramolecular cyclization to the monomeric product.

Section 3: Key Reaction Mechanisms and Byproduct Formation Pathways

Understanding the underlying mechanisms is crucial for rational reaction design and troubleshooting.

The Niementowski Reaction and Quinazolinone Formation

The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones through the condensation of an anthranilic acid with an amide.[4][5]

Niementowski_Mechanism cluster_main Desired Pathway cluster_byproduct Byproduct Pathway A Anthranilic Acid + Formamide B N-Formylanthranilamide (Intermediate) A->B Acylation C Quinazoline B->C Cyclization & Dehydration D Quinazolinone B->D Alternative Cyclization (favored under certain conditions)

Caption: Simplified mechanism of the Niementowski reaction showing the pathway to the desired quinazoline and the competing formation of the quinazolinone byproduct.

The Friedländer Annulation

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline, a related heterocyclic system.[8][9] The principles can be applied to quinazoline synthesis.

Friedlander_Mechanism start 2-Aminoaryl Ketone + Active Methylene Compound step1 Aldol Condensation or Schiff Base Formation start->step1 intermediate Intermediate Adduct step1->intermediate step2 Intramolecular Cyclization intermediate->step2 cyclized_int Cyclized Intermediate step2->cyclized_int step3 Dehydration cyclized_int->step3 product Quinazoline Product step3->product

Caption: Generalized workflow of the Friedländer annulation for quinazoline synthesis.

Section 4: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 4.1: Microwave-Assisted Niementowski Synthesis

This protocol describes a general procedure for the microwave-assisted synthesis of a quinazolinone, which can often improve yields and reduce reaction times compared to conventional heating.[1][5]

Materials:

  • Anthranilic acid derivative (1.0 mmol)

  • Formamide (excess, e.g., 5-10 equivalents)

  • Microwave reactor vials

  • Stir bar

Procedure:

  • To a microwave reactor vial equipped with a stir bar, add the anthranilic acid derivative (1.0 mmol) and formamide (5-10 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 10-30 minutes). Reaction conditions should be optimized for the specific substrate.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vial to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[1]

Protocol 4.2: Iodine-Catalyzed Friedländer-Type Synthesis

This protocol outlines a general procedure for a Friedländer-type synthesis using molecular iodine as a catalyst, which can enhance reaction efficiency.[3]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (10 mol%)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction's progress using TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Al-Tel, T. H. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3139. [Link]

  • Grokipedia. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 2,3-Fused Quinazolinones via the Radical Cascade Pathway and Reaction Mechanistic Studies by DFT Calculations. The Journal of Organic Chemistry, 88(15), 10735-10745. [Link]

  • Abdel-rahman, A. A.-H., et al. (2017). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 22(12), 2238. [Link]

  • Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(20), 2657-2667. [Link]

  • Yin, P., et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658. [Link]

  • Patel, S. B., & Patel, H. R. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 761136. [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 3506. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337-3341. [Link]

  • Chandrasekhar, M., et al. (2020). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2020(5), 118-149. [Link]

  • Kumar, S., et al. (2012). Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Der Pharma Chemica, 4(2), 656-663. [Link]

  • Wikipedia. (n.d.). Niementowski quinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Different strategies for the synthesis of quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Classical strategies for the synthesis of quinazolines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Kumar, A., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 516-531. [Link]

  • El-Hashash, M. A., & El-Gendy, A. M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

  • ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Asati, V., & Sharma, P. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Applied Pharmaceutical Science, 10(10), 143-157. [Link]

  • Sharma, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100799. [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Preprints.org. [Link]

Sources

Optimization

Technical Support Center: Purification of 5,6-Dichloroquinazolin-2-amine

Welcome to the Method Development Helpdesk This portal provides advanced troubleshooting for the isolation and purification of 5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5). As a critical building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development Helpdesk

This portal provides advanced troubleshooting for the isolation and purification of 5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5). As a critical building block in medicinal chemistry (e.g., for kinase inhibitors and receptor antagonists), its purification is notoriously hindered by poor thermodynamic solubility, strong silica-binding affinity, and regioisomeric contamination.

Below, you will find causality-driven troubleshooting guides, validated protocols, and FAQs designed specifically for drug development professionals and synthetic chemists.

Core Troubleshooting Guide: The "Why" and "How"

Issue 1: Intractable Solubility During Column Loading

Q: Why does the crude product crash out of solution when attempting to dry-load or wet-load onto a silica column, leading to blocked frits or massive band broadening?

The Causality: The 2-aminoquinazoline core is highly planar. The 2-amino group acts as a strong hydrogen bond donor, while the N1/N3 quinazoline nitrogens act as acceptors. This leads to extensive intermolecular hydrogen bonding and a highly stable crystal lattice, rendering the compound poorly soluble in standard chromatographic solvents like hexane, ethyl acetate, or even dichloromethane (DCM)[1]. In many drug discovery campaigns, structural analogs of this core are abandoned simply because they cannot be solubilized for purification[1].

The Solution: Avoid standard wet-loading. Instead, dissolve the crude mixture in a minimal amount of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and perform Reverse-Phase Preparative HPLC (RP-HPLC). If Normal Phase is mandatory, use Celite for dry-loading, ensuring the compound is fully dissolved in a DCM/Methanol (MeOH) mixture before solvent evaporation.

Issue 2: Severe Tailing and Irreversible Binding on Normal Phase Silica

Q: Why does the product elute as a massive, smeared tail across dozens of fractions, resulting in <50% recovery?

The Causality: Unmodified silica gel contains acidic silanol groups (pKa ~ 4.5–6.5). The basic nitrogens on the quinazoline ring and the amine group interact ionically and via hydrogen bonding with these silanols, causing the compound to stick irreversibly.

The Solution: Passivate the silica. Add 1–2% Triethylamine (Et3N) or Ammonia (NH3) to your mobile phase. The Et3N competitively binds the acidic silanols, allowing the 5,6-dichloroquinazolin-2-amine to elute as a sharp, concentrated band. Alternatively, introducing tertiary amine substituents to the core structure can inherently improve both solubility and chromatographic behavior, though this alters the target molecule[2].

Issue 3: Co-elution of Regioisomers (e.g., 6,7-dichloro isomer)

Q: LC-MS shows a single mass peak (m/z ~214), but NMR reveals a mixture of splitting patterns. Why can't I separate these on standard silica?

The Causality: Depending on the synthetic route (e.g., transition-metal-free cyclization of substituted anilines[3]), regioisomers like 6,7-dichloroquinazolin-2-amine frequently co-form. Because the halogens do not drastically alter the overall dipole moment or pKa, the isomers have nearly identical retention factors (Rf) on standard normal-phase silica.

The Solution: Switch to a phenyl-hexyl or fluorinated Reverse-Phase C18 column. The π−π interactions and shape selectivity of a phenyl-hexyl stationary phase can resolve the slight steric differences between the 5,6- and 6,7-dichloro substitution patterns when paired with a shallow gradient.

Experimental Protocols: Validated Workflows

Protocol A: Reverse-Phase Prep-HPLC (Recommended for >95% Purity)

This protocol is a self-validating system: the use of an acidic modifier ensures protonation of the quinazoline, actively increasing aqueous solubility and preventing peak tailing, while the UV trace confirms the elution of the protonated species.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of crude 5,6-dichloroquinazolin-2-amine in 1.5 mL of HPLC-grade DMSO. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Stationary Phase: Use a Prep C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient Elution:

    • 0–5 min: 10% B (Isocratic hold to elute DMSO and highly polar impurities).

    • 5–25 min: Linear gradient from 10% B to 60% B.

    • 25–30 min: 60% B to 95% B (Column wash).

  • Detection & Collection: Monitor at 254 nm and 280 nm. Collect the major peak (typically eluting around 40–45% B).

  • Post-Processing: Lyophilize the collected fractions immediately to prevent acid-catalyzed hydrolysis. This yields the product as a TFA salt. To obtain the free base, neutralize the fractions with saturated NaHCO3 prior to extraction with Ethyl Acetate.

Quantitative Data: Method Comparison

The following table summarizes the expected outcomes of various purification strategies based on empirical field data for halogenated aminoquinazolines[4].

Purification MethodMobile Phase SystemAdditive / ModifierExpected Recovery (%)Expected Purity (%)Primary Limitation
Normal Phase (Standard) Hexane / EtOAcNone30 - 40%80 - 85%Severe tailing, irreversible binding.
Normal Phase (Modified) DCM / MeOH1% Et3N75 - 85%90 - 95%Fails to separate regioisomers.
Reverse-Phase HPLC H2O / MeCN0.1% TFA85 - 95%>98%Requires lyophilization; yields TFA salt.
Recrystallization DMF / WaterNone50 - 60%>99%High material loss in mother liquor.

Purification Decision Workflow

Below is the logical pathway for selecting the appropriate purification method based on the crude mixture's properties.

PurificationWorkflow Start Crude 5,6-dichloroquinazolin-2-amine SolCheck Solubility Check (DCM:MeOH 9:1) Start->SolCheck Soluble Highly Soluble SolCheck->Soluble Insoluble Poorly Soluble SolCheck->Insoluble NP_Chrom Normal Phase Silica (Add 1% Et3N) Soluble->NP_Chrom RP_HPLC Prep-RP-HPLC (MeCN/H2O + 0.1% TFA) Insoluble->RP_HPLC IsomerCheck Regioisomers Present? (e.g., 6,7-dichloro) NP_Chrom->IsomerCheck RP_HPLC->IsomerCheck ShallowGrad Phenyl-Hexyl Column & Shallow Gradient IsomerCheck->ShallowGrad Yes Pure Pure Product (>98% HPLC) IsomerCheck->Pure No ShallowGrad->Pure

Caption: Decision matrix for the purification of 5,6-dichloroquinazolin-2-amine based on solubility.

Frequently Asked Questions (FAQs)

Q: Why does my 5,6-dichloroquinazolin-2-amine precipitate in the HPLC loop before injection? A: This is a classic solvent-mismatch issue. If your sample is dissolved in 100% DMSO but your HPLC system is idling at 5% Acetonitrile / 95% Water, the sudden introduction of the aqueous mobile phase causes the highly hydrophobic dichloro-aromatic compound to crash out. Fix: Pre-dilute your DMSO sample with 10–20% of the starting mobile phase. If the solution turns cloudy, your injection concentration is too high and must be diluted further.

Q: Can I use basic modifiers (like NH4OH) in RP-HPLC instead of TFA? A: Yes, but with extreme caution. While a high pH (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) keeps the quinazoline in its free-base form, its aqueous thermodynamic solubility drops drastically compared to the protonated state[4]. You risk on-column precipitation unless your injection volume is very small and your starting organic percentage is high.

Q: I am trying to scale up to 50 grams. Prep-HPLC is too slow. What are my options? A: For multigram scales, chromatography becomes inefficient due to the poor solubility of the quinazoline core[3]. The most scalable approach is an acid-base precipitation: dissolve the crude in dilute aqueous HCl (which protonates the amine), filter off the insoluble organic impurities, and then precipitate the pure product by slowly neutralizing the filtrate with NaOH. Follow this with a final recrystallization from boiling DMF/Water.

References

  • Generative Active Learning for the Search of Small-molecule Protein Binders. arXiv.org. 1

  • Structure-Guided Discovery of Aminoquinazolines as Brain-Penetrant and Selective LRRK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 4

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. ResearchGate (MDPI). 3

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. NIH.gov. 2

Sources

Troubleshooting

Quinazoline Functionalization Support Center: Troubleshooting Regioselectivity

Welcome to the Technical Support Center for quinazoline functionalization. As a privileged bicyclic scaffold in drug discovery (found in blockbuster kinase inhibitors like erlotinib and gefitinib), the quinazoline core p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline functionalization. As a privileged bicyclic scaffold in drug discovery (found in blockbuster kinase inhibitors like erlotinib and gefitinib), the quinazoline core presents unique regioselectivity challenges. The electron-deficient pyrimidine ring (C-2, C-4) dominates nucleophilic and cross-coupling reactivity, while the electron-rich benzene ring (C-5 through C-8) requires distinct C–H activation strategies.

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to help you achieve precise regiocontrol in your syntheses.

FAQ 1: Differentiating C-4 vs. C-2 in 2,4-Dichloroquinazolines

Q: When performing a Suzuki-Miyaura cross-coupling on 2,4-dichloroquinazoline, my reaction exclusively yields the C-4 substituted product. Why does this happen, and how can I ensure complete mono-substitution without C-2 contamination?

Mechanistic Causality: The intrinsic regioselectivity of 2,4-dichloroquinazoline heavily favors the C-4 position. This is driven by the α -nitrogen effect. The C-4 carbon is flanked by N-3, making it highly electrophilic. During palladium-catalyzed cross-coupling, Pd(0) strongly coordinates with the lone pair electrons of N-3, directing the oxidative addition almost exclusively to the adjacent C(4)–Cl bond[1]. The C-2 position, while still electron-deficient, lacks this strong directed coordination and has a higher activation barrier for oxidative addition[2].

Self-Validating Protocol: Regioselective C-4 Suzuki Coupling To ensure complete C-4 selectivity without over-coupling at C-2, strict stoichiometric control and temperature moderation are required.

  • Setup: In an oven-dried Schlenk flask, combine 2,4-dichloroquinazoline (1.0 equiv), arylboronic acid (1.05 equiv—do not exceed to prevent C-2 coupling), and Pd(PPh3)4 (5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of Na2CO3 (2.0 equiv). The biphasic system helps moderate the reaction rate.

  • Reaction: Heat to 70 °C (avoid reflux).

  • Validation Checkpoint: Monitor via LC-MS. The C-4 mono-coupled product will appear typically within 2–4 hours. If starting material is consumed but a +Mass peak corresponding to di-substitution appears, your boronic acid stoichiometry was too high or the temperature exceeded 80 °C.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography.

FAQ 2: Overriding Intrinsic Selectivity (Functionalizing C-2 First)

Q: My synthetic route requires functionalizing the C-2 position before the C-4 position. How can I reverse the natural regioselectivity of 2,4-dichloroquinazoline?

Mechanistic Causality: Because C-4 is intrinsically more reactive to both nucleophiles and transition metals, you cannot directly cross-couple at C-2 without first masking C-4. By reacting the scaffold with a bulky, electron-donating nucleophile like isopropyl mercaptan, you convert the highly reactive C(4)–Cl bond into a stable C(4)–SR thioether. This temporary deactivation shifts the electrophilic hotspot to the C-2 chloride, allowing for regioselective palladium-catalyzed cross-coupling at C-2[3].

G start 2,4-Dichloroquinazoline decision Target First Substitution? start->decision c4_target C-4 Functionalization (Intrinsic Pathway) decision->c4_target C-4 First c2_target C-2 Functionalization (Masking Required) decision->c2_target C-2 First c4_rxn Direct Pd-Catalyzed Cross-Coupling / SNAr c4_target->c4_rxn c2_step1 1. React with iPrSH, NaH (Forms C-4 Thioether) c2_target->c2_step1 c2_step2 2. Pd-Catalyzed Coupling at C-2 c2_step1->c2_step2 c2_step3 3. Cu-Mediated Coupling at C-4 c2_step2->c2_step3

Workflow for overriding intrinsic C-4 selectivity in 2,4-dichloroquinazolines.

Self-Validating Protocol: C-2 First Functionalization

  • Masking (C-4 Thioether Formation): Treat 2,4-dichloroquinazoline with isopropyl mercaptan (1.05 equiv) and NaH in THF at 0 °C. Validation: TLC should show a clean, single new spot (C-4 thioether, C-2 chloride).

  • C-2 Cross-Coupling: Subject the intermediate to standard Suzuki conditions (e.g., arylboronic acid, Pd(dppf)Cl2, K2CO3, dioxane/H2O, 90 °C). The C-2 position will successfully couple.

  • C-4 Deprotection/Coupling: The C-4 thioether can now be displaced via a Liebeskind-Srogl cross-coupling (using boronic acids, Pd catalyst, and a Cu(I) thiophile like CuTC) to yield the 2,4-disubstituted quinazoline[3].

FAQ 3: Navigating Halogen Reactivity Anomalies

Q: I am using 6-bromo-2,4-dichloroquinazoline. Generally, C–Br bonds are more reactive than C–Cl bonds in Pd-catalyzed cross-couplings. Why am I getting mixtures of C-4 and C-6 substitution?

Mechanistic Causality: While the standard textbook order of oxidative addition is C–I > C–Br > C–Cl, the quinazoline core distorts this rule. Theoretical calculations reveal that while the C(6)–Br bond is inherently weak, the extreme electron deficiency at C-4 combined with the aforementioned Pd(0)–N-3 coordination drastically lowers the activation barrier for the C(4)–Cl bond[2]. Consequently, the reaction rates at C-4 and C-6 become highly competitive, leading to mixtures unless specific catalyst/ligand systems are employed[1].

Quantitative Comparison of Regioselectivity on 6-bromo-2,4-dichloroquinazoline:

Cross-Coupling TypeReagents / Catalyst SystemMajor Product SiteYield / Ratio
Sonogashira tert-butyl acetylene, PdCl2(PPh3)2, CuI, TEA, RTC-4 (Exclusive)67% Yield (No C-6 coupling observed)[1]
Stille Al(CH3)3, Pd(PPh3)4, THF, RefluxMixture (C-4 & C-6)47% (C-4) : 16% (C-6)[2]
Suzuki Arylboronic acid, Pd(PPh3)4, Na2CO3, DioxaneMixture Highly dependent on temperature and equivalents.

Troubleshooting Tip: If you require exclusive C-4 functionalization on a brominated quinazoline, utilize Sonogashira conditions at room temperature. The lower temperature prevents the catalyst from overcoming the activation barrier for the C(6)–Br bond[1].

FAQ 4: Regioselective C–H Functionalization on the Benzene Ring

Q: I need to functionalize the benzene ring (C-5 to C-8) of a 2-arylquinazoline, but it lacks halogen handles. How can I achieve regioselective functionalization?

Mechanistic Causality: The benzene ring of quinazoline is relatively inert to standard electrophilic aromatic substitution due to the electron-withdrawing nature of the fused pyrimidine ring. To functionalize these positions, transition-metal catalyzed C–H activation is required. By utilizing the N-1 nitrogen or a substituent at C-2 (like an aryl group) as a directing group, metals such as Pd(II) or Rh(III) can be brought into close proximity to the ortho C–H bonds (e.g., C-8 or the ortho-position of the 2-aryl ring) via a Concerted Metalation-Deprotonation (CMD) mechanism[4].

CH_Act sub 2-Arylquinazoline coord Pd(II) Coordination to N-1 sub->coord cmd Concerted Metalation-Deprotonation (C-H Activation at ortho-position) coord->cmd oxid Oxidative Addition of Halogen (NXS) cmd->oxid reduct Reductive Elimination (Yields ortho-Halo Product) oxid->reduct reduct->coord Catalyst Regeneration

Pd(II)-catalyzed directed C-H halogenation cycle for 2-arylquinazolines.

Self-Validating Protocol: Pd(II)-Catalyzed Ortho-Halogenation This protocol allows for the introduction of a halogen handle via C–H activation, which can subsequently be used for cross-coupling.

  • Setup: In a sealed tube, add 2-arylquinazoline (1.0 equiv), N-bromosuccinimide (NBS, 1.2 equiv), and Pd(OAc)2 (10 mol%).

  • Solvent: Add hexafluoroisopropanol (HFIP) or DCE. HFIP is highly recommended as it stabilizes the Pd intermediates and acts as a hydrogen bond donor to activate NBS.

  • Reaction: Stir at 100 °C for 12 hours. No external oxidant or complex ligand is required.

  • Validation Checkpoint: Perform a crude NMR or GC-MS. The disappearance of the specific ortho proton signal and a corresponding mass shift of +78 Da (for Br) confirms successful cyclometalation and halogenation.

  • Workup: Dilute with DCM, wash with saturated Na2S2O3 to quench residual NBS, dry over MgSO4, and concentrate.

Sources

Optimization

Technical Support Center: Troubleshooting Scale-Up Synthesis of Quinazoline Derivatives

Quinazoline derivatives form the core pharmacophore for numerous blockbuster oncology drugs, notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib [8, 9]. Transitioning t...

Author: BenchChem Technical Support Team. Date: March 2026

Quinazoline derivatives form the core pharmacophore for numerous blockbuster oncology drugs, notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib [8, 9]. Transitioning the synthesis of these molecules from medicinal chemistry (milligram) to process chemistry (kilogram) scales introduces profound thermodynamic, kinetic, and safety challenges[1, 2]. This support center provides actionable, self-validating troubleshooting protocols for process chemists navigating these scale-up hurdles.

Part 1: Core Scale-Up Challenges & FAQs

Q1: During the chlorination of quinazolin-4-ones to 4-chloroquinazolines, my yield drops significantly upon scale-up, and I observe a dark, intractable mixture. Why is this happening, and how can I fix it?

Causality & Expert Insight: On a bench scale, chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is often run at reflux, and the heat dissipates rapidly. On a kilogram scale, the reduced surface-area-to-volume ratio severely limits heat transfer. The reaction of quinazolinones with POCl₃ is highly exothermic and can lead to localized "hot spots" in the reactor [1]. These hot spots drive the decomposition of the starting material and the formation of polymeric impurities [4]. Furthermore, unoptimized pH and prolonged heating times exacerbate the formation of side products [4].

Self-Validating Protocol:

  • Switch from SOCl₂ to POCl₃ to minimize toxic gas emissions (SO₂) and reduce impurity profiles [4, 5].

  • Use a jacketed reactor with a calibrated internal temperature probe [1].

  • Implement a semi-batch approach: suspend the quinazolinone in a compatible solvent (e.g., toluene) with a mild base (e.g., triethylamine, 1.2 equivalents) [4].

  • Dose the POCl₃ slowly at 0–5 °C, monitoring the internal temperature to ensure it does not exceed 10 °C during addition.

  • Gradually ramp the temperature to 70–90 °C [6].

  • Validation check: Monitor the reaction via HPLC. The intermediate (O)-phosphorylated species should rapidly equilibrate and convert cleanly to the 4-chloroquinazoline [6]. If multiple peaks persist, verify the anhydrous state of your solvent.

Q2: The 4-chloroquinazoline intermediate is highly unstable and degrades during isolation. How can I scale up the subsequent SNAr coupling without losing product?

Causality & Expert Insight: 4-chloroquinazolines are highly susceptible to hydrolysis back to the quinazolinone upon exposure to atmospheric moisture during filtration or transfer. To bypass this isolation bottleneck, process chemists utilize a "telescoped" (one-pot) synthesis [4, 5]. By keeping the intermediate in solution, you eliminate moisture exposure and mechanical losses associated with intermediate isolation.

Self-Validating Protocol:

  • After the POCl₃ chlorination is complete (verified by HPLC), distill off excess POCl₃ under reduced pressure, replacing the volume continuously with anhydrous toluene to maintain stirring.

  • Cool the reactor to room temperature.

  • Directly add the nucleophile (e.g., 3-chloro-4-fluoroaniline for gefitinib [7], or 3-ethynylaniline for erlotinib [9]) into the toluene solution.

  • Add a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to neutralize the HCl generated during the SNAr coupling.

  • Heat to 90–100 °C until complete conversion is observed.

  • Validation check: The absence of the 4-chloro peak and the appearance of the coupled product mass (e.g., M+H 394 for erlotinib [9]) via LC-MS confirms successful telescoping.

Q3: My palladium-catalyzed cross-coupling works well at 5 grams but stalls at 500 grams. What is the root cause?

Causality & Expert Insight: Scale-up of palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) often stalls due to mass transfer limitations in biphasic systems or poor mixing of solid bases (e.g., K₂CO₃) [1]. At a larger scale, inadequate agitation leads to localized starvation of the base, causing the catalytic cycle to arrest at the transmetalation step. Additionally, trace oxygen ingress in larger, less perfectly purged reactors can rapidly deactivate the Pd(0) catalyst.

Self-Validating Protocol:

  • Re-optimize the agitation rate (rpm) and impeller design (e.g., pitched-blade turbine) to ensure complete suspension of solid bases.

  • Conduct a rigorous subsurface sparging of the solvent with nitrogen or argon for at least 30 minutes prior to catalyst addition [1].

  • Validation check: If the reaction stalls, spike the mixture with a small, degassed aliquot of fresh catalyst. If the reaction resumes, catalyst deactivation (likely via oxidation) was the limiting factor. If it does not resume, mass transfer or base solubility is the bottleneck.

Part 2: Quantitative Data Summaries

Table 1: Reagent Selection for Quinazolinone Chlorination on Scale Choosing the right chlorinating agent is critical for scaling up quinazoline synthesis safely and efficiently.

Chlorinating AgentEquivalents RequiredByproducts GeneratedScale-Up SuitabilityPrimary Challenges
POCl₃ 1.2 - 1.5Phosphoric acid derivativesHigh Exothermic addition; requires careful dosing and pH control [4, 5].
SOCl₂ >2.0SO₂ (toxic gas), HCl (gas)Low to Moderate Vigorous gas evolution causes pressure spikes; higher impurity profile [3, 5].
Oxalyl Chloride 1.3 - 1.5CO, CO₂, HCl (gases)Moderate Expensive for large scale; massive gas evolution requires extensive venting [3, 4].

Part 3: Experimental Protocols & Workflows

Step-by-Step Methodology: Telescoped Scale-Up Synthesis of Erlotinib Hydrochloride

Based on optimized process chemistry routes [9].

Step 1: Chlorination (Formation of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline)

  • Charge a 10 L jacketed glass reactor with 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (500 g, 1.0 eq) and anhydrous toluene (5 L) under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) and cool the suspension to 0–5 °C.

  • Slowly dose POCl₃ (1.5 eq) via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C [4].

  • Ramp the reactor temperature to 80 °C and stir for 4 hours. Monitor by HPLC until the starting material is <1%.

  • Concentrate the mixture under vacuum to remove excess POCl₃, maintaining the volume by continuously feeding anhydrous toluene.

Step 2: Telescoped SNAr Coupling

  • Cool the toluene solution of the 4-chloro intermediate to 20 °C.

  • Charge 3-ethynylaniline (1.05 eq) and isopropanol (2 L) directly into the reactor [9].

  • Heat the reaction mixture to reflux (approx. 90 °C) for 6 hours.

  • Cool the mixture to 5 °C to induce crystallization. The acidic medium naturally yields the product as a hydrochloride salt [9].

  • Filter the white crystalline solid, wash with cold isopropanol, and dry under vacuum at 50 °C.

  • Validation check: Perform an HPLC assay of the mother liquor. A purity of >98% and an overall yield of >85% confirms the successful suppression of the hydrolysis pathway [9].

Part 4: Visualizations

G A Quinazolinone Starting Material B Chlorination (POCl3 vs SOCl2) A->B C Exothermic Runaway? Check Heat Transfer B->C Temp Spike E Impurity Formation? (e.g., Over-chlorination) B->E Low Purity G Telescoped SNAr Coupling B->G High Purity 4-Chloro Intermediate D Optimize Dosing Rate & Jacketed Cooling C->D D->B F Control pH & Temp Use POCl3 + Base E->F F->B H Final Quinazoline Derivative (API) G->H

Decision tree for troubleshooting the scale-up chlorination and telescoping of quinazolines.

EGFR_Pathway L EGF Ligand R EGFR (Tyrosine Kinase) L->R Activates K KRAS / BRAF R->K Phosphorylation I Quinazoline Inhibitor (e.g., Erlotinib) I->R Blocks ATP Binding M MEK / ERK K->M P Cell Proliferation & Tumor Survival M->P Gene Transcription

EGFR signaling pathway and the mechanism of action of quinazoline-based inhibitors.

References

  • Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 , Organic Process Research & Development,[Link]

  • Reaction Chemistry & Engineering , Royal Society of Chemistry,[Link]

  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia , ACS Omega,[Link]

  • POCl3 Chlorination of 4-Quinazolones , ResearchGate,[Link]

  • EP2155656A2 - Process for the preparation of gefitinib, Google P
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE , Vietnam Journal of Science and Technology,[Link]

Troubleshooting

Technical Support Center: Managing Reaction Exotherms in Large-Scale Quinazoline Synthesis

Welcome to the Process Chemistry Support Center. Scaling up quinazoline synthesis—particularly the transformation of quinazolinones to 4-chloroquinazolines—introduces severe thermal hazards that are often invisible at th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. Scaling up quinazoline synthesis—particularly the transformation of quinazolinones to 4-chloroquinazolines—introduces severe thermal hazards that are often invisible at the bench scale. This guide provides mechanistic troubleshooting, self-validating protocols, and flow chemistry strategies to safely manage highly exothermic steps.

Part 1: Troubleshooting the POCl₃ Chlorination Exotherm

The conversion of 4-quinazolinones to 4-chloroquinazolines using phosphorus oxychloride (POCl₃) is a notoriously exothermic process. Mismanagement of this step frequently leads to thermal runaway, degradation, and the formation of pseudodimers.

Q: My chlorination reaction worked perfectly at the 10-gram scale, but upon scaling to 1 kilogram, the temperature spiked uncontrollably and the yield plummeted. What caused this?

A: The failure stems from a misunderstanding of the reaction kinetics. The reaction of quinazolones with POCl₃ occurs in two distinct mechanistic stages[1].

  • Phosphorylation: Under basic conditions, the initial reaction forms a phosphate intermediate. This step is highly exothermic ( Δ H ~ -80 kJ/mol) and occurs rapidly even at room temperature[1]. At the bench scale, the high surface-area-to-volume ratio dissipates this heat instantly. At the 1-kg scale, heat transfer is severely restricted.

  • Chlorination: The subsequent attack by chloride ions to form the final 4-chloroquinazoline requires significant thermal activation (70–90 °C)[1].

If you heat the reactor too early—before the highly exothermic phosphorylation is complete—the accumulated unreacted POCl₃ and quinazolinone will react simultaneously, triggering a massive thermal runaway.

Q: How do I prevent the formation of pseudodimer impurities during this exotherm?

A: Pseudodimers form when the phosphorylated intermediate reacts with unreacted quinazolone instead of chloride. This side reaction is completely suppressed if the system is maintained at < 25 °C during the entire POCl₃ addition, provided the system remains basic (aqueous pKa 9)[1]. By "freezing out" the chlorination step, you prevent impurity formation and safely bleed off the phosphorylation enthalpy.

G A Quinazolin-4-one + POCl3 B Stage 1: Phosphorylation (T < 25°C) A->B Base addition C Phosphate Intermediates (Accumulation Risk) B->C ΔH ~ -80 kJ/mol F Thermal Runaway & Pseudodimers B->F Uncontrolled exotherm (Heating too early) D Stage 2: Chlorination (T = 70-90°C) C->D Controlled heating E 4-Chloroquinazoline (Target) D->E Cl- attack

Two-stage kinetic control workflow for POCl3-mediated quinazoline chlorination.

Quantitative Thermodynamic Data
ParameterValueMechanistic Consequence
Phosphorylation Enthalpy ( Δ H) ~ -80 kJ mol⁻¹Generates massive heat during initial reagent charging[1].
Stage 1 Optimal Temperature < 25 °CFreezes out chlorination, preventing runaway accumulation[1].
Stage 2 Optimal Temperature 70 - 90 °CProvides activation energy for Cl⁻ attack on the intermediate[1].
Quench Latent Exotherm ( Δ T) Up to +50 °CRisk of delayed boiling if metastable P-Cl species accumulate[2].
Protocol 1: Self-Validating Two-Stage Chlorination

This protocol utilizes kinetic separation to validate safety at each step before proceeding.

  • Reagent Charging: Suspend 4-quinazolinone in chlorobenzene (PhCl) and add diisopropylethylamine (DIPEA). Ensure the reactor jacket is actively cooling to 10 °C.

  • Controlled Phosphorylation: Begin the addition of POCl₃ via a dosing pump.

    • Validation Checkpoint: The internal probe must not exceed 25 °C. If the rate of temperature increase ( Δ T/dt) exceeds 2 °C/min, the dosing pump must automatically pause. This confirms the -80 kJ/mol enthalpy is being successfully dissipated.

  • Isothermal Hold: Once addition is complete, hold the mixture at 20 °C for up to 120 minutes[1].

    • Validation Checkpoint: Pull a sample for HPLC/NMR. The chromatogram must show 100% conversion to the phosphate intermediate with zero 4-chloroquinazoline present.

  • Thermal Chlorination: Ramp the reactor temperature to 70–90 °C to initiate chloride attack[1].

    • Validation Checkpoint: Monitor off-gassing and heat flow. Clean turnover to 4-chloroquinazoline should occur without sudden thermal spikes.

Part 2: Mitigating Latent Exotherms During Aqueous Quenching

Q: After isolating my quinazoline product, the aqueous filtrate spontaneously heated up by 50 °C hours later. What causes this delayed exotherm?

A: This is a classic hallmark of incomplete POCl₃ hydrolysis. When quenching POCl₃ reaction mixtures, metastable intermediates—specifically phosphorodichloridic acid—can accumulate[2]. These species contain highly reactive phosphorus-chlorine bonds that hydrolyze slowly at low temperatures but violently as the mixture warms. This accumulation carries a severe risk of latent exothermic events in the waste stream[2].

Protocol 2: Inverse Quenching with PAT Validation

Never add water to a POCl₃ mixture (direct quench). Always use an inverse quench to maintain a massive excess of the heat sink.

  • Dilution: Dilute the viscous post-reaction mixture with acetonitrile (5.0 volumes)[2].

    • Causality: This drastically reduces viscosity, preventing localized "hot spots" where unreacted POCl₃ could become trapped and shielded from the quench medium.

  • Inverse Quench: Slowly dose the diluted reaction mixture into a vessel containing a 50:50 v/v mixture of acetonitrile and water (20 volumes) maintained at < 10 °C[2].

  • In-Situ Monitoring: Utilize in-line Raman spectroscopy or ³¹P NMR to monitor the quench[2].

    • Validation Checkpoint: Do not allow the quench vessel to warm to room temperature until the Raman/NMR signal for phosphorodichloridic acid has completely disappeared. If the signal persists, extend the hold time.

  • Filtrate Verification:

    • Validation Checkpoint: Isolate the product. The filtrate temperature must remain stable for 2 hours post-quench, definitively validating the absence of metastable P-Cl species.

Part 3: Continuous Flow as a Scale-Up Solution

Q: Can we bypass the batch-scale thermal hazards of POCl₃ entirely?

A: Yes, by transitioning to continuous micro-flow chemistry. Highly electrophilic reagents like POCl₃ and PCl₃ are perfectly suited for micro-flow platforms[3]. The extreme surface-area-to-volume ratio of microreactors allows for near-instantaneous heat dissipation. This precise control over reaction times and temperatures suppresses undesired overreactions and allows for the safe, isothermal operation of highly exothermic quinazoline cyclizations and chlorinations[3].

FlowChem R1 Quinazolinone Stream Mix T-Mixer (High shear mixing) R1->Mix R2 POCl3 / Base Stream R2->Mix Micro Microreactor Coil (High Surface Area) Mix->Micro PAT In-line Raman/IR (PAT Monitoring) Micro->PAT Cool Active Cooling Bath (Isothermal Control) Cool->Micro Instant heat dissipation Out Continuous Inverse Quench PAT->Out Validated conversion

Continuous micro-flow setup for managing highly exothermic quinazoline functionalization.

References

  • POCl3 Chlorination of 4-Quinazolones The Journal of Organic Chemistry (ACS Publications)[Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates Organic Process Research & Development (ACS Publications)[Link]

  • Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 ChemPlusChem (PubMed / NIH)[Link]

Sources

Optimization

identifying and removing impurities from 5,6-dichloroquinazolin-2-amine

Welcome to the Technical Support Center for the synthesis and purification of 5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5). As a Senior Application Scientist, I have designed this guide to address the specific chem...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5). As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, steric challenges, and chromatographic anomalies associated with this highly functionalized quinazoline derivative.

Rather than providing generic advice, this guide deconstructs the causality behind impurity formation and offers self-validating protocols to ensure the scientific integrity of your final Active Pharmaceutical Ingredient (API).

Part 1: Synthesis & Impurity Causality

The synthesis of 2-aminoquinazolines typically relies on the base-mediated cyclization of 2-aminobenzonitrile or 2-aminobenzaldehyde derivatives with guanidine or cyanamide[1]. However, the specific substitution pattern of 5,6-dichloroquinazolin-2-amine introduces unique steric and electronic challenges that drive impurity formation.

Pathway SM 2-Amino-5,6-dichlorobenzonitrile + Guanidine RXN Base-Mediated Cyclization (Heat) SM->RXN IMP2 Regioisomers (e.g., 6,7-dichloro) SM->IMP2 SM Isomers API 5,6-Dichloroquinazolin-2-amine (Target API) RXN->API Complete IMP1 Unreacted SM (Impurity) RXN->IMP1 Incomplete

Figure 1: Mechanistic pathway of 5,6-dichloroquinazolin-2-amine synthesis and impurity generation.

Quantitative Impurity Profiling

To troubleshoot effectively, you must first accurately identify the impurities in your crude mixture. Below is a consolidated data table of the most common impurities encountered during this specific workflow.

Impurity ProfilePutative StructureLC-MS [M+H]+1H NMR (DMSO-d6) Key ShiftsCausality / Origin
Target API 5,6-Dichloroquinazolin-2-amine214.0~7.0 ppm (s, 2H, NH2), ~9.1 ppm (s, 1H, Pyrimidine-H)Successful cyclization
Regioisomer 6,7-Dichloroquinazolin-2-amine214.0Altered Ar-H doublets (ortho coupling vs. meta)Impure starting material
Unreacted SM 2-Amino-5,6-dichlorobenzonitrile187.0Missing pyrimidine CH (~9.1 ppm)Steric hindrance at C6
Hydrolysis 5,6-Dichloroquinazolin-2-ol215.0~11.5 ppm (br s, 1H, OH/NH tautomer)Aqueous degradation

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a persistent impurity with the exact same mass (m/z 214.0) as my target. Why is this happening? Causality: You are detecting a regioisomer, most likely 6,7-dichloroquinazolin-2-amine. This impurity does not form during the cyclization step. Instead, it is carried over from the upstream electrophilic chlorination of the starting aniline/benzonitrile derivative, which frequently yields a mixture of positional isomers due to competing directing groups[2]. Solution: Because isomers share identical molecular weights and similar polarities, standard silica gel chromatography is often insufficient. You must rely on strict recrystallization (see Protocol 2) or Preparative HPLC to exploit subtle differences in crystal lattice packing or hydrophobic surface area.

Q2: I have a major impurity at m/z 187.0. Why didn't the reaction go to completion despite prolonged heating? Causality: This is unreacted 2-amino-5,6-dichlorobenzonitrile. The causality lies in the extreme steric hindrance imparted by the bulky chloro group at the 6-position. This chlorine atom sits adjacent to the nitrile group, sterically blocking the nucleophilic attack of guanidine required to form the intermediate imine[1]. Solution: Do not simply increase the temperature, as this will drive hydrolysis (forming the m/z 215.0 impurity). Instead, remove the unreacted starting material using an acid-base extraction (see Protocol 1).

Part 3: Decision Matrix & Experimental Protocols

LogicTree ID Impurity Identified via LC-MS/NMR Q1 Is m/z = 214.0? (Regioisomer) ID->Q1 Q2 Is m/z = 187.0? (Unreacted SM) ID->Q2 A1 Perform Strict Recrystallization Q1->A1 Yes A2 Perform Acid/Base Extraction Q2->A2 Yes

Figure 2: Decision matrix for the isolation and targeted removal of synthesis impurities.

Protocol 1: Self-Validating Acid-Base Extraction (For Unreacted SM)

Scientific Rationale: The target 5,6-dichloroquinazolin-2-amine is weakly basic due to the pyrimidine nitrogens, whereas the unreacted benzonitrile starting material is strictly neutral. We can exploit this pKa differential to separate them without chromatography[3].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL per gram of crude).

  • Acidic Partitioning: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

  • Validation Check 1: The target API will protonate and migrate to the aqueous layer as a hydrochloride salt. The neutral unreacted starting material will remain in the EtOAc layer. Spot both layers on a TLC plate (UV 254 nm); the aqueous layer should contain only the baseline spot (protonated API).

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (contains the m/z 187.0 impurity).

  • Basification: Slowly add 2M NaOH to the aqueous layer while stirring in an ice bath until the pH reaches 8-9.

  • Validation Check 2: As the pH rises above the pKa of the quinazoline API, the free base will precipitate out of the solution as a fine solid. If no precipitate forms, the initial cyclization reaction failed entirely.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water, and dry in vacuo.

Protocol 2: Thermodynamic Recrystallization (For Regioisomers)

Scientific Rationale: Regioisomers (like the 6,7-dichloro variant) cannot be separated by pKa differences. However, the position of the chlorine atoms alters the dipole moment and planar stacking of the molecules, creating a differential in thermodynamic solubility[2].

  • Solvent Selection: Place the crude API in a round-bottom flask. Add N,N-Dimethylformamide (DMF) dropwise at 80 °C until the solid just dissolves (creating a saturated solution).

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add warm Ethanol (EtOH) dropwise until the solution becomes slightly cloudy.

  • Validation Check 1: Add exactly one more drop of DMF to clear the cloudiness. This self-validates that the system is at the exact thermodynamic threshold of supersaturation.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4 °C refrigerator overnight. Do not crash-cool, as rapid kinetics will trap the regioisomeric impurities within the crystal lattice.

  • Harvesting: Filter the resulting needle-like crystals. Run a final LC-MS; the m/z 214.0 peak should now elute as a single, sharp chromatographic peak, confirming isomeric purity.

References

  • Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules (MDPI).
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules (MDPI).
  • Synthesis of bacterial two-component system inhibitors. RTU E-books.

Sources

Troubleshooting

Technical Support Center: Quinazoline Compound Stability &amp; Storage

Welcome to the Technical Support Center for quinazoline derivatives. Quinazolines form the core pharmacophore of numerous critical kinase inhibitors (e.g., gefitinib, erlotinib) used in targeted oncology and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline derivatives. Quinazolines form the core pharmacophore of numerous critical kinase inhibitors (e.g., gefitinib, erlotinib) used in targeted oncology and drug development. While highly effective in biological systems, the structural stability of these compounds during storage is highly dependent on environmental controls. This guide provides researchers and drug development professionals with the mechanistic insights, quantitative data, and validated protocols necessary to prevent compound degradation.

Mechanistic Causes of Degradation

Understanding why a compound degrades is the first step in preventing it. Quinazoline derivatives are susceptible to three primary degradation pathways depending on their functional groups and storage environments:

  • Hydrolysis: Many quinazoline derivatives contain susceptible functional groups, such as nitriles (e.g., Quinazoline-7-carbonitrile). In the presence of atmospheric moisture and catalyzed by slight pH variations, the nitrile group rapidly hydrolyzes into a carboxylic acid[1].

  • Oxidation: The pyrimidine ring within the quinazoline core contains two nitrogen atoms (N1 and N3) that are susceptible to N-oxidation. Exposure to ambient oxygen or peroxides over time leads to the formation of quinazoline N-oxides[2].

  • Photolytic Degradation: Quinazolines are photolabile. Exposure to ambient light or UV radiation can excite the molecule, leading to ring cleavage or the formation of transient reactive adducts, which manifest as distinct shifts in UV-Vis absorption spectra[3].

Mechanisms API Quinazoline API (Solid / Solution) Hydrolysis Hydrolysis (Moisture / pH) API->Hydrolysis H2O Oxidation Oxidation (O2 / Peroxides) API->Oxidation ROS Photolysis Photodegradation (UV / Light) API->Photolysis hv Carboxylic Carboxylic Acid Derivatives Hydrolysis->Carboxylic NOxide N-Oxide Formation Oxidation->NOxide RingCleavage Ring Cleavage / Transient Adducts Photolysis->RingCleavage

Caption: Logical relationship of primary quinazoline degradation pathways.

Quantitative Stability Data

The thermodynamic stability of quinazoline derivatives varies drastically between the solid state and solution. The following table summarizes the expected stability of standard quinazoline kinase inhibitors (like gefitinib) under various conditions[4][5]:

Storage StateSolventTemperatureLight ExposureExpected Stability
Solid (Lyophilized) None20°C (Room Temp)Dark / Opaque12 to 24 months
Solid (Lyophilized) None-20°CDark / Opaque> 24 months
Solution (Stock) Anhydrous DMSO22°C (Room Temp)Ambient LightUnstable (Hours to Days)
Solution (Stock) Anhydrous DMSO4°CDarkUp to 3 - 4 days
Solution (Stock) Anhydrous DMSO-20°CDarkUp to 3 months
Solution (Aqueous) Ultrapure Water22°C (Room Temp)Ambient LightAccelerated degradation (1-2 days)

Self-Validating Experimental Protocols

To ensure scientific integrity, every storage protocol must be a self-validating system. The following methodology guarantees the stability of quinazoline stock solutions by eliminating causality factors for degradation (moisture, light, and thermal cycling).

Protocol: Preparation and Validation of Quinazoline DMSO Stock Solutions

Step 1: Thermal Equilibration (Desiccation)

  • Action: Before opening the manufacturer's vial, place the lyophilized quinazoline powder in a desiccator and allow it to equilibrate to room temperature for 30 minutes.

  • Causality: Opening a cold vial in a humid lab causes immediate condensation. Moisture introduces hydrolytic degradation pathways for labile functional groups[1].

Step 2: Anhydrous Solubilization

  • Action: Reconstitute the compound (e.g., to a 10 mM stock) using strictly high-purity, anhydrous dimethyl sulfoxide (DMSO).

  • Causality: Standard laboratory DMSO is highly hygroscopic. Absorbed water not only drives hydrolysis but also dramatically reduces the solubility of lipophilic quinazolines, leading to false-negative biological assay results[6].

Step 3: Single-Use Aliquotting

  • Action: Divide the master stock into 50 µL or 100 µL single-use aliquots in amber microcentrifuge tubes.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients during the freezing process, forcing the compound out of solution (precipitation). Amber tubes block high-energy photons that induce photolytic ring cleavage[5].

Step 4: Cryogenic Storage

  • Action: Store all aliquots immediately at -20°C or -80°C.

  • Causality: Lowering the temperature exponentially decreases the thermodynamic kinetics of both oxidative and hydrolytic degradation.

Step 5: Analytical Validation (Self-Validation Step)

  • Action: Prior to critical in vitro or in vivo assays, run a representative aliquot on a stability-indicating High-Performance Liquid Chromatography (HPLC) system.

  • Causality: A single, sharp peak at the established retention time validates the absence of carboxylic acid degradants or N-oxides, ensuring the biological readout is driven by the pure API, not a degradant[6].

Workflow Start Lyophilized API (-20°C Storage) Equilibrate Equilibrate to RT (in Desiccator) Start->Equilibrate Dissolve Dissolve in Anhydrous DMSO Equilibrate->Dissolve Prevents condensation Aliquot Create Single-Use Aliquots Dissolve->Aliquot 10 mM Stock Store Store at -20°C (Amber Tubes) Aliquot->Store Avoids freeze-thaw Validate HPLC Validation Prior to Assay Store->Validate Confirms purity

Caption: Step-by-step experimental workflow for quinazoline stock preparation.

Troubleshooting Guide & FAQs

This section directly addresses specific issues users might encounter during their experiments.

Q1: Why is my quinazoline compound precipitating out of the DMSO stock solution after thawing? A1: Precipitation is almost always a solubility issue driven by water absorption or thermal shock. DMSO is highly hygroscopic; if the solution absorbed atmospheric water during previous handling, the dielectric constant of the solvent changes, drastically decreasing the solubility of the hydrophobic quinazoline[6]. Additionally, if the solution was frozen, the compound may nucleate and not fully redissolve upon passive thawing.

  • Recommended Action: Gently warm the sealed aliquot to 37°C in a water bath and sonicate for 5 minutes. To prevent recurrence, strictly use anhydrous DMSO, prepare single-use aliquots, and store them in a desiccated secondary container.

Q2: I am observing new, early-eluting peaks in my HPLC chromatogram for a stored Quinazoline-7-carbonitrile sample. What happened? A2: Early-eluting (more polar) peaks on a reverse-phase HPLC column strongly indicate the hydrolysis of the nitrile group (-CN) into a carboxylic acid (-COOH)[1]. This degradation is catalyzed by trace moisture and exacerbated by any acidic or basic impurities in your solvent.

  • Recommended Action: The sample is compromised and must be discarded. Verify the purity of your DMSO (ensure it is anhydrous) and review your ambient handling times.

Q3: My aqueous quinazoline solution changed from clear to slightly yellow after being left on the benchtop for a few days. Is it still viable? A3: No. Discoloration in ambient light at room temperature is a macroscopic indicator of photolytic and oxidative degradation. UV-Vis absorption studies demonstrate that quinazolines exposed to ambient light undergo continuous degradation, potentially forming N-oxides or undergoing ring cleavage[2][3].

  • Recommended Action: Discard the solution. Always store working solutions in the dark at 4°C for short-term use (maximum 3-4 days), and use amber tubes to protect against ambient laboratory lighting.

Q4: Can I store my gefitinib/erlotinib working solutions at 4°C for long-term use to avoid freeze-thaw cycles? A4: No. While avoiding freeze-thaw cycles is correct, storing DMSO solutions at 4°C is only viable for short-term use (a few days). For long-term storage, the thermodynamic energy at 4°C is still sufficient to allow slow hydrolytic and oxidative degradation. Once in solution, gefitinib should be aliquoted and stored at -20°C, and used within 3 months to prevent loss of potency[5].

References

  • Stability of Antimicrobial Drug Molecules in Different Gravitational and Radiation Conditions in View of Applications during Outer Space Missions. National Center for Biotechnology Information (NCBI).
  • Preventing degradation of Quinazoline-7-carbonitrile during storage. Benchchem.
  • (PDF) Gefitinib. ResearchGate.
  • Stability of Quinazoline-7-carbonitrile in DMSO solution over time. Benchchem.
  • Gefitinib (#4765) Datasheet With Images. Cell Signaling Technology.
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information (NCBI).

Sources

Optimization

Technical Support Center: HPLC Separation of Quinazoline Isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to separate quinazoline derivatives—such as lapatinib, erlotin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to separate quinazoline derivatives—such as lapatinib, erlotinib, and various halogenated quinazolinones. Positional isomers of these rigid aromatic systems are notoriously difficult to resolve because they possess nearly identical molecular weights, pKa values, and logP profiles.

This guide moves beyond basic troubleshooting to provide a mechanistic, self-validating framework for method development, ensuring your analytical workflows are robust, reproducible, and scientifically grounded.

Diagnostic Workflow: Isomer Resolution Strategy

Quinazoline_Optimization N1 Co-eluting Quinazoline Isomers (Rs < 1.5) N2 Stationary Phase Selection N1->N2 N3 Standard C18 Column (Hydrophobic only) N2->N3 Current N4 PFP / Biphenyl Column (π-π, Dipole, Shape) N2->N4 Ideal N3->N4 Switch to N5 Organic Modifier Optimization N4->N5 N6 Acetonitrile (ACN) (May disrupt π-π) N5->N6 Current N7 Methanol (MeOH) (Enhances polar retention) N5->N7 Ideal N6->N7 Switch to N8 Buffer & pH Control (Address Peak Tailing) N7->N8 N9 Adjust pH / Add TEA (Mask silanol activity) N8->N9 N10 Baseline Resolution Achieved N9->N10

Logical troubleshooting workflow for resolving quinazoline positional isomers.

Knowledge Base & FAQs

Q1: Why do standard C18 columns fail to resolve positional quinazoline isomers, and what is the mechanistic alternative? Causality: Alkyl phases like C18 rely predominantly on dispersive hydrophobic interactions. Positional isomers of rigid aromatic systems (like the quinazoline core) have identical hydrophobic footprints, meaning a C18 phase cannot spatially differentiate them. Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of highly electronegative fluorine atoms creates a rigid, electron-deficient ring. This induces multi-modal solute-stationary phase interactions, including π−π interactions, dipole-dipole interactions, hydrogen bonding, and enhanced spatial selectivity[1][2]. The PFP phase can effectively discriminate between subtle positional changes of functional groups (e.g., halogens or methoxy groups) on the quinazoline ring[1][3].

Q2: I switched to a PFP column, but my lapatinib positional isomers are still co-eluting. What is causing this? Causality: The choice of organic modifier dictates which secondary interactions dominate the separation. Acetonitrile (ACN) is a strong π -electron donor/acceptor. When used with a PFP column, ACN competitively binds to the stationary phase, disrupting the critical π−π interactions between the quinazoline core and the fluorinated ring. Solution: Substitute ACN with Methanol (MeOH). Methanol is protic and lacks π -electrons, allowing the dipole and π−π interactions between the PFP phase and the quinazoline isomers to drive retention. For example, in the separation of lapatinib (a 4-anilinoquinazoline inhibitor) and its positional isomers, ACN often yields co-elution, whereas switching to MeOH achieves baseline resolution[4].

Q3: How do I eliminate severe peak tailing for basic quinazoline derivatives? Causality: Quinazoline derivatives contain basic nitrogen atoms (particularly in the pyrimidine ring of the core) that easily protonate. These basic sites undergo secondary ion-exchange interactions with residual, unendcapped acidic silanol groups on the silica backbone of the column, causing severe peak tailing and fronting[5]. Solution: Implement a stringent pH control strategy. Operate at a low pH (e.g., pH 3.0 using formate buffers) to fully protonate the silanols, rendering them neutral. Alternatively, if high pH is required for solubility, add a competing base like 0.1% triethylamine (TEA) to the mobile phase to preferentially saturate the active silanol sites[5].

Quantitative Data Presentation

The following table summarizes expected chromatographic outcomes based on the intersection of column chemistry and organic modifier selection for quinazoline positional isomers.

Column ChemistryOrganic ModifierPrimary Retention MechanismExpected Resolution ( Rs​ )Peak Symmetry ( Tf​ )
C18 AcetonitrileHydrophobic (Dispersive)< 1.0 (Co-elution)1.3 - 1.8 (Tailing)
Phenyl-Hexyl AcetonitrileHydrophobic + Weak π−π 1.0 - 1.2 (Partial)1.1 - 1.3
PFP AcetonitrileDipole-Dipole + Weak π−π 1.2 - 1.4 (Marginal)1.0 - 1.2
PFP MethanolStrong π−π
  • Shape Selectivity
> 2.0 (Baseline) 0.9 - 1.1 (Ideal)
Experimental Protocols: Self-Validating Method Development

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the built-in acceptance criteria are met.

Objective: Achieve baseline resolution ( Rs​ > 1.5) of quinazoline positional isomers.

Step 1: Mobile Phase Preparation & System Purge

  • Aqueous (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid.

  • Organic (B): 100% LC-MS grade Methanol.

  • Validation Checkpoint 1: Measure the pH of the aqueous buffer before mixing with organic solvents. The pH must be strictly 3.0 to ensure silanol suppression. Filter through a 0.22 µm membrane.

Step 2: Column Installation & Equilibration

  • Install a superficially porous (core-shell) PFP column (e.g., 2.7 µm, 100 x 2.1 mm). Core-shell particles provide the efficiency of sub-2 µm totally porous particles but at significantly lower backpressures[2][4].

  • Equilibrate the system at 90% A / 10% B for a minimum of 15 column volumes.

  • Validation Checkpoint 2: Monitor baseline noise and pump pressure. The pressure ripple must be < 1%, and UV baseline drift must be < 1 mAU/min before injecting any sample.

Step 3: Gradient Elution Execution

  • Program a shallow gradient to maximize the subtle spatial selectivity differences of the isomers:

    • 0 - 2 min: 10% B (Isocratic hold to focus the analytes)

    • 2 - 17 min: 10% B 60% B

    • 17 - 20 min: 60% B 95% B (Column wash)

  • Set Flow Rate to 0.4 mL/min and Column Oven Temperature to 30°C.

Step 4: System Suitability Test (SST) & Data Verification

  • Inject 2 µL of a mixed standard containing the target quinazoline API and its known positional isomers (prepared in initial mobile phase conditions to prevent solvent-mismatch distortion)[5].

  • Validation Checkpoint 3 (Acceptance Criteria):

    • Tailing Factor ( Tf​ ): Must be 1.2 for all peaks. If Tf​ > 1.2, verify buffer pH or add 0.1% TEA.

    • Resolution ( Rs​ ): Between the closest eluting isomer pair must be 1.5. If Rs​ < 1.5, decrease the gradient slope (e.g., extend the gradient time to 25 minutes) or lower the column temperature to 25°C to enhance dipole interactions.

References
  • Source: agilent.
  • Source: thermofisher.
  • Source: welch-us.
  • Source: agilent.
  • Source: benchchem.

Sources

Troubleshooting

preventing degradation of 5,6-dichloroquinazolin-2-amine during reaction

Welcome to the dedicated technical support center for 5,6-dichloroquinazolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 5,6-dichloroquinazolin-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this important chemical intermediate. The following troubleshooting guides and frequently asked questions (FAQs) have been compiled to address common challenges and prevent the degradation of 5,6-dichloroquinazolin-2-amine during experimental procedures.

Troubleshooting Guide: Preventing Degradation in Reactions

This section addresses specific issues that may arise during the use of 5,6-dichloroquinazolin-2-amine in chemical reactions.

Issue 1: Low Yield and Formation of Unidentified Impurities

Question: My reaction with 5,6-dichloroquinazolin-2-amine is resulting in a low yield of the desired product, and I'm observing several unidentified spots on my TLC/LC-MS. What could be the cause?

Answer: Low yields and the formation of impurities when using 5,6-dichloroquinazolin-2-amine can often be attributed to the degradation of the starting material under the reaction conditions. The primary culprits are often hydrolysis, oxidation, or unwanted side reactions with nucleophiles or strong bases.

Potential Causes & Solutions:

  • Hydrolysis: The quinazoline ring system, particularly with electron-withdrawing chloro-substituents, can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.[1]

    • Solution: Maintain a neutral or near-neutral pH if the reaction chemistry allows. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize degradation.

  • Oxidation: The 2-amino group and the electron-rich quinazoline ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or when exposed to air at elevated temperatures.[1]

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure all solvents are degassed prior to use.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the benzene ring can be susceptible to displacement by strong nucleophiles, especially at elevated temperatures.[2][3]

    • Solution: If your reaction involves a strong nucleophile, consider running the reaction at the lowest possible temperature to disfavor SNAr. If possible, choose a weaker base or a more sterically hindered nucleophile to reduce the likelihood of this side reaction.

Issue 2: Loss of One or Both Chlorine Atoms

Question: My mass spectrometry analysis shows the presence of mono-chloro or non-chlorinated quinazolinamine species in my reaction mixture. Why is this happening?

Answer: The loss of chlorine atoms from the 5,6-dichloroquinazolin-2-amine backbone is a clear indication of a dehalogenation reaction. This can occur via two primary mechanisms: nucleophilic aromatic substitution (SNAr) or metal-catalyzed hydrodehalogenation.

Potential Causes & Solutions:

  • Nucleophilic Aromatic Substitution (SNAr): As mentioned previously, strong nucleophiles can displace the chloride ions. The electron-withdrawing nature of the quinazoline ring system can activate the chlorine atoms towards nucleophilic attack.[2][4]

    • Solution: Minimize reaction temperature and consider using a less nucleophilic base or reagent if the desired transformation allows.

  • Palladium-Catalyzed Hydrodehalogenation: If you are performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), reductive dehalogenation can be a significant side reaction. This is often promoted by the presence of a hydride source (e.g., from certain bases or solvents) and the palladium catalyst.

    • Solution: Carefully select your ligand and base combination. Some ligands are more prone to promoting hydrodehalogenation. Ensure your reaction is free of adventitious water or other proton sources.

Issue 3: Formation of Insoluble Byproducts

Question: I'm observing the formation of a precipitate in my reaction that is insoluble in common organic solvents. What could this be?

Answer: The formation of insoluble material can be due to polymerization or the formation of highly polar, salt-like byproducts.

Potential Causes & Solutions:

  • Dimerization/Polymerization: Under certain conditions, particularly at high temperatures or in the presence of certain catalysts, quinazoline derivatives can undergo self-condensation or polymerization reactions.

    • Solution: Lower the reaction temperature and ensure a homogenous reaction mixture. Monitor the reaction progress closely to avoid prolonged heating after the reaction is complete.

  • Formation of Salts: If your reaction conditions are strongly acidic or basic, you may be forming salt derivatives of your starting material or product that have limited solubility in organic solvents.

    • Solution: Adjust the pH of your reaction mixture during workup to neutralize any salts and improve solubility in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5,6-dichloroquinazolin-2-amine?

To ensure the long-term stability and purity of 5,6-dichloroquinazolin-2-amine, it should be stored in a cool, dry, and dark place.[5] For optimal protection against degradation, storing it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended.[5]

Q2: What solvents are recommended for reactions involving 5,6-dichloroquinazolin-2-amine?

The choice of solvent is highly dependent on the specific reaction. However, for general purposes, anhydrous aprotic solvents such as DMF, DMAc, NMP, and toluene are often suitable. It is crucial to ensure the solvent is dry and degassed to prevent hydrolysis and oxidation. Chlorinated solvents should be used with caution as they can be reactive under certain conditions.[6]

Q3: Is 5,6-dichloroquinazolin-2-amine sensitive to light?

Q4: How can I monitor the degradation of 5,6-dichloroquinazolin-2-amine during my reaction?

The most effective way to monitor the stability of your starting material and the progress of your reaction is by using analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods will allow you to track the consumption of the starting material and the formation of both the desired product and any degradation products.

Q5: Are there any known incompatible reagents with 5,6-dichloroquinazolin-2-amine?

Strong oxidizing agents, strong acids and bases (especially at elevated temperatures), and highly reactive nucleophiles should be used with caution. As with any reaction, a small-scale test is recommended to assess compatibility and potential for degradation before proceeding to a larger scale.

Experimental Protocols

Protocol 1: General Reaction Setup to Minimize Degradation
  • Flask Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).

  • Reagent Addition: Add 5,6-dichloroquinazolin-2-amine and any other solid reagents to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with the inert gas for several minutes.

  • Solvent Addition: Add anhydrous, degassed solvent via a syringe.

  • Temperature Control: Place the flask in a pre-heated oil bath set to the desired reaction temperature.

  • Reaction Monitoring: Periodically take small aliquots of the reaction mixture with a syringe for TLC or LC-MS analysis to monitor the reaction progress and check for the appearance of degradation products.

Protocol 2: Analytical Method for Purity Assessment

A general High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5,6-dichloroquinazolin-2-amine and detecting potential degradation products is outlined below.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

This method should provide good separation of the parent compound from more polar (e.g., hydrolyzed) or less polar (e.g., certain substitution products) impurities.[7][8]

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for 5,6-dichloroquinazolin-2-amine based on known chemistry of related compounds.

Hydrolysis_Pathway start 5,6-dichloroquinazolin-2-amine intermediate Ring-Opened Intermediate start->intermediate H2O / H+ or OH- product Degradation Products intermediate->product Further Decomposition caption Figure 1. Potential Hydrolytic Degradation Pathway.

Caption: Figure 1. Potential Hydrolytic Degradation Pathway.

SNAr_Pathway start 5,6-dichloroquinazolin-2-amine product Monosubstituted Product start->product Nu- / Heat caption Figure 2. Nucleophilic Aromatic Substitution (SNAr) Pathway.

Caption: Figure 2. Nucleophilic Aromatic Substitution (SNAr) Pathway.

References

  • Anagrelide Impurities and Related Compound. Veeprho. Available from: [Link]

  • Anagrelide | C10H7Cl2N3O | CID 135409400. PubChem. Available from: [Link]

  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Canadian Science Publishing. Available from: [Link]

  • Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers. Available from: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available from: [Link]

  • Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. MDPI. Available from: [Link]

  • Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. PMC. Available from: [Link]

  • Access to Spiro-Quinazolines via an Acid-Catalyzed Ring-Opening of Isatins with N-Alkylureas. The Journal of Organic Chemistry. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC. Available from: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available from: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available from: [Link]

  • Nucleophilic Aromatic Substitution. NPTEL Archive. Available from: [Link]

  • (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. ResearchGate. Available from: [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis. Available from: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available from: [Link]

  • Process for hydrolyzing 1,2,4-trihalobenzene. Google Patents.
  • (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. Available from: [Link]

  • Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI. Available from: [Link]

  • Reaction mechanism and ring opening phenomenon in the synthesis of target compound 7–27 (Scheme 1). ResearchGate. Available from: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available from: [Link]

  • Hydrolysis of Chlorobenzene to Phenol: Dow Process. JoVE. Available from: [Link]

  • 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239. PubChem. Available from: [Link]

  • Studies in detoxication. 63. The metabolism of halogenobenzenes. (a) Meta-dichlorobenzene. (b) Further observations on the metab. SciSpace. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available from: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Available from: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. Available from: [Link]

  • HYDROLYSIS REACTIONS. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available from: [Link]

  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. SCIEX. Available from: [Link]

  • 24.3 Basicity of Amines. Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Liquid Chlorine Storage Guidelines. Scribd. Available from: [Link]

  • 5.2 Basicity of amines. Organic Chemistry II. Available from: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Advanced Workup &amp; Purification Strategies for Quinazoline Synthesis

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and alternative workup procedures for the synthesis of quinazoline derivatives. Moving beyond standard pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and alternative workup procedures for the synthesis of quinazoline derivatives. Moving beyond standard protocols, we will explore the causality behind experimental choices to empower you to overcome common and complex purification challenges.

Troubleshooting Guide: Navigating Common Workup Hurdles

This section addresses specific issues encountered after the reaction is complete. The solutions focus on practical, alternative approaches to isolate and purify your target quinazoline.

Q1: My crude product has "oiled out" during recrystallization or precipitated as an amorphous solid. How can I obtain a crystalline product?

Expert Analysis: "Oiling out" or amorphous precipitation is a common problem when the crude product contains significant impurities that depress its melting point or when the chosen solvent system is suboptimal.[1] Rapid cooling can also exacerbate this issue. The goal is to find conditions where crystal lattice formation is slow and selective.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Re-heat the mixture to dissolve the oil or solid. Allow it to cool to room temperature very slowly. If necessary, insulate the flask to prolong the cooling period. Only after it has reached room temperature should you consider further cooling in an ice bath.[1]

  • Solvent System Optimization: The initial solvent choice may be too good, preventing the compound from falling out of solution in a controlled manner.

    • Test on a Small Scale: Use a small amount of the crude material to screen various solvents. Good single solvents for quinazolines often include ethanol, isopropanol, or acetic acid.[1]

    • Introduce an Anti-Solvent: If your product is highly soluble in a solvent like ethyl acetate or DCM, try slowly adding a non-polar anti-solvent (e.g., hexanes) to the warm solution until it just becomes turbid. Then, allow it to cool.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[1]

Q2: My reaction was performed in a high-boiling point solvent (e.g., DMF, DMSO), and I'm struggling to remove it during workup.

Expert Analysis: Solvents like DMF and DMSO are excellent for many quinazoline syntheses due to their polarity and high boiling points, but they are notoriously difficult to remove.[2][3] They are miscible with both water and organic solvents, complicating standard extractions.

Troubleshooting Steps:

  • Aqueous Wash Method (for water-immiscible products):

    • Dilute the reaction mixture with a large volume of an organic solvent in which your product is soluble (e.g., ethyl acetate, DCM).

    • Wash the organic layer repeatedly (5-10 times) with a large volume of water or, more effectively, a saturated brine solution. This will partition the DMF/DMSO into the aqueous layer.

    • Causality: The high salt concentration in brine reduces the solubility of organic compounds in the aqueous phase, driving your product into the organic layer while effectively removing the water-miscible solvent.

  • Precipitation and Filtration: If your product is a solid and insoluble in water, you can often precipitate it directly.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a large volume of cold water with vigorous stirring.[4]

    • The desired quinazoline product will often precipitate out and can be collected by filtration. The DMF/DMSO remains in the aqueous filtrate.

    • Wash the collected solid thoroughly with water to remove any residual high-boiling solvent.

Q3: Standard column chromatography gives poor separation between my product and a key impurity. What are my alternatives?

Expert Analysis: Co-elution occurs when the polarity of the product and an impurity are too similar for effective separation on silica gel.[1] In such cases, a purification technique based on a different chemical property is required.

Alternative Purification Strategies:

  • Acid-Base Extraction: This is a highly effective, non-chromatographic method that exploits the basic nature of the quinazoline ring system.

    • See Protocol 1 below for a detailed step-by-step guide. This method separates basic products from neutral or acidic impurities.

  • Trituration: If the impurity is significantly more soluble in a particular solvent than your desired product, trituration can be an excellent purification step.[5]

    • See Protocol 2 for a detailed methodology. This is essentially a targeted washing of the crude solid.

  • Preparative HPLC: For high-value materials or when all other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard column chromatography.[4] Reverse-phase HPLC is often suitable for quinazoline derivatives.[1]

Alternative Workup Protocols

These protocols provide detailed methodologies for non-standard purification workflows, designed to replace or supplement traditional column chromatography.

Protocol 1: Purification of Basic Quinazolines via Acid-Base Extraction

This protocol is ideal for separating the basic quinazoline product from neutral or acidic byproducts.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 1M H₂SO₄). Shake the funnel vigorously and allow the layers to separate. The protonated quinazoline salt will move into the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid 1-2 more times to ensure complete recovery. Combine all acidic aqueous extracts. The organic layer now contains non-basic impurities and can be discarded (or worked up separately if it contains valuable byproducts).

  • Basification & Precipitation/Extraction:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 10% NaOH solution or concentrated NH₄OH) with stirring until the solution is basic (pH > 10, check with pH paper).

    • The deprotonated, neutral quinazoline product should precipitate as a solid.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under a vacuum.[4]

    • If the product oils out or remains in solution: Extract the basic aqueous solution with an organic solvent (e.g., ethyl acetate, 3 times). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the purified product.[4]

Protocol 2: Purification by Trituration and Recrystallization

This two-stage protocol is excellent for removing highly soluble impurities and then achieving high purity through crystallization.

Methodology:

  • Solvent Selection for Trituration: The key is to choose a solvent in which your desired product is poorly soluble, but the impurities are highly soluble.[5] Common choices include diethyl ether, hexanes, or cold ethanol. Test on a small scale first.

  • Trituration Procedure:

    • Place the crude solid product in a flask.

    • Add a small amount of the selected trituration solvent.

    • Stir or swirl the slurry vigorously for 15-30 minutes. Use a spatula to break up any clumps.

    • Collect the solid product by vacuum filtration. Wash the solid on the filter with a small amount of fresh, cold trituration solvent.

    • The filtrate, containing the soluble impurities, is discarded.

  • Recrystallization:

    • Transfer the triturated solid to a clean flask.

    • Add the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol, isopropanol) to just dissolve the solid.[1]

    • If the solution has colored impurities, you may add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: My synthesis is supposed to be "green" and avoid chromatography. What does a typical non-chromatographic workup look like?

A: Many modern, "green" syntheses, especially those using microwave irradiation or operating under solvent-free conditions, are designed to be high-yielding and produce minimal byproducts.[6][7][8] This dramatically simplifies the workup. A typical procedure involves:

  • Cooling: The reaction vessel is cooled to room temperature.

  • Precipitation: The reaction mixture is treated with a solvent in which the product is insoluble (often cold water or ethanol).[2][4] This causes the desired quinazoline to precipitate.

  • Isolation: The solid product is collected by simple vacuum filtration.

  • Washing: The collected solid is washed with the precipitation solvent to remove any remaining soluble starting materials or reagents.

  • Drying: The product is dried, often yielding material of sufficient purity without needing any further steps. Recrystallization can be used if higher purity is required.[6] The lack of an aqueous workup or chromatography is a significant advantage of these methods.[9]

Q2: How can I modify the workup for a Niementowski or Friedländer synthesis to minimize common side products?

A: Both are powerful methods for quinazoline synthesis but can have characteristic side reactions that complicate workups.

  • Niementowski Synthesis: A common byproduct is the corresponding quinazolinone.[4] To minimize this, you can adjust the reaction conditions, for instance, by using an excess of formamide.[4][10] The workup itself will then focus on separating the desired quinazoline from the quinazolinone, which may require chromatography or careful recrystallization.

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde/ketone with a compound containing an α-methylene group.[11][12] Side reactions can include self-condensation of the methylene component. The workup often involves neutralizing the acid or base catalyst, followed by extraction.[4][11] If purification is difficult, an acid-base extraction (Protocol 1) can be very effective at isolating the target quinoline/quinazoline.

Q3: Can I use an acid- or base-sensitive functional group in my quinazoline synthesis? How would that affect my workup choices?

A: Yes, but with careful planning. If your molecule contains an acid-labile group (e.g., a Boc protecting group, acetal) or a base-labile group (e.g., an ester), you must avoid the standard acid-base extraction workup.

  • For Acid-Sensitive Groups: Use a non-acidic workup. Quench the reaction carefully with a neutral solution like water or brine. Extract with an organic solvent and purify using methods that do not involve strong acids, such as trituration, recrystallization from a neutral solvent, or column chromatography with a neutral solvent system.

  • For Base-Sensitive Groups: Avoid strong bases like NaOH or KOH during the workup. Use a mild base like aqueous sodium bicarbonate (NaHCO₃) for any necessary neutralization steps. Purification should similarly rely on chromatography or recrystallization.

Data & Visualizations

Table 1: Common Solvents for Quinazoline Purification
SolventTypeApplication NotesReference
Ethanol ProticExcellent and widely used solvent for recrystallization of many quinazoline derivatives.[1][4]
Isopropanol ProticA good alternative to ethanol for recrystallization.[1]
Acetic Acid Protic, AcidicCan be effective for recrystallizing certain quinazolinone derivatives, but be mindful of acid-sensitive groups.[1]
Ethyl Acetate / Hexane Aprotic MixtureA common combination for both column chromatography and mixed-solvent recrystallization.[1]
Water ProticUseful for precipitating products from reaction mixtures containing water-miscible organic solvents (e.g., DMF). Can be used for recrystallizing highly polar derivatives, but hydrolysis is a risk.[1][4]
Diagrams

G cluster_0 Post-Reaction Workup & Purification Workflow Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., add to water/ice) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Dry Dry Organic Layer (e.g., Na2SO4) Extraction->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Decision Crude->Purify Column Column Chromatography Purify->Column Impurities have similar polarity Recrystal Recrystallization / Trituration Purify->Recrystal Product is solid & crystallizes well AcidBase Acid-Base Extraction Purify->AcidBase Product is basic & impurities are not Pure Pure Quinazoline Product Column->Pure Recrystal->Pure AcidBase->Pure G cluster_1 Troubleshooting: Product 'Oiling Out' Start Crude Product Oils Out During Crystallization Q1 Is the solution cooling too fast? Start->Q1 A1_Yes Re-dissolve and allow to cool slowly to room temp Q1->A1_Yes Yes Q2 Is the solvent system optimal? Q1->Q2 No A1_Yes->Q2 A2_No Perform small-scale solvent screen. Try adding an anti-solvent. Q2->A2_No No Q3 Is the solution supersaturated but not nucleating? Q2->Q3 Yes A2_No->Q3 A3_Yes Induce crystallization: 1. Scratch with glass rod 2. Add seed crystal Q3->A3_Yes Yes Success Obtain Crystalline Product Q3->Success No, further optimization needed A3_Yes->Success

Caption: A troubleshooting flowchart for crystallization problems.

References

  • Benchchem. troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Chatterjee, T., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Retrieved from [Link]

  • Benchchem. Troubleshooting common side reactions in quinazoline synthesis.
  • Grokipedia. Niementowski quinazoline synthesis.
  • Balalaie, S., et al. (2001). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. Retrieved from [Link]

  • Kumar, V., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Retrieved from [Link]

  • Hima, P. S., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Benchchem. Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Retrieved from [Link]

  • Benchchem. Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers.
  • Wikipedia. Friedländer synthesis. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of 5,6-Dichloroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. The quinazoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. The quinazoline scaffold, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5,6-Dichloroquinazolin-2-amine, a key intermediate in the synthesis of various biologically active molecules. By comparing its spectral features with those of related substituted quinazolinamines, we aim to provide researchers with a practical framework for the rapid and accurate identification and characterization of this important class of compounds.

The Foundational Principles: Understanding ¹H NMR of Substituted Quinazolines

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The key parameters derived from a ¹H NMR spectrum are the chemical shift (δ), integration, and multiplicity (splitting pattern).

  • Chemical Shift (δ) : The position of a signal along the x-axis (in parts per million, ppm) is influenced by the electronic environment of the proton. Electron-withdrawing groups, such as chlorine atoms, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals to a lower chemical shift (upfield).

  • Integration : The area under a signal is proportional to the number of protons it represents.

  • Multiplicity : The splitting of a signal into multiple peaks is caused by the magnetic influence of neighboring, non-equivalent protons. The n+1 rule is a useful guide, where 'n' is the number of equivalent neighboring protons.

Predicted ¹H NMR Spectral Analysis of 5,6-Dichloroquinazolin-2-amine

While a publicly available, fully assigned ¹H NMR spectrum for 5,6-Dichloroquinazolin-2-amine is not readily found in the literature, we can predict its spectrum with a high degree of confidence based on established principles of NMR spectroscopy and data from structurally similar compounds.

Structure and Proton Environments:

Caption: Workflow for ¹H NMR analysis of substituted quinazolines.

Conclusion

The ¹H NMR spectral analysis of 5,6-Dichloroquinazolin-2-amine, even when based on predictive data, provides valuable insights into the influence of substitution patterns on the chemical environment of protons in the quinazoline ring system. The predicted downfield shifts and the simplification of the splitting patterns of the aromatic protons serve as key identifiers for this specific substitution pattern. By comparing these predicted features with the experimental data of related compounds, researchers can confidently and efficiently characterize novel quinazoline derivatives, accelerating the pace of drug discovery and development.

References

  • Dong, J., et al. (2016). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry. Available at: [Link]

  • Kazemi, S. S., et al. (2016). Supporting information - Synthesis of novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines and their evaluation for anti-bacterial and anti-oxidant activities. The Royal Society of Chemistry. Available at: [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • Gruber, N., et al. (2018). Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron - withdrawing groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yamaguchi, E., et al. (2016). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-Heterocyclic Carbenes. The Royal Society of Chemistry. Available at: [Link]

  • Cheng, R., et al. (2014). Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2-Amino-N-methoxybenzamides and Aldehydes via Acid-Promoted Cyclocondensation and Elimination. The Royal Society of Chemistry. Available at: [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. Available at: [Link]

  • PubChem. (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

Comparative

Interpreting the Mass Spectrum of a Di-Chlorinated Molecule: A Comparative Guide to High-Resolution vs. Low-Resolution Mass Spectrometry

In drug discovery, environmental monitoring, and forensic toxicology, the definitive identification of halogenated compounds is a critical analytical hurdle. Chlorine, in particular, possesses a unique isotopic signature...

Author: BenchChem Technical Support Team. Date: March 2026

In drug discovery, environmental monitoring, and forensic toxicology, the definitive identification of halogenated compounds is a critical analytical hurdle. Chlorine, in particular, possesses a unique isotopic signature that serves as a structural beacon in mass spectrometry (MS). Because chlorine exists naturally as two stable isotopes— 35Cl (~75.8%) and 37Cl (~24.2%)—any molecule containing two chlorine atoms will exhibit a highly characteristic M : M+2 : M+4 isotopic cluster in an approximate 9 : 6 : 1 ratio [1][2].

However, observing this pattern is only the first step. The analytical platform used to measure it dictates the confidence level of your structural assignment. This guide provides an objective comparison between Low-Resolution Mass Spectrometry (LRMS) and High-Resolution Mass Spectrometry (HRMS) for analyzing di-chlorinated compounds, using the widely studied non-steroidal anti-inflammatory drug (NSAID) Diclofenac ( C14​H11​Cl2​NO2​ ) as a benchmark[3][4].

The Physics of the 9:6:1 Isotope Pattern

To understand the causality behind experimental MS data, we must first look at the statistical distribution of isotopes. The probability of finding a specific isotopic combination in a di-chlorinated molecule follows a binomial expansion: (a+b)2=a2+2ab+b2 , where a is the abundance of 35Cl (0.75) and b is the abundance of 37Cl (0.25).

  • M Peak ( 35Cl2​ ): 0.75×0.75=0.5625 (Normalized to ~100%)

  • M+2 Peak ( 35Cl37Cl ): 2×(0.75×0.25)=0.375 (Normalized to ~66%)

  • M+4 Peak ( 37Cl2​ ): 0.25×0.25=0.0625 (Normalized to ~11%)

This yields the classic 9:6:1 ratio. While this mathematical certainty provides a robust qualitative filter, real-world biological and environmental matrices introduce isobaric interferences (co-eluting molecules with the same nominal mass) that can distort this ratio, necessitating advanced MS platforms[2].

Platform Comparison: LRMS vs. HRMS

When profiling a di-chlorinated Active Pharmaceutical Ingredient (API) or its metabolites, the choice between LRMS (e.g., Single Quadrupole, Triple Quadrupole) and HRMS (e.g., Orbitrap, Time-of-Flight) fundamentally alters the data's diagnostic power[5][6].

Low-Resolution Mass Spectrometry (LRMS)

LRMS instruments measure nominal mass (typically accurate to 0.1 Da). While they can easily detect the 9:6:1 pattern, their low resolving power (< 10,000) means they cannot distinguish between a true 37Cl isotope and an interfering species containing a 13C2​ or 34S isotope at the same nominal mass. Consequently, LRMS is highly susceptible to matrix-induced false positives[6].

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments measure exact mass to 4–5 decimal places, achieving mass accuracies of < 5 parts per million (ppm)[5]. With resolving powers exceeding 70,000, HRMS achieves baseline separation of the isotopic fine structure. It calculates the mass defect—the fractional difference between the exact mass and the nominal mass—allowing for definitive molecular formula assignment[6].

Table 1: Performance Comparison for Halogenated Compound Analysis
Analytical FeatureLRMS (e.g., Single Quadrupole)HRMS (e.g., Orbitrap / Q-TOF)
Mass Accuracy Nominal (~0.1 Da)Exact (< 5 ppm)
Resolving Power Low (< 10,000)Ultra-High (20,000 - 100,000+)
Isotope Pattern Fidelity Broad peaks; susceptible to matrix skewingBaseline resolution of isotopic fine structure
Formula Assignment Presumptive (Requires reference standard)Definitive (Via exact mass & mass defect)
Primary Use Case Routine QA/QC, targeted quantificationUnknown identification, complex matrix profiling

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure scientific integrity and trustworthiness, any analytical protocol must be a self-validating system. The following step-by-step methodology outlines the profiling of Diclofenac in a complex matrix (e.g., wastewater or serum) using LC-HRMS, ensuring that matrix effects are controlled and isobaric interferences are resolved[3][4].

Step 1: Sample Preparation & Internal Standardization

  • Action: Spike the raw sample with a stable isotope-labeled internal standard (SIL-IS), specifically Diclofenac- d4​ , at a known concentration prior to extraction.

  • Causality: Complex matrices cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. The SIL-IS co-elutes with the native analyte and experiences identical matrix effects, self-correcting the quantitative response and validating the recovery rate[3].

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 5 µL onto a sub-2 µm C18 reversed-phase column. Run a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 10 minutes.

  • Causality: While HRMS has immense resolving power, chromatographic separation is still mandatory to prevent source saturation and to separate structural isomers (which HRMS cannot distinguish by mass alone).

Step 3: High-Resolution Mass Analysis

  • Action: Operate the HRMS in ESI positive mode ( [M+H]+ ). Set the resolution to 70,000 (at m/z 200) with a mass tolerance window of 5 ppm.

  • Causality: A resolution of 70,000 is mathematically required to separate the 37Cl peak from potential 13C and 15N isotopic contributions of co-eluting background matrix molecules, ensuring the 9:6:1 ratio remains mathematically pure.

Step 4: Isotope Pattern Deconvolution (IPD)

  • Action: Extract the exact masses for the Diclofenac cluster: m/z 296.0240 (M), 298.0210 (M+2), and 300.0181 (M+4). Compare the empirical peak area ratios against the theoretical model.

  • Causality: Relying solely on the monoisotopic mass (M) is dangerous. Validating the exact mass of the entire isotopic cluster confirms the presence of exactly two chlorine atoms, acting as an internal qualitative check[6].

Table 2: Theoretical HRMS Isotopic Distribution for Diclofenac ( [M+H]+ Ion)
Isotope PeakPrimary Isotopic CompositionExact Mass (m/z)Relative Abundance (%)
M 12C141​H1235​Cl214​N16O2​ 296.0240100.0 (Base Peak)
M+1 Includes one 13C 297.0273~15.5
M+2 Includes 35Cl37Cl 298.0210~64.5
M+3 Includes 35Cl37Cl + 13C 299.0244~10.0
M+4 Includes 37Cl2​ 300.0181~10.5

Visualizing the Analytical Workflow

The decision tree below maps the logical progression a mass spectrometrist follows when identifying a suspected di-chlorinated compound. It highlights the divergence in confidence between LRMS and HRMS platforms.

G Start Acquire Mass Spectrum CheckPattern Observe M, M+2, M+4 Peaks? Start->CheckPattern RatioCheck Is Ratio ~ 9:6:1? CheckPattern->RatioCheck Yes NoCl Not a Di-Chlorinated Species CheckPattern->NoCl No RatioCheck->NoCl No YesCl Di-Chlorinated Species Suspected RatioCheck->YesCl Yes LRMS LRMS Analysis (Nominal Mass Only) YesCl->LRMS HRMS HRMS Analysis (< 5 ppm Mass Accuracy) YesCl->HRMS LRMS_Result Tentative ID (Prone to Isobaric Interference) LRMS->LRMS_Result HRMS_Result Definitive Formula (Exact Mass & Mass Defect) HRMS->HRMS_Result

Decision tree for identifying di-chlorinated compounds using LRMS vs. HRMS platforms.

Conclusion

While the 9:6:1 isotopic pattern of a di-chlorinated molecule is a fundamental principle of mass spectrometry, the ability to leverage this pattern accurately depends entirely on the resolution of the instrument. Low-Resolution Mass Spectrometry provides a rapid, presumptive indication of halogenation, making it suitable for targeted assays where the matrix is clean and predictable. However, for drug metabolism studies, environmental degradation profiling, or unknown identification, High-Resolution Mass Spectrometry is mandatory. By providing sub-5 ppm mass accuracy and resolving isobaric interferences, HRMS transforms the 9:6:1 pattern from a mere visual clue into a definitive, self-validating proof of molecular structure.

References

  • Isotope pattern deconvolution-tandem mass spectrometry for the determination and confirmation of diclofenac in wastewaters PubMed / Elsevier[Link]

  • Biomarker profiling in plants to distinguish between exposure to chlorine gas and bleach using LC-HRMS/MS TNO (Publications)[Link]

  • High Resolution Mass Spectrometry ResolveMass Laboratories Inc. [Link]

  • Exploring Trends of C and N Isotope Fractionation to Trace Transformation Reactions of Diclofenac in Natural and Engineered Systems Environmental Science & Technology - ACS Publications[Link]

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs[Link]

Sources

Validation

Characterization of 5,6-Dichloroquinazolin-2-amine via 13C NMR: A Comparative Analytical Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol Executive Summary In modern drug discovery and quality control, halogenated qu...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Protocol

Executive Summary

In modern drug discovery and quality control, halogenated quinazolines are critical structural motifs. Specifically, 5,6-dichloroquinazolin-2-amine (CAS 2365420-03-5) serves as a vital building block in the synthesis of highly effective A2A adenosine receptor antagonists[1] and is monitored as a structural analog to known anagrelide synthesis impurities[2].

Mechanistic Rationale: Why 13C NMR?

The quinazoline core is a highly conjugated, electron-deficient bicyclic system. The placement of electronegative chlorine atoms exerts strong inductive and resonance effects on the carbon backbone.

  • The Causality of Chemical Shifts: Chlorine atoms induce a strong ipso-deshielding effect on the carbons they are directly attached to, shifting their resonance downfield by approximately 4 to 6 ppm.

  • Regioisomer Differentiation: By establishing the baseline 13C NMR shifts of the unsubstituted quinazolin-2-amine core[3], we can track the exact location of the halogens. In the 5,6-dichloro isomer, C5 and C6 are deshielded. In the alternative 6,7-dichloro isomer, the deshielding effect moves to C6 and C7. This predictable shift provides an absolute structural fingerprint that mass spectrometry cannot offer.

SubstitutionLogic Root Unsubstituted Quinazolin-2-amine Baseline 13C Shifts Sub1 5,6-Dichloro Alternative (Target Compound) Root->Sub1 Sub2 6,7-Dichloro Alternative (Primary Regioisomer) Root->Sub2 Effect1 Downfield Shift at C5 & C6 (~130-132 ppm) Sub1->Effect1 Effect2 Downfield Shift at C6 & C7 (~132-135 ppm) Sub2->Effect2

Figure 1: Logical mapping of chlorine substitution to 13C NMR downfield shifts.

Comparative 13C NMR Data Analysis

To objectively evaluate the spectral performance of 5,6-dichloroquinazolin-2-amine, it must be compared against its unsubstituted baseline[3] and its primary regioisomer alternative. The table below summarizes the quantitative chemical shifts, highlighting the diagnostic carbons used for identification.

Carbon PositionQuinazolin-2-amine (Baseline)[3]5,6-Dichloroquinazolin-2-amine (Target)6,7-Dichloroquinazolin-2-amine (Alternative)
C2 162.4 ppm162.5 ppm162.5 ppm
C4 160.9 ppm160.0 ppm161.0 ppm
C4a 122.0 ppm118.0 ppm120.5 ppm
C5 127.9 ppm132.0 ppm (C-Cl) 129.0 ppm
C6 124.5 ppm130.5 ppm (C-Cl) 132.0 ppm (C-Cl)
C7 134.1 ppm130.0 ppm135.0 ppm (C-Cl)
C8 119.5 ppm121.0 ppm120.0 ppm
C8a 151.2 ppm152.0 ppm150.5 ppm

Data Note: Baseline values are literature-verified[3]. Halogenated shifts demonstrate empirical substituent effects on the quinazoline core. The bolded values represent the diagnostic ipso-carbons.

Performance Insight: The 5,6-dichloro alternative is often easier to characterize than the 6,7-dichloro variant because the C5 chlorine induces a distinct shielding effect on the adjacent bridgehead carbon (C4a, shifting it upfield to ~118.0 ppm). This creates greater spectral dispersion, reducing signal overlap in the aromatic region.

Experimental Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in quality control check to prevent artifact generation during acquisition.

Step-by-Step 13C NMR Acquisition Workflow
  • Sample Preparation: Weigh exactly 20.0 mg of the quinazoline derivative. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The rigid, planar structure of the quinazoline ring limits solubility in standard non-polar solvents like CDCl3. DMSO-d6 ensures complete solvation, which is critical for maximizing the signal-to-noise (S/N) ratio for low-abundance 13C nuclei.

  • Internal Standardization: Add 0.01% v/v Tetramethylsilane (TMS) to the sample tube.

  • Self-Validation Checkpoint (1H Prescreen): Before initiating the 13C acquisition, run a rapid 16-scan 1H NMR spectrum.

    • System Validation: Verify that the DMSO-d5 residual pentet is exactly at 2.50 ppm and the TMS singlet is at 0.00 ppm. If these peaks drift, the internal lock has failed and the magnetic field must be re-shimmed. Proceeding without this check risks misassigning the critical 1-2 ppm differences between regioisomers.

  • Instrument Tuning & Shimming: Perform automated tuning and matching (ATM) on the cryoprobe, followed by gradient shimming to optimize magnetic field homogeneity.

  • 13C Acquisition Parameters:

    • Frequency: 100 MHz (or higher).

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: Minimum 1024.

    • Causality: Quaternary carbons (C2, C4, C4a, C5, C6, C8a) lack attached protons, resulting in significantly longer T1 relaxation times. A D1 delay of 2.0s ensures these nuclei fully relax between pulses, preventing signal attenuation and ensuring all 8 carbon peaks are visible.

  • Data Processing: Apply a 1.0 Hz exponential line broadening function prior to Fourier Transformation to smooth baseline noise without sacrificing the resolution needed to separate the aromatic signals.

Workflow A Sample Prep: 20mg in DMSO-d6 (Solubilizes rigid quinazoline core) B 1H Prescreen & Calibration (Validates TMS at 0.00 ppm) A->B C 13C NMR Acquisition (1024 Scans, 2.0s D1 delay) B->C D Data Processing (1.0 Hz Line Broadening) C->D E Regioisomer Confirmation (C5/C6 vs C6/C7 shifts) D->E

Figure 2: Self-validating 13C NMR acquisition workflow for quinazoline derivatives.

Conclusion

For drug development professionals synthesizing complex heterocycles, relying solely on LC-MS for quality control introduces severe structural blind spots. By utilizing a rigorously shimmed, self-calibrated 13C NMR protocol, analytical chemists can exploit the distinct ipso-deshielding effects of halogens to easily differentiate 5,6-dichloroquinazolin-2-amine from its 6,7-dichloro alternative. This ensures structural integrity before these compounds are advanced into expensive downstream biological assays or formulated into active pharmaceutical ingredients.

References[3] Title: 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids

Source: thieme-connect.com URL:[1] Title: Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists Source: semanticscholar.org URL:[2] Title: Anagrelide-Impurities - Pharmaffiliates Source: pharmaffiliates.com URL:

Sources

Comparative

Bioisosteric Replacement Strategies for the Quinazoline Core: A Comparative Guide for Kinase Inhibitor Design

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the foundational core for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs), including...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the foundational core for numerous FDA-approved epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib[1]. These small molecules achieve their therapeutic effect by competitively binding to the ATP-binding pocket of the kinase domain, where the N1 and N3 nitrogens of the quinazoline ring act as critical hydrogen bond acceptors interacting with the hinge region[2].

However, the clinical utility of standard quinazoline-based TKIs is frequently bottlenecked by acquired resistance mutations (e.g., EGFR T790M), off-target toxicities, and suboptimal pharmacokinetic (PK) profiles. To overcome these limitations, medicinal chemists employ bioisosteric replacement —the strategic substitution of the quinazoline ring with sterically and electronically similar heterocycles. This guide objectively compares the performance of key quinazoline bioisosteres, explores the mechanistic causality behind their efficacy, and provides self-validating experimental protocols for evaluating novel analogs.

Mechanistic Causality: Why Replace the Quinazoline Core?

The ATP-binding site of kinases is highly conserved, making selectivity a significant challenge. Bioisosteric replacement of the quinazoline core is not merely a structural exercise; it fundamentally alters the physicochemical properties and binding dynamics of the inhibitor:

  • Modulating Hinge-Binding Dynamics: Substituting the quinazoline with purines or pyrrolopyrimidines introduces new hydrogen bond donors (e.g., the pyrrole N-H), which can alter the binding mode, increase affinity for mutant kinases, and improve aqueous solubility[3].

  • Electronic Tuning for Covalent Inhibition: Replacing the N-3 nitrogen with a carbon atom bearing an electron-withdrawing cyano group (quinoline-3-carbonitriles) alters the core's dipole moment. This enhances the electrophilicity of attached Michael acceptors, facilitating irreversible covalent bond formation with Cys773 in EGFR, a critical mechanism for overcoming the T790M gatekeeper mutation[1].

  • Reshaping the Hydrophobic Vector: Fused five-membered rings, such as thienopyrimidines, subtly shift the trajectory of substituents pointing towards the solvent channel or the hydrophobic back pocket. This geometric shift is highly effective in enhancing kinase selectivity, such as favoring HER2 over EGFR[4].

Bioisosteres Quinazoline Quinazoline Core (Standard EGFR/HER2 Inhibitors) Quinoline Quinoline-3-carbonitriles (e.g., Neratinib, Pelitinib) Quinazoline->Quinoline N-3 replaced by C-CN Thienopyrimidine Thienopyrimidines (e.g., TAK-286 analogs) Quinazoline->Thienopyrimidine Benzene replaced by Thiophene Purine Purines / Pyrrolopyrimidines (Hinge-binding Modulators) Quinazoline->Purine Benzene replaced by Imidazole/Pyrrole Isoquinoline Isoquinolines (HER2 Selectivity Enhancers) Quinazoline->Isoquinoline N-1 replaced by C

Logical mapping of quinazoline core bioisosteric replacements and their structural modifications.

Comparative Analysis of Key Bioisosteres

Quinoline-3-carbonitriles (N-3 to C-CN Replacement)

Pioneered by Wissner et al., replacing the N-3 of the quinazoline core with a carbonitrile group birthed a new class of irreversible inhibitors[1]. The cyano group acts as an electron-withdrawing bioisostere that maintains the necessary dipole for hinge binding while preventing rapid in vivo metabolism at the 3-position. This strategy led to the development of second-generation dual EGFR/HER2 inhibitors like pelitinib and neratinib, which effectively target resistant tumor variants[1].

Thienopyrimidines (Benzene to Thiophene Replacement)

Replacing the benzo-fused ring of quinazoline with a thiophene ring yields thienopyrimidines. This core maintains the critical pyrimidine hinge-binding motif but offers a different geometric angle for C-4 and C-6 substituents. Thienopyrimidines exhibit versatile biological activities, acting as potent dual PI3K/mTOR inhibitors (e.g., Apitolisib) and overcoming resistance profiles seen in standard quinazolines[4]. The sulfur atom provides unique polarizability, often improving cell permeability.

Purines and Pyrrolopyrimidines (Nitrogen-Rich Core Replacements)

Rationally designed purine isosteres of lapatinib introduce an additional hydrogen bond donor that interacts with the kinase hinge region. Experimental data indicates that these bioisosteric shifts result in higher intracellular accumulation in target cells (such as A549 non-small cell lung cancer lines) compared to lapatinib, primarily due to modulated lipophilicity and enhanced hydrogen-bonding networks[3].

Isoquinolines (HER2 Selectivity Enhancers)

Achieving high selectivity for HER2 over EGFR remains a significant clinical challenge. Recent developments in isoquinoline-tethered quinazoline derivatives have demonstrated that shifting the nitrogen positions can yield a 7- to 12-fold enhancement in HER2 selectivity compared to lapatinib[5]. These derivatives exhibit profound anti-proliferative effects against HER2-dependent SKBR3 breast cancer cells while minimizing EGFR-driven skin and gastrointestinal toxicities[5].

Quantitative Performance Comparison
Core ScaffoldBioisosteric ModificationRepresentative Lead / DrugPrimary Target(s)Key Performance AdvantageReference
Quinazoline Reference StandardErlotinib / LapatinibEGFR / HER2Established baseline; high potency (EGFR IC50 ~2 nM).[2]
Quinoline N-3 replaced by C-CNNeratinib / PelitinibEGFR (T790M) / HER2Enhances covalent binding; overcomes T790M resistance.[1]
Thienopyrimidine Benzene replaced by ThiopheneApitolisib / TAK-286 analogsPI3K / EGFR / HER2Improved metabolic stability; dual-kinase targeting capabilities.[4]
Purine Benzene replaced by ImidazoleLapatinib Purine IsostereEGFR / HER2Higher intracellular accumulation; robust in vivo xenograft efficacy.[3]
Isoquinoline N-1 replaced by CCompound 14f (Lee et al.)HER27- to 12-fold enhanced selectivity for HER2 over EGFR.[5]

Self-Validating Experimental Protocols

To rigorously evaluate the impact of bioisosteric replacements, a self-validating experimental workflow is required. Biochemical potency must be cross-examined against cellular permeability and target engagement to ensure the structural modification did not introduce detrimental physicochemical properties.

Workflow Step1 1. Core Synthesis Step2 2. Kinase Assay (ADP-Glo) Step1->Step2 Step3 3. Cell Viability (MTT Assay) Step2->Step3 Step4 4. Target Engagement (Western Blot) Step3->Step4

Self-validating experimental workflow for evaluating novel bioisosteric kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The ADP-Glo assay measures kinase activity by quantifying the ADP produced during the ATP-dependent phosphorylation of a substrate. It is utilized here because it is a universal, homogenous assay that provides a direct readout of ATP-competitive inhibition, directly reflecting the hinge-binding affinity of the new bioisostere[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the purified kinase (e.g., EGFR or HER2) to the optimized working concentration.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the bioisosteric compounds in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is ≤1% to prevent solvent-induced enzyme denaturation.

  • Self-Validating Controls: Include Erlotinib as a positive control, 1% DMSO as a vehicle (negative) control, and a "No Enzyme" well to establish background luminescence.

  • Kinase Reaction: Add the kinase and substrate/ATP mix (at the predetermined Km for ATP) to the compound wells. Incubate at room temperature for 60 minutes.

  • Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30-minute incubation)[2].

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the Z'-factor using positive and negative controls (a Z'-factor > 0.5 validates assay robustness). Determine IC50 values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Proliferation Assessment (MTT Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with cell permeability or efflux pump liability. The MTT assay assesses metabolic viability, ensuring the bioisostere can penetrate the cell membrane and exert an anti-proliferative effect in relevant cancer lines (e.g., A549 for EGFR, SKBR3 for HER2)[3],[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 or SKBR3 cells at a density of 3,000–5,000 cells/well in a 96-well plate using appropriate media (e.g., DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2 to allow adherence[2].

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the synthesized bioisosteres (0.1 nM to 10 μM). Include a cell-free background control (media only) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours to allow sufficient time for the anti-proliferative effects of kinase inhibition to manifest.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 100 μL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm. Calculate the cell viability percentage relative to the vehicle control and determine the cellular IC50.

References

Sources

Validation

A Comparative Analysis of Quinazoline-Based Kinase Inhibitors: From Bench to Bedside

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framew...

Author: BenchChem Technical Support Team. Date: March 2026

The quinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its rigid, bicyclic structure provides an excellent framework for positioning key pharmacophoric elements to interact with the ATP-binding pocket of various kinases, leading to the modulation of critical cellular signaling pathways. This guide provides a comparative analysis of prominent FDA-approved quinazoline-based kinase inhibitors, focusing on their mechanisms, selectivity, and the experimental methodologies used to characterize their activity.

The Evolution of EGFR Inhibition: A Generational Perspective

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial for regulating cell proliferation and survival, is frequently dysregulated in cancer.[3][4] The development of quinazoline-based EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of cancers harboring activating EGFR mutations, particularly in Non-Small Cell Lung Cancer (NSCLC).[1] These inhibitors can be broadly categorized into three generations, each developed to improve efficacy and overcome emerging resistance mechanisms.

  • First-Generation (Reversible Inhibitors): Gefitinib and Erlotinib are the pioneers of this class. They function by reversibly competing with ATP for the binding site in the EGFR kinase domain.[5][6][7] Their efficacy is most pronounced in patients with activating mutations like exon 19 deletions or the L858R point mutation.[8][9] However, their clinical benefit is often limited by the development of acquired resistance, most commonly through a secondary "gatekeeper" mutation, T790M.[10]

  • Second-Generation (Irreversible Pan-ErbB Inhibitors): Afatinib and Lapatinib represent the second generation. These inhibitors form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR and other ErbB family members like HER2, leading to irreversible inhibition.[11][12][13][14] This broader and more durable inhibition was designed to overcome resistance and provide a more potent anti-tumor effect.[14] Lapatinib, in particular, is a dual inhibitor of both EGFR and HER2.[13]

  • Third-Generation (Mutant-Selective, Irreversible Inhibitors): Osimertinib was specifically engineered to address the challenge of the T790M resistance mutation while sparing wild-type (WT) EGFR.[15][16][17] Like the second-generation inhibitors, it forms an irreversible covalent bond with Cys797.[3][15] Its key advantage is its high selectivity for mutant forms of EGFR, which translates to a wider therapeutic window and a more favorable safety profile compared to less selective inhibitors.[15][16][18]

Beyond EGFR: Multi-Kinase Quinazoline Inhibitors

The quinazoline scaffold is not limited to EGFR inhibition. Its versatility has been harnessed to develop multi-kinase inhibitors that target other critical pathways in cancer, such as angiogenesis (the formation of new blood vessels).

  • Vandetanib: This agent is a multi-targeted inhibitor primarily targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), EGFR, and the RET (Rearranged during Transfection) proto-oncogene.[19][20][21] By inhibiting VEGFR2, Vandetanib disrupts tumor angiogenesis, while its action on EGFR and RET curtails cancer cell proliferation and survival.[9][22]

  • Pazopanib: Another potent multi-kinase inhibitor, Pazopanib's primary targets include VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.[23][24][25] Its anti-cancer effect is largely driven by its potent anti-angiogenic activity through the inhibition of the VEGFR signaling pathway.[26]

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The following tables summarize the biochemical and cellular activities of the discussed quinazoline-based inhibitors.

Table 1: Biochemical IC50 Values of Quinazoline-Based Kinase Inhibitors

InhibitorPrimary Target(s)IC50 (nM)Source(s)
Gefitinib EGFR (WT)2-37[27]
EGFR (L858R)10-24[27]
EGFR (Exon 19 del)5-16[27]
EGFR (L858R+T790M)>1000[27]
Erlotinib EGFR (WT)2-6
EGFR (L858R)12[23]
EGFR (Exon 19 del)7[23]
EGFR (L858R+T790M)>10,000[9]
Afatinib EGFR (WT)31[23]
EGFR (L858R)0.3[23]
EGFR (Exon 19 del)0.8[23]
EGFR (L858R+T790M)57[23]
HER214[9]
Osimertinib EGFR (WT)480-1865[15]
EGFR (L858R+T790M)<15[15]
EGFR (Exon 19 del+T790M)<15[15]
Vandetanib VEGFR240[6][24]
VEGFR3110[16][24]
EGFR500[6][16][24]
RET100[6]
Pazopanib VEGFR110[10][13][28]
VEGFR230[10][13][28]
VEGFR347[10][13][28]
PDGFRβ84[10][28]
c-Kit74[10][28]

Table 2: Cellular Activity of EGFR Inhibitors in NSCLC Cell Lines

InhibitorCell Line (EGFR Status)IC50 (nM)Source(s)
Erlotinib PC-9 (Exon 19 del)7[23]
H3255 (L858R)12[23]
H1975 (L858R+T790M)>10,000[9]
Afatinib PC-9 (Exon 19 del)0.8[23]
H3255 (L858R)0.3[23]
H1975 (L858R+T790M)57[23]
Osimertinib PC-9 (Exon 19 del)13[23]
H1975 (L858R+T790M)5[23]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline TKI Inhibitor->EGFR Blocks ATP Binding

Caption: Quinazoline TKIs inhibit EGFR signaling, blocking downstream PI3K/AKT and RAS/MAPK pathways.

Experimental Protocols

Validating the activity and mechanism of kinase inhibitors requires a multi-faceted experimental approach. Below are standardized, step-by-step protocols for key assays.

Biochemical Kinase Activity Assay (ADP-Glo™)

Causality: This assay directly measures the enzymatic activity of a purified kinase. It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase's activity. The principle is to first stop the kinase reaction and deplete the remaining ATP, then convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a quantifiable light signal.[29][30] This allows for precise determination of an inhibitor's IC50 value against the target enzyme in a cell-free system.

Caption: Workflow for a biochemical kinase assay using the ADP-Glo™ system.

Protocol:

  • Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction. This includes the kinase enzyme, the specific substrate (protein or peptide), ATP at a concentration near its Km, and varying concentrations of the quinazoline inhibitor (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP.[19]

  • ATP Depletion: Incubate the plate at room temperature for 40 minutes.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase and luciferin.

  • Signal Generation: Incubate at room temperature for 30-60 minutes to allow the luciferase reaction to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell Viability Assay (MTT)

Causality: This assay assesses the effect of an inhibitor on the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation. Metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells. This assay is crucial for determining the inhibitor's potency in a more biologically relevant cellular context.

Caption: Workflow for a cell-based viability assay using MTT reagent.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the inhibitor for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[5][12]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot for Target Engagement (Phospho-EGFR)

Causality: This technique provides direct evidence of target engagement within the cell. By using an antibody specific to the phosphorylated form of a kinase (e.g., phospho-EGFR), one can visualize and quantify the extent to which an inhibitor blocks the kinase's activation.[20][21] A decrease in the phospho-EGFR signal upon inhibitor treatment, without a corresponding decrease in total EGFR, confirms that the drug is hitting its intended target and inhibiting its function.

Protocol:

  • Cell Treatment: Culture cells (e.g., A431 or an EGFR-mutant NSCLC line) to 70-80% confluency. Starve the cells in serum-free media for 12-24 hours. Pre-treat with the quinazoline inhibitor at various concentrations for 1-4 hours.

  • Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.[20]

  • Cell Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[20][25]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) diluted in 5% BSA/TBST, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed for total EGFR and a loading control like GAPDH or β-actin.[20]

Conclusion

The quinazoline scaffold has been instrumental in the development of a diverse and clinically impactful portfolio of kinase inhibitors. The evolution from first- to third-generation EGFR inhibitors highlights a paradigm of rational drug design, successfully addressing acquired resistance mechanisms. Furthermore, the application of this scaffold to multi-kinase inhibitors like Vandetanib and Pazopanib demonstrates its broad utility in targeting complex diseases like cancer through multiple signaling axes. The rigorous application of the biochemical and cellular assays detailed in this guide is fundamental to the continued discovery and characterization of the next generation of these life-saving therapeutics.

References

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC. (2017, August 18). Retrieved from [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC. (n.d.). Retrieved from [Link]

  • Afatinib is a tyrosine kinase inhibitor for managing non–small cell lung carcinoma (NSCLC). (2024, February 28). Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from [Link]

  • [Mechanism of action and preclinical development of afatinib] - PubMed. (2016, April 15). Retrieved from [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. (n.d.). Retrieved from [Link]

  • Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib?. (2019, July 15). Retrieved from [Link]

  • Structures of EGFR TKIs inhibitors, gefitinib (1), erlotinib (2), afatinib (3), osimertinib (4). (n.d.). Retrieved from [Link]

  • IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. - ResearchGate. (n.d.). Retrieved from [Link]

  • PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Pr VOTRIENT® Pazopanib tablets Tablets, 200 mg pazopanib (as pazopanib hydrochloride). (2021, December 30). Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Vandetanib - Liv Hospital. (2026, February 24). Retrieved from [Link]

  • EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • erlotinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cost-effectiveness analysis of tyrosine kinase inhibitors (erlotinib, gefitinib, afatinib and osimertinib) as first-line therapy for epidermal growth factor receptor-mutated advanced non-small cell lung cancer - Journal of Chinese Pharmaceutical Sciences. (2021, March 29). Retrieved from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC. (2017, February 10). Retrieved from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - MDPI. (2021, November 4). Retrieved from [Link]

  • Potential Utility of a 4th-Generation EGFR-TKI and Exploration of Resistance Mechanisms—An In Vitro Study - MDPI. (2024, June 25). Retrieved from [Link]

  • Osimertinib: MedlinePlus Drug Information. (n.d.). Retrieved from [Link]

  • Western Blot Protocol: Complete Step-by-Step Guide - Boster Biological Technology. (n.d.). Retrieved from [Link]

  • Comparison of gefitinib, erlotinib and afatinib in non‐small cell lung cancer: A meta‐analysis - SciSpace. (n.d.). Retrieved from [Link]

  • IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism of Action - TAGRISSO® (osimertinib) Treatment For EGFRm NSCLC. (n.d.). Retrieved from [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Retrieved from [Link]

  • vandetanib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - Bentham Science. (2023, November 1). Retrieved from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026, January 30). Retrieved from [Link]

Sources

Comparative

cross-referencing characterization data with 2-Amino-5,6-Dichloro-3,4-Dihydroquinazoline

As a Senior Application Scientist, I have evaluated countless small-molecule inhibitors and their active metabolites. When characterizing phosphodiesterase III (PDE3) inhibitors and their effects on megakaryopoiesis, dis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless small-molecule inhibitors and their active metabolites. When characterizing phosphodiesterase III (PDE3) inhibitors and their effects on megakaryopoiesis, distinguishing between a parent drug and its biotransformed metabolites is critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

This guide provides a comprehensive, objective characterization of 2-Amino-5,6-Dichloro-3,4-Dihydroquinazoline (RL603) —the major active metabolite of the PDE3 inhibitor Anagrelide—cross-referencing its performance against alternative reference standards.

The Pharmacological Context of RL603

Anagrelide is an imidazoquinazoline derivative utilized clinically to manage essential thrombocythaemia by lowering platelet counts[1]. However, its oral administration results in extensive first-pass hepatic metabolism via the CYP1A2 enzyme, yielding two primary metabolites: 3-hydroxyanagrelide and RL603 ()[2].

Historically, the parent drug was credited with all therapeutic and adverse effects. Modern analytical characterization reveals a distinct division of labor: while Anagrelide acts as a molecular glue for PDE3A and Schlafen 12[3], RL603 selectively arrests the post-mitotic maturation of megakaryocytes without directly inhibiting platelet aggregation[4]. For researchers developing next-generation cytoreductive therapies, utilizing RL603 as a reference standard is non-negotiable for isolating megakaryocyte-specific phenotypic effects from general PDE3-mediated cardiovascular toxicity.

MetabolismPathway Anagrelide Anagrelide (Parent Drug) CYP1A2 Hepatic CYP1A2 Biotransformation Anagrelide->CYP1A2 First-Pass Metabolism RL603 RL603 (Active Metabolite) CYP1A2->RL603 Dealkylation PDE3A PDE3A Enzyme Inhibition RL603->PDE3A High-Affinity Binding cAMP Intracellular cAMP Accumulation PDE3A->cAMP Prevents Hydrolysis Phenotype Megakaryocyte Maturation Arrest (Reduced Ploidy) cAMP->Phenotype Downstream Effector Signaling

Figure 1: CYP1A2-mediated metabolic pathway of Anagrelide to RL603 and downstream PDE3A signaling.

Quantitative Comparative Analysis

To objectively evaluate RL603, we must cross-reference its binding affinity and phenotypic outputs against the parent compound (Anagrelide) and a classic, structurally distinct PDE3 inhibitor (Milrinone).

CompoundPrimary Target MechanismPDE3A IC₅₀Megakaryocyte Maturation InhibitionPlatelet Aggregation Inhibition
RL603 PDE3A / MK Maturation Arrest~30–40 nMHigh (Selectively reduces ploidy)[4]Minimal / None[4]
Anagrelide PDE3A / Schlafen 12 Complex36 nM[5]High High (EC₅₀ <1 µg/mL)[3]
Milrinone PDE3A (Cardiac-specific bias)~400 nMNoneModerate

Data Insight: The critical divergence between RL603 and Anagrelide lies in platelet aggregation. RL603 lowers platelet levels by halting megakaryocyte migration and maturation, but lacks the anti-aggregatory properties of the parent drug ()[6],[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate mandatory controls to rule out artifactual interference—a common pitfall when working with highly conjugated quinazoline structures.

Protocol A: In Vitro PDE3A Enzymatic Inhibition (TR-FRET)

Causality: Quinazoline derivatives like RL603 possess intrinsic auto-fluorescence that routinely confounds standard colorimetric or fluorometric assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the engineered time-delay measurement mathematically isolates the true enzymatic signal from compound-induced background noise.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human PDE3A enzyme in an assay buffer containing 10 mM MgCl₂. Note: Mg²⁺ is a non-negotiable catalytic cofactor for phosphodiesterase-mediated cAMP hydrolysis.

  • Compound Titration: Prepare a 10-point serial dilution of RL603 (1 pM to 10 µM) in 1% DMSO.

  • Internal Validation (Controls):

    • Maximum Activity (100%): 1% DMSO vehicle without inhibitor.

    • Baseline (0%): Buffer with substrate but no PDE3A enzyme.

    • Positive Control: Milrinone dose-response curve to verify assay sensitivity.

  • Incubation: Combine 5 µL of enzyme, 5 µL of RL603, and 10 µL of fluorescently labeled cAMP substrate in a 384-well microplate. Incubate for 60 minutes at 25°C.

  • Detection: Add 20 µL of TR-FRET binding protein specific to 5'-AMP (the hydrolyzed product). Read on a compatible microplate reader (Excitation: 337 nm; Emission: 665/620 nm).

  • Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the assay Z'-factor is >0.6 for validation.

Protocol B: Flow Cytometric Analysis of Megakaryocyte Ploidy

Causality: RL603 specifically targets the post-mitotic endoreduplication phase of megakaryopoiesis. Measuring surface markers alone is insufficient to capture this mechanism; DNA content (ploidy) must be simultaneously quantified using Propidium Iodide (PI) to observe the mechanistic cellular arrest at the 2N/4N stages.

Step-by-Step Methodology:

  • Cell Culture: Isolate human CD34+ hematopoietic stem cells and culture in StemSpan™ media supplemented with 50 ng/mL Thrombopoietin (TPO) to drive megakaryocytic lineage commitment.

  • Treatment: On Day 3, dose cells with 100 ng/mL RL603, Anagrelide, or vehicle (0.1% DMSO).

  • Staining (Day 10): Harvest cells. Block Fc receptors, then stain with FITC-conjugated anti-CD41 and APC-conjugated anti-CD61 (definitive megakaryocyte integrins).

  • Permeabilization & DNA Labeling: Fix cells in 70% cold ethanol for 2 hours. Wash, then resuspend in a buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Internal Validation (Controls): Run Fluorescence-Minus-One (FMO) controls to establish precise gating boundaries for CD41 and CD61. Untreated TPO-stimulated cells serve as the baseline for normal >16N ploidy development.

  • Acquisition: Gate on the CD41+/CD61+ double-positive population. Analyze the PI histogram strictly within this gate to quantify the percentage of cells failing to reach ≥16N ploidy.

Analytical Characterization Workflow

When quantifying RL603 from in vivo or in vitro matrices, a robust LC-MS/MS pipeline is required to separate the metabolite from the parent drug and other circulating species (such as 3-hydroxyanagrelide).

AnalyticalWorkflow Sample Plasma Collection Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Chromatography UHPLC Separation (C18 Column) Extraction->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Analysis Data Quantification (RL603 vs IS) Detection->Analysis

Figure 2: Self-validating LC-MS/MS analytical workflow for the precise quantification of RL603.

References

  • European Medicines Agency (EMA). Xagrid (anagrelide) - European Public Assessment Report (EPAR). Product Information & Pharmacokinetics. Available at:[Link]

  • National Institutes of Health (PMC). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. PMC8708065. Available at:[Link]

  • Therapeutic Goods Administration (TGA). Australian Public Assessment Report for Anagrelide hydrochloride. Department of Health, Australia. Available at:[Link]

  • Wang, G. et al. Is the platelet lowering activity of anagrelide mediated by its major metabolite 2-amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)? Experimental Hematology, 2002. Available at:[Link]

Sources

Validation

The Ultimate Comparative Guide: Assessing the Purity of Synthesized 5,6-Dichloroquinazolin-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary The compound 5,6-dichloroquinazolin-2-amine (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

The compound 5,6-dichloroquinazolin-2-amine (CAS: 2365420-03-5) is a highly valued heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and advanced pharmacological agents. However, its structural nuances—specifically the electron-withdrawing dichloro moiety coupled with a basic 2-amino group—present unique analytical challenges. Accurately assessing its purity is not merely a regulatory checkbox; it is a fundamental requirement to prevent the propagation of regioisomeric impurities (such as 6,7-dichloro analogs) into downstream active pharmaceutical ingredients (APIs).

This guide objectively compares the three primary analytical modalities used to evaluate the purity of 5,6-dichloroquinazolin-2-amine: HPLC-UV , LC-MS/MS , and Quantitative NMR (qNMR) . By examining the causality behind experimental choices and providing self-validating protocols, this guide equips analytical scientists with the framework needed to ensure uncompromised chemical integrity.

The Analytical Challenge

Quinazoline-2-amines are notoriously difficult to analyze due to two primary factors:

  • Secondary Interactions: The basic amine group (pKa ~4.5) readily interacts with residual silanols on silica-based chromatographic columns, leading to severe peak tailing and artificially inflated purity integrations[1].

  • Isotopic & Regioisomeric Complexity: Halogenation on the fused aromatic ring often yields trace regioisomers during synthesis. Distinguishing 5,6-dichloro from 6,7-dichloro positional isomers requires high-resolution chromatographic separation, while identifying dehalogenated degradation products requires precise mass spectrometry[2].

Comparative Analysis of Analytical Modalities

To establish a robust purity profile, a single analytical technique is rarely sufficient. Below is an objective comparison of the three leading methodologies.

Table 1: Performance Comparison of Purity Assessment Modalities
Analytical ModalityPrimary FunctionSpecificity for IsomersRequires Ref. Standard?Limit of Detection (LOD)Relative Cost per Sample
HPLC-UV Routine batch purity & releaseHigh (chromatographic resolution)Yes (for quantitation)~0.01%Low
LC-MS (Q-TOF) Impurity profiling & structural IDModerate (co-elution possible)No (for mass ID)~0.001%High
1H qNMR Absolute quantification (Assay)Low (overlapping multiplets)No (uses internal std)~1.0%Medium

Orthogonal Analytical Workflow

G Start Synthesized 5,6-Dichloroquinazolin-2-amine HPLC HPLC-UV Analysis (Routine Purity) Start->HPLC Decision Unknown Impurities > 0.1%? HPLC->Decision LCMS LC-MS/MS Profiling (Structural ID) Decision->LCMS Yes QNMR 1H qNMR Analysis (Absolute Purity) Decision->QNMR No LCMS->QNMR Benign Impurity Reject Batch Rejected / Repurify LCMS->Reject Toxic/Critical Impurity Release Batch Approved QNMR->Release Assay > 98.0% QNMR->Reject Assay < 98.0%

Fig 1: Orthogonal analytical workflow for evaluating 5,6-dichloroquinazolin-2-amine purity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical not just to provide the "how," but the "why." The following protocols are designed as self-validating systems, ensuring that any deviation in the procedure will be immediately apparent in the system suitability results.

Protocol A: HPLC-UV (The Chromatographic Workhorse)

Objective: Determine the relative chromatographic purity and resolve regioisomeric impurities.

  • Rationale: To suppress the ionization of the basic 2-amine and prevent peak tailing, a highly acidic mobile phase is mandatory[1]. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, ensuring sharp, symmetrical peaks.

  • Step-by-Step Methodology:

    • Column Selection: Equip the system with a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) designed to withstand low pH environments.

    • Mobile Phase Preparation:

      • Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

      • Phase B: 0.1% TFA in Acetonitrile.

    • Sample Preparation: Dissolve 1.0 mg of the synthesized batch in 1.0 mL of Initial Mobile Phase (90:10 A:B) to prevent solvent-shock peak distortion.

    • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes, at a flow rate of 1.0 mL/min.

    • Detection: Monitor at 254 nm, which corresponds to the π→π∗ transition of the quinazoline core.

    • Validation Check: Calculate the tailing factor ( Tf​ ). If Tf​>1.5 , the amine is interacting with silanols; verify the mobile phase pH.

Protocol B: LC-MS/MS (The Structural Detective)

Objective: Identify unknown impurities, specifically tracking dehalogenation or hydrolysis of the quinazoline ring[2].

  • Rationale: Positive Electrospray Ionization (ESI+) is ideal because the quinazoline nitrogen readily accepts a proton to form an [M+H]+ ion[3]. Furthermore, the presence of two chlorine atoms provides a self-validating isotopic signature.

  • Step-by-Step Methodology:

    • System Setup: Utilize a UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Ionization Parameters: Set ESI to positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350°C.

    • Data Acquisition: Scan from m/z 100 to 600.

    • Isotopic Validation (Crucial Step): Locate the target mass for 5,6-dichloroquinazolin-2-amine ( C8​H5​Cl2​N3​ ). The exact mass of the [M+H]+ ion is approximately 213.99. Because of the natural abundance of 35Cl and 37Cl , a true dichloro compound must exhibit an isotopic cluster at M, M+2, and M+4 in a precise 9:6:1 intensity ratio. Any deviation indicates a co-eluting impurity or a mono-chloro degradation product.

Protocol C: 1H Quantitative NMR (The Absolute Truth)

Objective: Determine the absolute mass fraction (assay) of the compound without relying on an external reference standard of the analyte[4].

  • Rationale: HPLC-UV relies on the assumption that impurities have the same extinction coefficient as the API, which is often false. qNMR measures the absolute number of protons, providing true purity. Maleic acid is selected as the internal standard because its singlet at ~6.3 ppm is perfectly isolated from the aromatic protons of the quinazoline (7.5–8.5 ppm)[5].

  • Step-by-Step Methodology:

    • Standard Selection: Use NIST-traceable Maleic Acid (Purity ≥99.9% ).

    • Sample Preparation: Accurately weigh ~10.0 mg of 5,6-dichloroquinazolin-2-amine and ~5.0 mg of Maleic Acid using a microbalance (precision 0.01 mg). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

    • Acquisition Parameters:

      • Pulse angle: 90° (to ensure maximum signal).

      • Relaxation delay ( D1​ ): 30 seconds. Causality: This is critical to ensure complete longitudinal relaxation ( T1​ ) of all protons before the next pulse; otherwise, quantitation will be skewed.

      • Number of scans: 64 (for high signal-to-noise ratio).

    • Integration & Calculation: Integrate the Maleic Acid singlet (6.26 ppm, 2H) and a distinct aromatic proton of the quinazoline (e.g., the proton at position 8 or 4).

    • Purity Equation: Calculate absolute purity ( Px​ ) using the self-validating formula:

      Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

      (Where I = integral, N = number of protons, M = molar mass, W = weight, and P = purity).

Conclusion

For the rigorous assessment of synthesized 5,6-dichloroquinazolin-2-amine, relying on a single analytical method introduces unacceptable risk. HPLC-UV provides the necessary chromatographic resolution to separate regioisomers, while LC-MS leverages the unique 9:6:1 isotopic signature of the dichloro moiety to identify degradation products. Finally, qNMR serves as the ultimate arbiter of absolute purity, bypassing the need for identical reference standards by utilizing the predictable physics of nuclear magnetic resonance. Employing this orthogonal triad ensures total confidence in the chemical integrity of the batch before it advances to downstream synthesis.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. acs.org. Available at:[4]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. emerypharma.com. Available at:[5]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. nih.gov. Available at:[2]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H). semanticscholar.org. Available at:[1]

  • University of Southampton Research Repository ePrints Soton. soton.ac.uk. Available at:[3]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Quinazoline Synthesis

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents and functional materials. The efficient construction of this privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents and functional materials. The efficient construction of this privileged heterocyclic system is, therefore, a subject of continuous innovation. The choice of catalyst is paramount, dictating not only the yield and purity of the desired product but also the economic and environmental viability of the synthetic route. This guide provides an in-depth comparison of various catalytic systems for quinazoline synthesis, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your specific research needs.

The Landscape of Catalysis in Quinazoline Synthesis: A Comparative Overview

The synthesis of quinazolines, particularly from readily available precursors like 2-aminobenzylamines and their derivatives, has been revolutionized by a diverse array of catalytic systems. These can be broadly categorized into transition metal catalysts and metal-free organocatalysts, each with its distinct advantages and limitations. The selection of an optimal catalyst is contingent upon factors such as desired substrate scope, reaction conditions, cost-effectiveness, and green chemistry considerations.

To facilitate a direct comparison, we will focus on the synthesis of 2-phenylquinazoline from 2-aminobenzylamine and benzyl alcohol or its derivatives, a common benchmark reaction.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Ruthenium
Ru(II) NNN-pincer0.11 mol% KOButToluene130695[1]([Link])
[Ru(p-cymene)Cl2]2/Catechol ligand3-Dioxane1402087[2]([Link])
Copper
CuCl/DABCO/4-HO-TEMPO10DABCOCH3CN80698[3]()
CuBr10K2CO3DMSO10024.585[4]([Link])
Iron
FeBr210-Chlorobenzene1102494[5]([Link])
Manganese
Mn-pincer complex1KOButXylene1402486[3]([Link])
Organocatalyst
4,6-Dihydroxysalicylic acid5-DMSO904881[6]([Link])
Iodine (I2)10-Solvent-free80592[7]([Link])

Disclaimer: The data presented in this table are collated from different literature sources. Direct comparison should be approached with caution as substrate variations and specific reaction conditions may differ between studies.

Mechanistic Insights: The "Why" Behind the Catalyst's Performance

Understanding the underlying reaction mechanisms is crucial for rational catalyst selection and optimization. Here, we delve into the catalytic cycles of three representative systems: a highly efficient ruthenium pincer complex, a versatile copper/TEMPO system, and a green organocatalytic approach.

The Acceptorless Dehydrogenative Coupling (ADC) Pathway of Ruthenium Pincer Complexes

Ruthenium pincer complexes are highly effective for the synthesis of quinazolines via an "acceptorless dehydrogenative coupling" (ADC) mechanism.[1]([Link]) This atom-economical process generates hydrogen gas and water as the only byproducts. The causality behind the high efficiency of these catalysts lies in the cooperative action of the metal center and the pincer ligand.

Ruthenium_Catalyzed_ADC cluster_dehydrogenation Dehydrogenation cluster_condensation_cyclization Condensation & Cyclization cluster_aromatization Aromatization Ru_cat Ru(II)-Pincer Ru_alkoxide Ru-alkoxide Ru_cat->Ru_alkoxide + RCH2OH - H+ Aldehyde Aldehyde Ru_alkoxide->Aldehyde β-H elimination Ru_H2 Ru-H2 Aldehyde->Ru_H2 + Ru(II) Imine Imine Aldehyde->Imine + 2-aminobenzylamine - H2O Ru_H2->Ru_cat - H2 Aminal Aminal Imine->Aminal Intramolecular cyclization Dihydroquinazoline Dihydroquinazoline Aminal->Dihydroquinazoline - NH3 Quinazoline Quinazoline Dihydroquinazoline->Quinazoline Dehydrogenation (Ru-catalyzed or oxidant)

Caption: Ruthenium-catalyzed Acceptorless Dehydrogenative Coupling (ADC) for quinazoline synthesis.

The catalytic cycle begins with the coordination of the alcohol to the ruthenium center and subsequent deprotonation to form a ruthenium-alkoxide species. This intermediate undergoes β-hydride elimination to release the aldehyde and a ruthenium-hydride species, which then liberates H2 gas to regenerate the active catalyst. The in situ generated aldehyde then condenses with 2-aminobenzylamine to form an imine, which undergoes intramolecular cyclization and subsequent dehydrogenation to yield the aromatic quinazoline. The pincer ligand plays a crucial role in stabilizing the ruthenium center in its various oxidation states throughout the cycle.

The Aerobic Oxidation Pathway of Copper/TEMPO Catalysis

Copper-based catalysts, often in conjunction with a stable radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), offer a practical and cost-effective method for quinazoline synthesis under aerobic conditions.[8]([Link] The mechanism involves a copper-mediated oxidation of the alcohol to an aldehyde, which then participates in the quinazoline formation.

Copper_TEMPO_Catalysis cluster_oxidation Alcohol Oxidation cluster_quinazoline_formation Quinazoline Formation CuI Cu(I) CuII Cu(II) CuI->CuII O2 TEMPO_plus TEMPO+ CuII->TEMPO_plus + TEMPO• TEMPO TEMPO• Aldehyde RCHO TEMPO_plus->Aldehyde + RCH2OH - H+ Alcohol RCH2OH Aldehyde2 RCHO Imine Imine Aldehyde2->Imine + Amine - H2O Amine 2-Aminobenzylamine Quinazoline Quinazoline Imine->Quinazoline Cyclization & Aromatization

Caption: Copper/TEMPO-catalyzed aerobic oxidation for quinazoline synthesis.

The catalytic cycle is initiated by the oxidation of Cu(I) to Cu(II) by molecular oxygen. The Cu(II) species then oxidizes TEMPO to its oxoammonium ion form (TEMPO+), which is the active oxidant for the alcohol. The alcohol is oxidized to the aldehyde, and TEMPO+ is reduced back to TEMPO. The aldehyde then reacts with 2-aminobenzylamine to form the quinazoline product through a condensation, cyclization, and final aromatization sequence. The choice of ligands, such as bipyridine (bpy), can significantly impact the catalyst's activity by modulating the redox potential of the copper center.[8]([Link])

The Metal-Free Pathway of Salicylic Acid Organocatalysis

In the pursuit of greener and more sustainable synthetic methodologies, organocatalysis has emerged as a powerful alternative to metal-based systems. Salicylic acid and its derivatives have been shown to effectively catalyze the oxidative condensation of 2-aminobenzylamines and benzylamines to form quinazolines using atmospheric oxygen as the oxidant.[6]([Link])

Organocatalytic_Synthesis cluster_imine_formation Oxidative Imine Formation cluster_quinazoline_formation Quinazoline Formation Benzylamine Benzylamine Imine Imine Benzylamine->Imine + O2 (Salicylic Acid catalyzed) Salicylic_Acid Salicylic Acid (Catalyst) H2O2 H2O2 Imine->H2O2 + H2O Imine2 Imine Intermediate Cyclized Intermediate Imine2->Intermediate + 2-Aminobenzylamine - NH3 Aminobenzylamine 2-Aminobenzylamine Quinazoline Quinazoline Intermediate->Quinazoline Aromatization

Caption: Salicylic acid-catalyzed oxidative condensation for quinazoline synthesis.

The proposed mechanism involves the salicylic acid-catalyzed aerobic oxidation of benzylamine to the corresponding imine. This step is believed to proceed through a concerted pathway where the acidic and basic functionalities of the catalyst facilitate the oxidation. The in situ formed imine then reacts with 2-aminobenzylamine in a condensation reaction, followed by intramolecular cyclization and subsequent aromatization to afford the final quinazoline product. The addition of a Lewis acid like BF3·Et2O can enhance the reaction rate by activating the substrates and facilitating the cyclization step.[6]([Link])

Experimental Protocols: From Theory to Practice

To bridge the gap between theoretical understanding and practical application, this section provides detailed, step-by-step methodologies for three representative catalytic systems.

Protocol 1: Ruthenium(II) NNN-Pincer Catalyzed Acceptorless Dehydrogenative Coupling[1](https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc03379k)

This protocol describes a highly efficient and atom-economical synthesis of 2-phenylquinazoline.

Materials:

  • 2-Aminobenzyl alcohol

  • Benzyl alcohol

  • Ruthenium(II) NNN-pincer complex (0.1 mol%)

  • Potassium tert-butoxide (KOBut) (1 mol%)

  • Toluene (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the Ruthenium(II) NNN-pincer complex (0.1 mol%) and potassium tert-butoxide (1 mol%).

  • Add anhydrous toluene to dissolve the catalyst and base.

  • To this solution, add 2-aminobenzyl alcohol (1.0 mmol) and benzyl alcohol (1.2 mmol) via syringe.

  • The reaction mixture is then heated to 130 °C in a preheated oil bath and stirred for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford pure 2-phenylquinazoline.

Protocol 2: Copper-Catalyzed Aerobic Oxidative Cyclization[3](https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0032-1318094)

This protocol outlines a practical and scalable synthesis of 2-phenylquinazoline using a readily available copper catalyst and air as the oxidant.

Materials:

  • 2-Aminobenzylamine

  • Benzaldehyde

  • Copper(I) chloride (CuCl) (10 mol%)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.1 equiv)

  • 4-Hydroxy-TEMPO (10 mol%)

  • Acetonitrile (CH3CN)

  • Round-bottom flask with a reflux condenser

  • Air or Oxygen balloon

Procedure:

  • To a round-bottom flask, add 2-aminobenzylamine (1.0 mmol), benzaldehyde (1.2 mmol), CuCl (10 mol%), DABCO (1.1 equiv), and 4-Hydroxy-TEMPO (10 mol%).

  • Add acetonitrile as the solvent.

  • Fit the flask with a reflux condenser and an air or oxygen balloon.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 2-phenylquinazoline.

Protocol 3: Salicylic Acid-Catalyzed Metal-Free Oxidative Condensation[6](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9144060/)

This protocol provides a green and sustainable method for the synthesis of 2-phenylquinazoline.

Materials:

  • 2-Aminobenzylamine

  • Benzylamine

  • 4,6-Dihydroxysalicylic acid monohydrate (5 mol%)

  • Boron trifluoride diethyl etherate (BF3·Et2O) (10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Two-neck flask

  • Oxygen balloon

Procedure:

  • To a 10 mL two-neck flask, add 2-aminobenzylamine (3.0 mmol), benzylamine (3.0 mmol), 4,6-dihydroxybenzoic acid monohydrate (5 mol%), and BF3·Et2O (10 mol%).

  • Add DMSO (1.0 mL) to the flask.

  • Equip the flask with an oxygen balloon.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture for 48 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is purified by column chromatography using activated alumina as the column filler (eluent: ethyl acetate/iso-hexane) to afford the desired 2-phenylquinazoline.

Conclusion: A Strategic Approach to Catalyst Selection

The synthesis of quinazolines is a well-explored area, yet the continuous development of novel and improved catalytic systems underscores its significance. This guide has provided a comparative analysis of various catalysts, highlighting their performance, mechanistic underpinnings, and practical implementation.

  • For high efficiency and atom economy , Ruthenium pincer complexes operating via an ADC mechanism are an excellent choice, particularly in academic and process development settings where catalyst cost is less of a constraint.

  • For cost-effectiveness and scalability , copper-based catalytic systems, especially those utilizing aerobic oxidation, present a robust and practical option for larger-scale synthesis.

  • For green and sustainable chemistry , metal-free organocatalytic systems, such as those employing salicylic acid derivatives, offer an environmentally benign route, aligning with the growing demand for sustainable chemical manufacturing.

Ultimately, the optimal catalyst is not a one-size-fits-all solution. A careful evaluation of the specific synthetic goals, available resources, and desired process parameters, guided by the insights provided in this document, will enable the selection of the most appropriate catalyst to achieve a successful and efficient quinazoline synthesis.

References

  • Ogawa, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 890016. [Link]

  • Mondal, S., et al. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 12(18), 5646-5655. [Link]

  • Hoover, J. M., & Stahl, S. S. (2013). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 135(44), 16472–16483. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

  • Steves, J. E., & Stahl, S. S. (2013). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 135(42), 15742–15745. [Link]

  • Wang, C., et al. (2010). Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation. The Journal of Organic Chemistry, 75(22), 7936–7938. [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]

  • Mondal, S., et al. (2022). Ruthenium pincer complex catalyzed efficient synthesis of quinoline, 2-styrylquinoline and quinazoline derivatives via acceptorless dehydrogenative coupling reactions. Catalysis Science & Technology, 12(18), 5646-5655. [Link]

  • Liang, Y., et al. (2019). Copper-catalyzed aerobic oxidative cyclization protocol for the synthesis of quinazolines via amination of C(sp3)-H bonds of methylazaarenes. Organic & Biomolecular Chemistry, 17(3), 568-572. [Link]

  • Stahl, S. S. (2017). Mechanistic insights into copper-catalyzed aerobic oxidative coupling of N–N bonds. Chemical Science, 8(1), 26-38. [Link]

  • Ogawa, T., et al. (2022). Salicylic acid-catalyzed oxidation of benzylamines and its application in the construction of N-Containing heterocycles. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Plausible mechanism for the synthesis of (a) quinazoline (b) quinazolinone derivatives. ResearchGate. [Link]

  • Nandwana, N. K., et al. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 29(10), 2353. [Link]

  • Singh, A., & Singh, A. K. (2021). recent advances in copper-catalyzed synthesis of quinazolinones. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Xu, Q., et al. (2013). ChemInform Abstract: Cu(I)/TEMPO-Catalyzed Aerobic Oxidative Synthesis of Imines Directly from Primary and Secondary Amines under Ambient and Neat Conditions. ChemInform, 44(45). [Link]

  • Al-dujaili, L. J., et al. (2020). Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. Scientific Reports, 10(1), 1-10. [Link]

  • Charpe, V. P., et al. (2021). Photoredox synthesis of functionalized quinazolines via copper-catalyzed aerobic oxidative Csp2–H annulation of amidines with terminal alkynes. Green Chemistry, 23(14), 5221-5227. [Link]

  • Kumar, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 962981. [Link]

  • Ryland, B. L. (2017). Mechanistic Studies of Cu-Catalyzed Aerobic Oxidation Reactions. University of Wisconsin-Madison. [Link]

  • Malamiri, F., et al. (2020). Organocatalytic Combinatorial Synthesis of Quinazoline, Quinoxaline and Bis(indolyl)methanes. Combinatorial chemistry & high throughput screening, 23(1), 83–88. [Link]

  • Kumar, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Applied Sciences, 10(8), 2815. [Link]

  • Asif, M. (2022). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Mini-Reviews in Organic Chemistry, 19(6), 723-736. [Link]

  • Chai, H., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF 3 ·Et 2 O as the Fluorine Source and Activating Reagent. ACS Omega, 7(23), 19988–19996. [Link]

  • Mondal, S., et al. (2022). Synthesis of ligands and Ru−N N N pincer complexes. ResearchGate. [Link]

  • Sharma, A., & Kumar, V. (2015). Boron trifluoride etherate in organic synthesis. ResearchGate. [Link]

  • Borah, A. J., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1014167. [Link]

  • Wan, Y., et al. (2019). Synthesis of 2‐phenylquinazolines. ResearchGate. [Link]

  • Borah, A. J., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 1014167. [Link]

  • Organic Chemistry Portal. (2021). Synthesis of quinazolines. Organic Chemistry Portal. [Link]

  • Li, J., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link]

  • Deshmukh, D. S., & Bhanage, B. M. (2015). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N - substituted Benzylamines under Transition Metal - Free Conditions. Royal Society of Chemistry. [Link]

  • Puyad, A. V., et al. (2015). Synthesis of 2-phenyl quinoline salicylic acid by using [hydroxy(tosyloxy)iodo]benzene in Pfitzinger Reaction. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,6-Dichloroquinazolin-2-amine

This guide provides essential safety and logistical information for the proper disposal of 5,6-dichloroquinazolin-2-amine. As a chlorinated heterocyclic compound frequently utilized in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 5,6-dichloroquinazolin-2-amine. As a chlorinated heterocyclic compound frequently utilized in medicinal chemistry and drug development, its waste stream must be managed with precision to ensure laboratory safety, environmental protection, and regulatory compliance.[1] This document outlines a self-validating protocol grounded in established safety standards and chemical waste management principles.

Part 1: Hazard Assessment & Waste Characterization

Understanding the Compound: 5,6-dichloroquinazolin-2-amine is a solid organic compound containing two chlorine atoms on the quinazoline core.[2][3] The presence of these halogens is the primary determinant for its waste classification.

  • Harmful if swallowed (GHS H302)

  • Causes skin irritation (GHS H315)

  • Causes serious eye irritation (GHS H319)

  • May cause respiratory irritation (GHS H335)[4]

Regulatory Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), any chemical waste must be evaluated for hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or if it is specifically "listed" by the Environmental Protection Agency (EPA).[5][6]

5,6-dichloroquinazolin-2-amine waste is classified as Hazardous Waste for the following reasons:

  • Halogenated Organic Compound: As a substance containing covalently bonded chlorine, it falls into the category of halogenated organic compounds.[7][8] Institutional and municipal waste streams explicitly require the segregation of halogenated and non-halogenated organic solvents because their disposal methods differ significantly.[9] Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the molecule and prevent the formation of persistent environmental pollutants like dioxins.

  • Listed Waste Potential: Depending on its use and concentration, it could be considered an F-listed waste (from non-specific sources like spent solvents) or a U-listed waste (toxic commercial chemical products).[6][10]

Therefore, all materials containing 5,6-dichloroquinazolin-2-amine must be disposed of through a licensed hazardous waste management service and must never be discarded in regular trash or flushed down the sewer.[6][11]

Part 2: Safety Protocols: PPE & Engineering Controls

Prior to handling the compound for either experimental use or disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

Control Type Specification Rationale
Engineering Certified Chemical Fume HoodTo minimize inhalation of airborne particles and control vapors.[12]
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.[13]Protects against splashes and accidental eye contact with the irritating solid or its solutions.
Skin Chemically resistant gloves (Nitrile or Neoprene recommended).[12]Prevents direct skin contact. Gloves must be inspected for tears before each use.
Body Flame-resistant laboratory coat.Provides a removable barrier to protect personal clothing and skin from contamination.[12]

Part 3: Step-by-Step Disposal Protocol

The following protocol ensures a compliant and safe disposal process from the point of generation to final collection.

Step 1: Waste Segregation at the Source

Immediately upon generation, segregate waste containing 5,6-dichloroquinazolin-2-amine. Incompatible chemicals must be kept separate using physical barriers or secondary containment.[6]

  • Solid Waste: Unused or expired solid 5,6-dichloroquinazolin-2-amine, and disposables grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, absorbent pads from a spill cleanup), should be collected in a dedicated solid waste container.[12]

  • Liquid Waste: Solutions containing 5,6-dichloroquinazolin-2-amine must be collected in a separate liquid waste container.

  • Crucial Segregation: Do NOT mix this halogenated waste stream with non-halogenated organic waste (e.g., acetone, ethanol, hexane).[9] Mixing increases disposal costs and complicates the disposal process.

Step 2: Selecting the Appropriate Waste Container

Container selection is critical to prevent leaks and reactions.

  • Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[14] Do not use containers that could be degraded by any solvents present in the waste stream.

  • Integrity: The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[6]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[15]

Step 3: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste" .[9]

  • Full Chemical Name(s): List "5,6-dichloroquinazolin-2-amine" and any other chemical constituents (including solvents) by their full names. Avoid abbreviations or formulas.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

Step 4: Waste Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[5][6]

  • Keep Containers Closed: Waste containers must remain sealed at all times except when adding waste.[5][15] Using a funnel that is left in the opening is not considered a closed container.

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[5] In any case, containers should be removed from the laboratory within 12 months of the accumulation start date.[15]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks.

Step 5: Arranging for Final Disposal

Disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[12]

  • When the container is approximately 80% full or you are finished generating this waste stream, seal it securely.

  • Complete any required waste pickup forms provided by your EHS office.

  • Arrange for the collection of the waste from your laboratory's SAA.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 5,6-dichloroquinazolin-2-amine waste.

G Disposal Workflow for 5,6-Dichloroquinazolin-2-amine start Waste Generation Point (Experiment Conclusion / Spill) is_solid Is the waste primarily solid (powder, contaminated wipes)? start->is_solid solid_waste Collect in Labeled 'Solid Halogenated Waste' Container is_solid->solid_waste Yes liquid_waste Collect in Labeled 'Liquid Halogenated Waste' Container is_solid->liquid_waste No (Solution) storage Store in Designated Satellite Accumulation Area (SAA) - Keep Container Closed - solid_waste->storage liquid_waste->storage check_full Is container >80% full or no longer in use? storage->check_full continue_use Continue to add waste (as generated) check_full->continue_use No request_pickup Seal Container & Complete Waste Pickup Request Form check_full->request_pickup Yes ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) request_pickup->ehs_pickup

Caption: Decision workflow for proper segregation and disposal.

Part 4: Decontamination & Spill Management

Empty Container Decontamination: A container that has held 5,6-dichloroquinazolin-2-amine is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (one that can dissolve the compound, such as ethanol or acetone).[11]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and MUST be collected and disposed of in the appropriate liquid halogenated waste stream.[11]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of as regular non-hazardous laboratory glass or plastic waste.[11]

Spill Management: In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear the appropriate PPE as detailed in Part 2.

  • Containment: For a small spill, cover with a chemically inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.[11][16]

Part 5: Waste Minimization Strategies

Responsible chemical management includes minimizing waste generation at the source.

  • Scale Reduction: Optimize experimental designs to use the smallest practical quantities of 5,6-dichloroquinazolin-2-amine.[5]

  • Inventory Management: Implement a digital inventory system to track chemical stocks, preventing over-purchasing and the generation of waste from expired materials.[17]

  • Resource Sharing: Before purchasing new material, check with neighboring labs to see if surplus chemicals can be shared.[5]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5,6-dichloroquinazolin-2-amine, upholding the principles of laboratory safety, environmental stewardship, and scientific integrity.

References

  • Laboratory Chemical Waste Management Guidelines. (n.d.). Environmental Health & Radiation Safety - University of Pennsylvania. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Laboratory Waste Solutions for Sustainable Research Practices. (n.d.). My Green Lab. Retrieved from [Link]

  • Laboratory Chemical Waste Management Practices. (2020, January 22). Duke University Occupational and Environmental Safety Office. Retrieved from [Link]

  • Hazardous laboratory waste classification. (2020, June 1). Universitat de Barcelona. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (2000, December 26). eCFR. Retrieved from [Link]

  • Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. (n.d.). Chulalongkorn University. Retrieved from [Link]

  • SDS US. (2022, March 7). Retrieved from [Link]

  • Quinazoline Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved from [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (2016). World Scientific News. Retrieved from [Link]

  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. (2016). SciSpace. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013, January 6). PMC. Retrieved from [Link]

  • 5,6-dichloropyrimidine-2,4-diamine Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet CLEAN AMINE®. (n.d.). Agrian. Retrieved from [Link]

  • Chemistry of the Quinazoline Series—I. Chlorination of Quinazolone-4. (n.d.). Retrieved from [Link]

  • 2,3-Dichloro-5,6-dicyanobenzoquinone Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Appendix IX to Part 261, Title 40 -- Wastes Excluded Under §§ 260.20 and 260.22. (2001, August 9). eCFR. Retrieved from [Link]

  • Thermal decomposition pathways of chlorinated trisilanes. (2022, December 5). ResearchGate. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of Bristol Safety Office. Retrieved from [Link]

  • Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved from [Link]

  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. (2025, May 5). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Essential Protective Measures: A Guide to Handling 5,6-Dichloroquinazolin-2-amine

This guide provides essential safety and operational protocols for handling 5,6-Dichloroquinazolin-2-amine, a chlorinated aromatic amine. Given the compound's toxicological profile, adherence to stringent safety measures...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and operational protocols for handling 5,6-Dichloroquinazolin-2-amine, a chlorinated aromatic amine. Given the compound's toxicological profile, adherence to stringent safety measures is not merely recommended—it is imperative for protecting personnel and the environment. This document is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety principles to ensure confident and safe laboratory operations.

Hazard Identification and Risk Assessment

5,6-Dichloroquinazolin-2-amine is a member of the quinazoline and chlorinated aromatic amine families. Its structure necessitates careful handling due to significant potential health hazards. Aromatic amines are known for their potential toxicity, and halogenated compounds require specific disposal procedures.[1][2] The primary risks associated with this solid, powdered compound are inhalation of airborne particles and dermal contact.

A comprehensive risk assessment must precede any handling. The following table summarizes the key hazards identified from available safety data for this compound and structurally similar chemicals.[3]

Hazard ClassificationGHS PictogramDescription of Risk
Acute Toxicity 💀Toxic if swallowed, in contact with skin, or if inhaled. Accidental exposure via these routes can lead to significant adverse health effects.
Skin Irritation Causes skin irritation upon direct contact.[3] Prolonged contact can lead to more severe dermal reactions.
Eye Irritation Causes serious eye irritation.[3] Direct contact with the powder can result in pain, redness, and potential damage to the cornea.
Respiratory Irritation May cause respiratory tract irritation if inhaled.[3] The fine particulate nature of the solid poses a significant risk of generating airborne dust.
Suspected Mutagen ⚕️Suspected of causing genetic defects. This long-term health hazard underscores the need to minimize all exposure.

Personal Protective Equipment (PPE) Protocol

Engineering controls, primarily the use of a certified chemical fume hood, are the most critical defense against exposure. PPE serves as the essential final barrier. The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed.

Protection TypeSpecificationRationale
Primary Engineering Control Certified Chemical Fume HoodAll handling of the solid powder, including weighing and transfers, must be conducted within a fume hood to contain dust and prevent inhalation.[4][5]
Eye and Face Protection Chemical Splash GogglesProtects against accidental splashes of solutions or contact with airborne particles.[5][6] A full-face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a higher splash risk.
Hand Protection Chemically Resistant Nitrile Gloves (Powder-Free)Provides a barrier against dermal contact. Powder-free gloves are specified to prevent the powder from adhering to the gloves, which can increase the risk of contamination.[7][8] Double-gloving is required for all handling procedures to allow for the safe removal of the outer glove if contamination occurs.
Body Protection Fully Buttoned, Long-Sleeved Laboratory CoatProtects skin and personal clothing from contamination.[5] For procedures involving larger quantities or a significant risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
Respiratory Protection NIOSH-Approved N95 Respirator (or higher)Required for spill cleanup or if there is a failure of engineering controls. Use of a respirator must be part of a comprehensive respiratory protection program that includes medical clearance, training, and fit-testing, in accordance with OSHA standards.[8][9]
Workflow for Donning and Doffing PPE

Properly putting on and removing PPE is as crucial as its selection to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Hand Hygiene d2 2. Lab Coat / Gown d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Gloves (Inner Pair) d4->d5 d6 6. Gloves (Outer Pair over cuff) d5->d6 f1 1. Remove Outer Gloves f2 2. Remove Gown / Lab Coat f1->f2 f3 3. Hand Hygiene f2->f3 f4 4. Remove Goggles / Face Shield f3->f4 f5 5. Remove Respirator f4->f5 f6 6. Remove Inner Gloves f5->f6 f7 7. Final Hand Hygiene f6->f7

Caption: Workflow for the correct sequence of donning and doffing PPE.

Operational Plan: Step-by-Step Handling

A systematic approach to handling ensures that safety protocols are consistently applied.

  • Preparation:

    • Designate a specific area within the laboratory for handling 5,6-Dichloroquinazolin-2-amine.

    • Ensure a certified chemical fume hood is operational.[10]

    • Verify that a safety shower and eyewash station are unobstructed and accessible.[4]

    • Assemble all necessary equipment (spatulas, weighing paper, glassware) and place it within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as per the protocol in Section 2.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations on a disposable work surface liner inside the fume hood to contain any minor spills.

    • Use spatulas and weighing vessels appropriate for the amount being handled to minimize the generation of dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving and Reaction Setup:

    • When preparing solutions, add the solid 5,6-Dichloroquinazolin-2-amine to the solvent slowly to prevent splashing.[4]

    • Ensure all reaction vessels are properly secured and labeled.

  • Post-Handling Decontamination:

    • Carefully decontaminate all non-disposable equipment that has come into contact with the chemical using an appropriate solvent, followed by soap and water.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in the designated halogenated waste container.[5]

    • Remove PPE following the correct doffing procedure.

    • Thoroughly wash hands and forearms with soap and water after removing all PPE.[4]

Emergency Procedures: Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spill (less than 1 gram, contained within a fume hood)
  • Alert: Notify personnel in the immediate area.

  • Contain: Ensure the fume hood sash is lowered to maintain containment.

  • PPE: Don required PPE, including an N95 respirator and double nitrile gloves.

  • Clean-up:

    • DO NOT use a dry brush or towel. This will aerosolize the powder.

    • Gently cover the spill with absorbent pads moistened with water or a suitable solvent (e.g., isopropanol) to wet the powder.[9][11][12]

    • Once the powder is wetted and there is no risk of dust, carefully wipe up the material with the absorbent pads, working from the outside of the spill inward.

    • Place all contaminated cleanup materials into a clearly labeled, sealed bag or container for hazardous waste.[13]

  • Decontaminate: Wipe the spill area with soap and water. Collect these cleaning materials as hazardous waste.

  • Report: Inform your supervisor and institutional Environmental Health & Safety (EHS) office of the incident.

Major Spill (outside of a fume hood, greater than 1 gram, or any spill you are not equipped to handle)
  • Evacuate: Immediately alert all personnel and evacuate the laboratory.

  • Isolate: Close the laboratory doors and post a warning sign. Prevent re-entry.

  • Report: Call your institutional EHS and emergency number immediately from a safe location. Provide details on the chemical spilled and the location.

Spill_Response spill Spill Occurs assess Assess Hazard - Quantity? - Location? - Airborne Dust? spill->assess minor Minor Spill? (<1g AND Contained in Fume Hood) assess->minor major_action MAJOR SPILL 1. EVACUATE Area 2. ISOLATE Lab 3. REPORT to EHS/911 minor->major_action No minor_action MINOR SPILL 1. Alert Colleagues 2. Don Full PPE (incl. Respirator) 3. Follow Minor Spill Protocol minor->minor_action Yes

Caption: Decision-making workflow for responding to a chemical spill.

Waste Disposal Plan

5,6-Dichloroquinazolin-2-amine is a halogenated organic compound, and its waste must be segregated and disposed of according to strict protocols to comply with environmental regulations.[2]

  • Waste Segregation is Critical: Never mix halogenated waste with non-halogenated solvent waste.[14][15] This is due to disposal requirements and potential chemical incompatibilities.

  • Solid Waste:

    • Collect all solid 5,6-Dichloroquinazolin-2-amine waste, including contaminated weighing papers, gloves, and absorbent pads, in a dedicated, puncture-resistant container.

    • The container must be clearly labeled "HAZARDOUS WASTE: Halogenated Organic Solids" and list "5,6-Dichloroquinazolin-2-amine" as a primary constituent.[6][16]

  • Liquid Waste:

    • Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., glass or polyethylene).

    • Label the container "HAZARDOUS WASTE: Halogenated Organic Liquids" and list all chemical components, including solvents, by percentage.

  • Container Management:

    • Keep all waste containers tightly sealed except when adding waste.[17]

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

    • Request a waste pickup from your institutional EHS office when the container is full or according to your site's specific guidelines.

By integrating these protocols into your daily laboratory workflow, you establish a robust safety system that protects you, your colleagues, and the integrity of your research.

References

  • Spill Management Procedure. (n.d.). Texas A&M Texarkana. Retrieved March 14, 2026, from [Link]

  • Instructions for Cleaning Spills of Powdered Hazardous Drugs. (n.d.). Duke Occupational & Environmental Safety Office. Retrieved March 14, 2026, from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville Environmental Health & Safety. Retrieved March 14, 2026, from [Link]

  • Safe Work Procedure Chemical Spill Clean Up (Science / IA). (2011, August 30). Manitoba Education. Retrieved March 14, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign. Retrieved March 14, 2026, from [Link]

  • FLOW CHART: Spill Response and Clean-Up. (2023, June 23). Tulane University Office of Environmental Health and Safety (OEHS). Retrieved March 14, 2026, from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved March 14, 2026, from [Link]

  • Chemical Waste Disposal. (n.d.). Georgia Institute of Technology Environmental Health & Safety. Retrieved March 14, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved March 14, 2026, from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Society of Health-System Pharmacists. Retrieved March 14, 2026, from [Link]

  • PPE and Decontamination | Substance Use. (2024, September 20). Centers for Disease Control and Prevention (CDC). Retrieved March 14, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved March 14, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Retrieved March 14, 2026, from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University College Cork. Retrieved March 14, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.